4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-5-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2N2/c1-3-4(6)2-9-10(3)5(7)8/h2,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHCIVMPLSTCOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679563 | |
| Record name | 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-04-5 | |
| Record name | 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key heterocyclic building block in modern agrochemical and pharmaceutical research. The document elucidates the strategic considerations behind the chosen synthetic route, detailing the reaction mechanisms, and providing step-by-step experimental protocols. The synthesis is presented as a multi-step process commencing with the construction of the pyrazole core, followed by sequential N-difluoromethylation and C-bromination. This guide is intended for researchers, chemists, and process development professionals seeking to synthesize this and structurally related fluorinated pyrazoles.
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous commercial products, including fungicides, herbicides, and pharmaceuticals.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl (CF₂H) group, can profoundly and beneficially alter a molecule's physicochemical and biological properties.[3] The CF₂H group is particularly noteworthy; it can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl or thiol groups, enhancing binding affinity to target enzymes and improving metabolic stability.[3]
This compound, in particular, is a versatile intermediate. The bromine atom at the 4-position provides a reactive handle for further functionalization via cross-coupling reactions, while the difluoromethyl and methyl groups are crucial for modulating the biological activity of derivative compounds.[4] This guide details a logical and reproducible synthetic strategy to access this valuable compound.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent strategy involving the sequential functionalization of a simpler pyrazole core. The primary disconnections are made at the C-Br and N-CF₂H bonds.
Caption: Retrosynthetic analysis of the target compound.
Two primary forward-synthetic routes emerge from this analysis:
-
Route A: N-difluoromethylation of 5-methyl-1H-pyrazole followed by bromination.
-
Route B: Bromination of 5-methyl-1H-pyrazole followed by N-difluoromethylation.
This guide will focus on Route A . The rationale for this choice is based on the electronic nature of the pyrazole ring. The N-difluoromethyl group is electron-withdrawing, which can deactivate the ring towards electrophilic substitution. However, the pyrazole ring is inherently electron-rich, and electrophilic bromination at the C4 position remains a feasible and high-yielding transformation. This sequence avoids potential complications of difluoromethylating a brominated pyrazole, where the bromine atom might influence the N-alkylation step.
Synthetic Pathway and Experimental Protocols
The selected three-step synthesis is outlined below. Each step is accompanied by a detailed protocol and mechanistic insights.
Caption: Overall synthetic workflow for the target molecule.
Step 1: Synthesis of 5-Methyl-1H-pyrazole
The construction of the pyrazole ring is a foundational step, typically achieved via the Knorr pyrazole synthesis or a related cyclocondensation reaction.[5] The reaction of a 1,3-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone), with hydrazine provides a straightforward and high-yielding route to the desired 5-methyl-1H-pyrazole precursor.
Protocol 1: Synthesis of 5-Methyl-1H-pyrazole
| Reagent/Parameter | Quantity/Value | Moles | Rationale |
| Pentane-2,4-dione | 10.0 g (10.2 mL) | 0.10 mol | The 1,3-dicarbonyl substrate for cyclization. |
| Hydrazine hydrate (~64%) | 7.8 g (7.6 mL) | ~0.10 mol | The nitrogen source for pyrazole ring formation. |
| Ethanol | 50 mL | - | A suitable solvent for the reaction. |
| Reaction Temperature | Reflux (~78°C) | - | Provides sufficient energy for the condensation. |
| Reaction Time | 2 hours | - | Typically sufficient for complete conversion. |
Methodology:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pentane-2,4-dione and ethanol.
-
Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature. The addition is exothermic.
-
Once the addition is complete, heat the mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield 5-methyl-1H-pyrazole as a colorless liquid or used directly in the next step if purity is sufficient.
Step 2: N-Difluoromethylation of 5-Methyl-1H-pyrazole
This step introduces the crucial difluoromethyl group onto the N1 position of the pyrazole ring. Several reagents have been developed for this transformation.[3] A modern and effective method utilizes reagents like bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) or even commodity chemicals like chlorodifluoromethane (ClCHF₂) under basic conditions.[6][7] These methods offer advantages in terms of handling and efficiency.
Protocol 2: Synthesis of 1-(Difluoromethyl)-5-methyl-1H-pyrazole
| Reagent/Parameter | Quantity/Value | Moles | Rationale |
| 5-Methyl-1H-pyrazole | 8.2 g | 0.10 mol | The substrate for N-difluoromethylation. |
| Chlorodifluoromethane (HCFC-22) | Gas | Excess | A cost-effective difluoromethyl source.[7] |
| Potassium Carbonate (K₂CO₃) | 27.6 g | 0.20 mol | Base to deprotonate the pyrazole N-H. |
| N,N-Dimethylformamide (DMF) | 100 mL | - | A polar aprotic solvent suitable for this reaction. |
| Reaction Temperature | 80 °C | - | Facilitates the reaction with the gaseous reagent. |
| Reaction Time | 12-24 hours | - | Required for good conversion. |
Methodology:
-
Caution: This reaction should be performed in a well-ventilated fume hood within a suitable pressure vessel or using a gas-dispersion tube for bubbling the gas through the solution.
-
To a pressure-rated flask, add 5-methyl-1H-pyrazole, potassium carbonate, and DMF.
-
Seal the vessel and carefully introduce chlorodifluoromethane gas to the desired pressure, or bubble the gas through the stirred solution.
-
Heat the mixture to 80°C and maintain for 12-24 hours, monitoring the reaction by GC-MS or TLC.
-
After cooling to room temperature and venting any excess gas, pour the reaction mixture into water (300 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to obtain 1-(difluoromethyl)-5-methyl-1H-pyrazole.
Step 3: Bromination of 1-(Difluoromethyl)-5-methyl-1H-pyrazole
The final step is the regioselective bromination at the C4 position of the pyrazole ring. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, as it is an easily handled solid that provides a source of electrophilic bromine.[8]
Protocol 3: Synthesis of this compound
| Reagent/Parameter | Quantity/Value | Moles | Rationale |
| 1-(Difluoromethyl)-5-methyl-1H-pyrazole | 13.2 g | 0.10 mol | The substrate for bromination. |
| N-Bromosuccinimide (NBS) | 18.7 g | 0.105 mol | Electrophilic bromine source. A slight excess ensures full conversion. |
| Acetonitrile (CH₃CN) | 150 mL | - | A polar aprotic solvent that facilitates the reaction. |
| Reaction Temperature | 0 °C to Room Temp. | - | Controlled addition at low temperature minimizes side reactions. |
| Reaction Time | 4-6 hours | - | Sufficient for complete bromination. |
Methodology:
-
Dissolve 1-(difluoromethyl)-5-methyl-1H-pyrazole in acetonitrile in a 500 mL round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Remove the acetonitrile under reduced pressure.
-
Extract the remaining aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.
Characterization
The final product and key intermediates should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure, including the position of the substituents and the presence of the CHF₂ group (a characteristic triplet in ¹H NMR and a doublet of triplets or similar complex splitting in ¹⁹F NMR).
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Safety and Handling
-
Hydrazine hydrate: Is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Chlorodifluoromethane: Is a gas under pressure. Use appropriate pressure-rated equipment.
-
N-Bromosuccinimide: Is a lachrymator and corrosive. Avoid inhalation and skin contact.
-
Solvents: All organic solvents are flammable and should be handled away from ignition sources.
Conclusion
This guide outlines a reliable and scalable three-step synthesis for this compound. The chosen strategy emphasizes efficiency and the use of well-established chemical transformations. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively produce this valuable fluorinated intermediate for applications in drug discovery and agrochemical development.
References
- ResearchGate. (n.d.). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition.
- Autech Industry. (n.d.). The Synthesis Pathway: From Intermediate to Fungicide.
- ACS Publications. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry.
- PMC. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives.
- Taylor & Francis Online. (n.d.). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)
- Semantic Scholar. (n.d.). N-Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition.
- MDPI. (n.d.).
- NIH. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
- American Chemical Society. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides.
- IJSREM. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition.
- ResearchGate. (n.d.). Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d.
- ResearchGate. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-5-methyl-1H-pyrazole.
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition – IJSREM [ijsrem.com]
- 8. researchgate.net [researchgate.net]
4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole chemical properties
An In-Depth Technical Guide to 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound. As a functionalized heterocyclic compound, it incorporates several key structural motifs that make it a valuable building block for the synthesis of complex molecules, particularly within the agrochemical and pharmaceutical industries. The presence of a pyrazole core, a bromine atom amenable to cross-coupling reactions, an electron-withdrawing N-difluoromethyl group, and a C-methyl group provides a unique combination of reactivity and physicochemical properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.
Chemical Identity and Structural Analysis
This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its structure is distinguished by specific substitutions at the 1, 4, and 5 positions, which dictate its chemical behavior.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | Not explicitly available in search results, but the compound is listed for sale. |
| Molecular Formula | C₅H₅BrF₂N₂ |
| Molecular Weight | 211.01 g/mol |
Molecular Structure
The core of the molecule is the pyrazole ring, an aromatic system that provides thermal and chemical stability. The key substituents are:
-
4-Bromo Group : This heavy halogen atom significantly influences the molecule's electronic properties and serves as a primary site for synthetic modification.
-
1-(difluoromethyl) Group : Attached to the N1 position, the -CHF₂ group is a strong electron-withdrawing group. This feature modulates the electron density of the pyrazole ring, affecting its reactivity and the basicity of the N2 atom. In medicinal chemistry, this group is often used as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and membrane permeability.
-
5-Methyl Group : The methyl group at the C5 position provides steric bulk and can influence the regioselectivity of certain reactions.
Applications and Scientific Significance
Fluorinated pyrazoles are a privileged scaffold in modern chemistry. T[1]heir popularity has grown exponentially due to their wide-ranging applications in medicinal chemistry, drug discovery, and agrochemistry.
[2][1]* Agrochemicals : Many commercial fungicides and insecticides feature a pyrazole core. The difluoromethyl group, in particular, is a key component in several successful active ingredients, where it contributes to enhanced efficacy and an optimal toxicological profile. The bromo-substituent on this molecule allows for its use in the synthesis of novel, more complex agrochemical candidates.
-
Pharmaceuticals : The pyrazole nucleus is present in numerous approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant. T[2]he introduction of fluorine atoms, such as in the -CHF₂ group, is a widely used strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity. Therefore, this compound serves as a valuable starting material for the synthesis of new bioactive compounds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, hazard information can be extrapolated from structurally related chemicals. Bromo- and difluoromethyl-pyrazoles are typically classified with the following hazards:
-
GHS Hazard Statements :
[3]#### 6.1. Recommended Handling Procedures
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. *[4] Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection. *[5] Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. *[4][5] Storage : Store in a cool, dry, well-ventilated place. Keep container tightly closed.
This compound is a strategically designed chemical building block with significant potential for synthetic chemistry. Its key features—a stable aromatic core, a versatile bromine handle for cross-coupling, and an efficacy-enhancing difluoromethyl group—make it an attractive intermediate for developing new products in the pharmaceutical and agrochemical sectors. Understanding its reactivity and handling requirements is crucial for its effective and safe utilization in research and development.
References
-
PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Available at: [Link]
-
PubChem. 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. Available at: [Link]
-
ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Available at: [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
ResearchGate. The reactions of a 4-bromo-1H-pyrazole-blocked-toluene diisocyanate.... Available at: [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]
-
ACS Publications. Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. Available at: [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. file.bldpharm.com [file.bldpharm.com]
An In-Depth Technical Guide to 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. While the initial query focused on the isomeric 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole, a thorough review of chemical databases indicates that 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole with the CAS Number 1089212-57-6 is the more extensively documented and commercially available isomer.[1] This guide will, therefore, focus on this well-characterized molecule, detailing its physicochemical properties, synthesis, and burgeoning applications. As a key building block, its unique combination of a reactive bromine atom, a lipophilic difluoromethyl group, and a methylated pyrazole core offers a rich scaffold for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of fluorinated pyrazoles in their research endeavors.
Introduction: The Strategic Importance of Fluorinated Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[2][3] Its versatile biological activities span anti-inflammatory, anticancer, and antimicrobial applications.[4][5][6] The strategic incorporation of fluorine atoms into these scaffolds has become a pivotal strategy in modern drug design. The difluoromethyl group (CHF₂), in particular, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[7]
4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole (CAS: 1089212-57-6) is a prime example of a highly functionalized building block. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[8][9] This allows for the systematic exploration of the chemical space around the pyrazole core to optimize pharmacological properties. This guide will delve into the technical specifics of this valuable compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1089212-57-6 | [1] |
| Molecular Formula | C₅H₅BrF₂N₂ | [1] |
| Molecular Weight | 227.01 g/mol | [1] |
| Appearance | White to off-white solid | Generic Supplier Data |
| Purity | ≥95% |
Note: Specific properties such as melting point, boiling point, and solubility are not consistently reported across public domains and should be determined empirically or obtained from the supplier's certificate of analysis.
Synthesis and Mechanistic Insights
The synthesis of polysubstituted pyrazoles often relies on the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives.[4] For a compound like 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole, a plausible synthetic route would involve the construction of a suitably substituted pyrazole precursor, followed by bromination.
A general, illustrative synthetic workflow is presented below. The specific reagents and conditions would require optimization based on laboratory-scale experiments.
Caption: Illustrative synthetic workflow for 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole.
Experimental Protocol: A Generalized Approach
The following protocol is a representative, generalized procedure for the synthesis of a brominated pyrazole derivative and should be adapted and optimized for the specific target molecule.
Step 1: Synthesis of 1-Methyl-5-(difluoromethyl)-1H-pyrazol-4-ol
-
To a solution of a suitable difluoromethyl-β-ketoester (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pyrazole intermediate.
Step 2: Synthesis of 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole
-
Dissolve the pyrazole intermediate (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole make it a highly attractive scaffold for the development of novel therapeutic agents.
-
Kinase Inhibitors: The pyrazole core is a well-established scaffold for the design of kinase inhibitors for oncology applications. The bromine atom can be utilized in Suzuki or other cross-coupling reactions to introduce various aryl or heteroaryl moieties that can interact with the ATP-binding site of kinases.
-
Anti-inflammatory Agents: Pyrazole derivatives, such as celecoxib, are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The difluoromethyl group can enhance the potency and selectivity of these compounds.
-
Agrochemicals: Fluorinated pyrazoles are also prevalent in the agrochemical industry as insecticides and herbicides.
The general role of brominated pyrazoles as versatile intermediates is well-documented.[9] The bromine atom provides a reactive site for introducing a wide range of functional groups, allowing for the fine-tuning of the pharmacological properties of the final compounds.
Below is a conceptual diagram illustrating how this pyrazole derivative can be used as a scaffold in a drug discovery workflow, potentially targeting a hypothetical protein kinase.
Caption: Drug discovery workflow utilizing the pyrazole scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole. While a specific safety data sheet (SDS) for this exact compound is not publicly available, related brominated and fluorinated pyrazoles are generally classified with the following hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool place.
For detailed and specific safety information, always refer to the Safety Data Sheet provided by the supplier.
Conclusion
4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its unique combination of a reactive bromine handle, a metabolically stable difluoromethyl group, and a biologically active pyrazole core makes it an important tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs.
References
-
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. PubChem. Available from: [Link]
-
Mykhailiuk, P. K. Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. 2021, 121 (3), 1670-1715. Available from: [Link]
-
Sharma, V., et al. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. 2023. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017, 22(1), 137. Available from: [Link]
-
4-Bromo-5-methyl-1-phenyl-1H-pyrazole. PubChem. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. 2022, 7, 236. Available from: [Link]
-
Alam, M. J., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. 2022, 15(12), 1546. Available from: [Link]
-
The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Medium. Available from: [Link]
- Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. 2021, 15, 34. Available from: [Link]
-
Kumar, P., & Kumar, R. Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy. 2013, 4(4), 79-91. Available from: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. 2023, 13(7), 1101. Available from: [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. 2023, 23(22), 2097-2115. Available from: [Link]
-
This compound sigma-aldrich. MilliporeSigma. Available from: [Link]
-
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. 2018, 23(11), 2772. Available from: [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Bioorganic Chemistry. 2022, 128, 106079. Available from: [Link]
-
Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry. 2020, 10(5), 6296-6302. Available from: [Link]
Sources
- 1. 1089212-57-6|4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
Navigating the Spectroscopic Landscape of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel heterocyclic compound, 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectroscopic data, offering predictive insights and detailed experimental protocols for the empirical validation of this molecule's structure.
Introduction
This compound is a halogenated and fluorinated pyrazole derivative. Such compounds are of significant interest in medicinal and agrochemical research due to the unique physicochemical properties imparted by the fluorine and bromine atoms, which can influence metabolic stability, binding affinity, and bioavailability.[1] Accurate and unambiguous structural elucidation is a critical first step in the development of any new chemical entity. This guide serves as a practical resource for the spectroscopic characterization of this specific pyrazole derivative.
Molecular Structure and Key Features
The structure of this compound presents several key features that will manifest in its NMR and MS spectra:
-
Aromatic Pyrazole Ring: A five-membered heterocyclic ring with two adjacent nitrogen atoms, providing a distinct electronic environment for the ring protons and carbons.[2][3]
-
Bromine Substituent: The presence of bromine will have a notable effect on the electron density of the pyrazole ring and will produce a characteristic isotopic pattern in the mass spectrum.[4][5]
-
Difluoromethyl Group: This fluorine-containing moiety will exhibit characteristic signals in both ¹H and ¹⁹F NMR, with distinct coupling patterns.[6][7]
-
Methyl Group: A simple alkyl substituent with a characteristic proton and carbon signal.
Caption: Molecular structure of this compound.
Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
The following tables outline the predicted NMR data for this compound. These predictions are based on established principles of NMR spectroscopy for heterocyclic and fluorinated compounds.[2][6][7][8]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.50 | s | - | H3 (pyrazole ring) |
| ~6.80 | t | JHF = 54.0 | CHF₂ |
| ~2.40 | s | - | CH₃ |
Rationale: The single proton on the pyrazole ring (H3) is expected to appear as a singlet in the aromatic region. The difluoromethyl proton will be a triplet due to coupling with the two equivalent fluorine atoms. The methyl group protons will appear as a singlet in the aliphatic region.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~145.0 | s | - | C5 (pyrazole ring) |
| ~138.0 | s | - | C3 (pyrazole ring) |
| ~115.0 | t | JCF = 240.0 | CHF₂ |
| ~105.0 | s | - | C4 (pyrazole ring) |
| ~12.0 | s | - | CH₃ |
Rationale: The carbon atoms of the pyrazole ring will resonate in the aromatic region. The carbon attached to the bromine (C4) is expected to be significantly shielded. The difluoromethyl carbon will appear as a triplet with a large one-bond carbon-fluorine coupling constant. The methyl carbon will be found in the aliphatic region.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Proton Decoupled)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110.0 | d | JFH = 54.0 | CHF₂ |
Rationale: The two fluorine atoms of the difluoromethyl group are chemically equivalent and are expected to appear as a doublet in the proton-coupled ¹⁹F NMR spectrum due to coupling with the geminal proton.[7] In a proton-decoupled spectrum, this would appear as a singlet. The chemical shift is typical for a difluoromethyl group attached to a nitrogen atom.[6][9]
Predicted Mass Spectrometry Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a distinct fragmentation pattern for this compound. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in characteristic M and M+2 peaks for the molecular ion and any bromine-containing fragments.[4][10]
Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z | Predicted Fragment | Notes |
| 224/226 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for bromine. |
| 145 | [M - Br]⁺ | Loss of the bromine atom. |
| 173/175 | [M - CHF₂]⁺ | Loss of the difluoromethyl group. |
| 51 | [CHF₂]⁺ | Difluoromethyl cation. |
Rationale: The molecular ion is expected to be observed with the characteristic isotopic signature of bromine.[4][5] Major fragmentation pathways would likely involve the loss of the bromine atom and the difluoromethyl group, as these represent relatively weaker bonds.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
To obtain high-quality NMR and mass spectrometry data, the following protocols are recommended:
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 500 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a 125 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum at 298 K.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of -10 to 200 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a large number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Use a spectrometer with a fluorine-capable probe, tuned to the appropriate frequency (e.g., 470 MHz on a 500 MHz instrument).
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment, both with and without proton decoupling.
-
Set the spectral width to cover a range of at least 100 ppm centered around the expected chemical shift (e.g., -50 to -150 ppm).
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Mass Spectrometry
-
Sample Preparation:
-
For EI-MS, prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane.
-
For Electrospray Ionization (ESI-MS), prepare a dilute solution in a solvent compatible with ESI, such as acetonitrile or methanol, with or without a small amount of formic acid or ammonium acetate to promote ionization.
-
-
EI-MS Acquisition:
-
Use a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.
-
Set the ionization energy to 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Utilize an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement.
-
This will allow for the determination of the elemental composition and confirmation of the molecular formula.
-
Caption: A generalized experimental workflow for the spectroscopic analysis of a novel compound.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR and mass spectrometry techniques. The predictive data and detailed protocols within this guide provide a robust framework for researchers to confidently identify and characterize this and similar novel chemical entities. The unique spectral signatures arising from the bromine and difluoromethyl substituents are key to confirming the compound's identity.
References
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (n.d.).
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (n.d.). Taylor & Francis Online.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
- Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. (2015, September 17). Analytical Chemistry.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC.
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.).
- Characterization data for new pyrazole derivatives. (n.d.). ResearchGate.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC.
- Fluorine NMR. (n.d.).
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. biophysics.org [biophysics.org]
- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
physical and chemical properties of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
An In-Depth Technical Guide to 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs.[1] Its versatile synthetic handles and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. The introduction of fluorine-containing substituents, such as the difluoromethyl group, can dramatically alter the physicochemical and biological properties of a molecule. These modifications can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[2]
This guide provides a comprehensive technical overview of this compound, a valuable building block for the synthesis of novel chemical entities. We will delve into its physical and chemical properties, propose a logical synthetic approach, predict its spectral characteristics, and discuss its potential applications in the field of drug discovery.
Physicochemical Properties
A clear understanding of a compound's physical properties is fundamental to its application in research and development. While experimental data for this compound is not extensively reported in peer-reviewed literature, we can compile its known identifiers and calculated properties.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1243250-04-5 | [3][4][5] |
| Molecular Formula | C₅H₅BrF₂N₂ | - |
| Molecular Weight | 211.01 g/mol | Calculated |
| Purity | Typically ≥95% | [4] |
| Appearance | Not specified, likely a solid or oil at room temperature | Inferred |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups: the aromatic pyrazole ring, the C4-bromo substituent, the N1-difluoromethyl group, and the C5-methyl group.
-
The Pyrazole Ring: The pyrazole ring is an electron-rich aromatic system, though its reactivity is modulated by the electron-withdrawing difluoromethyl group.
-
The C4-Bromo Group: The bromine atom at the 4-position is the most versatile reactive site on the molecule. It is amenable to a wide range of transition metal-catalyzed cross-coupling reactions, making it an excellent linchpin for the introduction of molecular complexity. This includes, but is not limited to:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes.
-
-
The N1-Difluoromethyl Group: This group is a bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding. Its strong electron-withdrawing nature increases the metabolic stability of the molecule by shielding the pyrazole ring from oxidative metabolism.
-
The C5-Methyl Group: The methyl group can influence the steric environment around the adjacent nitrogen atom and can be a site for metabolism in biological systems, although the presence of the difluoromethyl group may direct metabolism elsewhere.
Below is a diagram illustrating a typical Suzuki-Miyaura cross-coupling reaction, a key transformation for this class of compounds.
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Proposed Synthesis Workflow
Proposed Step-by-Step Methodology:
-
Formation of the Pyrazole Core: The synthesis would likely begin with the reaction of a suitable 1,3-dicarbonyl precursor, such as pentane-2,4-dione, with difluoromethylhydrazine. This condensation reaction would form 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole.
-
Regioselective Bromination: The subsequent step would be the regioselective bromination of the pyrazole ring at the 4-position. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. The electron-rich nature of the 4-position of the pyrazole ring facilitates this electrophilic substitution.
-
Purification: The final product would be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization or distillation.
The proposed workflow is depicted in the diagram below.
Caption: Proposed Synthesis of the Target Compound.
Spectroscopic Analysis (Predicted)
For a researcher, definitive characterization of a molecule is paramount. While the actual spectra for this compound are not publicly available, we can predict the key features of its NMR spectra based on its structure and data from similar compounds.[6][7]
¹H NMR:
-
Pyrazole Proton (H3): A singlet is expected for the proton at the 3-position of the pyrazole ring, likely in the range of 7.5-8.0 ppm.
-
Difluoromethyl Protons (CHF₂): The two fluorine atoms will split the proton of the difluoromethyl group into a triplet, expected to appear between 6.5 and 7.5 ppm, with a J-coupling constant (JHF) of approximately 50-60 Hz.
-
Methyl Protons (CH₃): A singlet for the methyl protons at the 5-position is expected in the upfield region, around 2.2-2.5 ppm.
¹³C NMR:
-
Pyrazole Carbons: The three carbon atoms of the pyrazole ring will appear in the aromatic region (110-150 ppm). The carbon bearing the bromine (C4) will be shifted upfield compared to the other two.
-
Difluoromethyl Carbon (CHF₂): The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms, likely in the range of 110-120 ppm, with a large J-coupling constant (JCF).
-
Methyl Carbon (CH₃): The methyl carbon will appear as a singlet in the upfield region, around 10-15 ppm.
¹⁹F NMR:
-
Difluoromethyl Fluorines (CHF₂): The two fluorine atoms will be split by the adjacent proton into a doublet, with a J-coupling constant (JHF) matching that observed in the ¹H NMR spectrum.
Applications in Drug Discovery and Chemical Biology
This compound is a valuable building block for creating libraries of diverse compounds for high-throughput screening. Its utility stems from the ability to leverage the C4-bromo position for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR).
Given the prevalence of the pyrazole scaffold in pharmaceuticals, this compound could be used to synthesize analogs of known drugs or to develop novel compounds targeting a range of biological targets, including:
-
Kinases: Many kinase inhibitors feature a substituted pyrazole core.
-
G-protein-coupled receptors (GPCRs): Pyrazole derivatives have been developed as modulators of various GPCRs.
-
Enzymes: The pyrazole ring can act as a scaffold to position functional groups that interact with the active sites of enzymes.[6]
The logical relationship for its application in drug discovery is outlined below.
Caption: Drug Discovery Workflow.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 1243250-04-5) should be obtained from the supplier before handling. Based on the GHS classifications of similar bromo-pyrazole compounds, the following hazards may be anticipated:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a strategically designed building block with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While comprehensive experimental data for this specific molecule is not widely published, its chemical properties can be reliably inferred from its structure and the behavior of related compounds. The versatility of the C4-bromo group for cross-coupling reactions, combined with the beneficial properties imparted by the difluoromethyl group, makes this compound a valuable tool for researchers and scientists in the field of drug discovery. Further experimental characterization of its physical properties and reactivity is warranted and would be a valuable contribution to the chemical literature.
References
-
PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Available from: [Link]
-
Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Available from: [Link]
-
PubChem. 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. Available from: [Link]
-
PubChem. 4-bromo-1-methyl-1H-pyrazol-5-ol. Available from: [Link]
-
MDPI. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Available from: [Link]
-
PubChem. 4-bromo-3-(2,5-difluorophenyl)-5-ethyl-1H-pyrazole. Available from: [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]
-
ResearchGate. (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Available from: [Link]
-
PubChem. 1H-Pyrazole, 4-bromo-1-methyl-. Available from: [Link]
- Google Patents. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Available from: [Link]
-
PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]
-
European Patent Office. CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES - EP 3650443 A1. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
NIH. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Available from: [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound(SALTDATA: FREE) | 1243250-04-5 [chemicalbook.com]
- 4. 1243250-04-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. keyorganics.net [keyorganics.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Medicinal Chemist's Guide to 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole: A Scaffold for Modern Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the identification and strategic utilization of "privileged scaffolds" are paramount to the efficient development of novel therapeutics. This guide provides an in-depth technical analysis of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole, a heterocyclic compound poised for significant applications in medicinal chemistry. While direct literature on this specific molecule is nascent, its constituent parts—the versatile pyrazole core, the strategic difluoromethyl group, and the synthetically tractable bromo substituent—provide a compelling rationale for its potential. This document deconstructs the molecule's structural features, proposes high-potential therapeutic applications based on established chemical biology principles, and offers detailed experimental workflows for its evaluation and derivatization. It is intended as a practical guide for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising chemical entity.
The Pyrazole Core: A Privileged Scaffold in Drug Design
The pyrazole ring is a cornerstone of medicinal chemistry, recognized for its synthetic accessibility and its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to act as a versatile bioisosteric replacement have cemented its status as a "privileged scaffold."[1] This heterocycle is a key structural component in drugs targeting a wide array of biological targets, demonstrating efficacy as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[3][4] Notably, eight small-molecule protein kinase inhibitors approved by the US FDA feature a pyrazole ring, including Crizotinib and Ruxolitinib, highlighting the scaffold's profound impact on oncology.[2]
Deconstructing the Core Asset: A Structural Analysis
The therapeutic potential of this compound can be inferred from a detailed analysis of its four key structural components.
-
The 1,5-Disubstituted Pyrazole Ring: This arrangement provides a robust and stable core. The nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can engage in various non-covalent interactions within a protein binding site. Its aromatic nature contributes to the overall stability of the molecule.
-
The N1-Difluoromethyl (-CF2H) Group: The incorporation of a difluoromethyl group is a strategic choice in modern drug design.[5] Unlike its more common trifluoromethyl (-CF3) counterpart, the -CF2H group possesses a unique combination of properties:
-
Metabolic Stability: The strong carbon-fluorine bonds enhance resistance to oxidative metabolism, often leading to an extended biological half-life.[6][7]
-
Lipophilicity and Permeability: The group increases lipophilicity, which can improve membrane permeability and bioavailability, without the significant steric bulk of other lipophilic groups.[6][8]
-
Hydrogen Bond Donor: Critically, the -CF2H group retains an acidic proton, allowing it to function as a weak hydrogen bond donor.[6][9] This enables it to act as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, potentially replicating key binding interactions.[5][9]
-
pKa Modulation: Its strong electron-withdrawing nature can lower the basicity of nearby functional groups, influencing the molecule's pharmacokinetic profile.[6]
-
-
The C4-Bromo (Br) Substituent: The bromine atom at the 4-position serves a dual purpose:
-
Synthetic Handle: It provides a reactive site for facile chemical modification. Through well-established cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, a diverse library of analogues can be rapidly synthesized to explore structure-activity relationships (SAR).[10]
-
Halogen Bonding: Bromine can participate in halogen bonding, a specific and directional non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding affinity and selectivity.
-
-
The C5-Methyl (-CH3) Group: This small alkyl group can play a crucial role in fine-tuning the molecule's interaction with its target. It can occupy small hydrophobic pockets within a binding site, influencing the compound's orientation and potentially enhancing selectivity over other related proteins.
High-Potential Therapeutic Applications
Based on the structural analysis, this compound is a prime candidate for development in several therapeutic areas.
Protein Kinase Inhibitors (PKIs)
The dysregulation of protein kinases is a hallmark of cancer and inflammatory diseases.[11] The pyrazole scaffold is a validated and highly successful framework for designing PKIs.[1][2]
Rationale: The pyrazole core can act as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, mimicking the adenine ring of ATP.[12] The N1-difluoromethyl group could engage in hydrogen bonding with residues in the ATP-binding pocket, while the C5-methyl group occupies the adjacent hydrophobic region. The C4-bromo position points towards the solvent-exposed region, making it an ideal vector for synthetic elaboration to improve potency and selectivity against specific kinases like CDKs, JAKs, or Aurora kinases.[1][13]
G-Protein Coupled Receptor (GPCR) Modulators
GPCRs represent the largest family of drug targets, regulating nearly all physiological processes.[14] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response.[15][16]
Rationale: Pyrazole-containing molecules have been successfully developed as GPCR modulators.[14][17] The defined three-dimensional structure of this compound makes it an excellent starting point for designing negative or positive allosteric modulators (NAMs or PAMs). The C4 position can be functionalized to probe the diverse topographies of allosteric sites, aiming to modulate receptor signaling for treating CNS disorders or metabolic diseases.[15]
Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Pyrazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[3][18]
Rationale: The pyrazole nucleus is a known pharmacophore in antimicrobial compounds.[3] The increased lipophilicity conferred by the difluoromethyl group could enhance the molecule's ability to penetrate bacterial cell walls or fungal membranes. The C4-bromo position allows for the introduction of various functionalities known to contribute to antimicrobial activity, such as substituted aromatic or heterocyclic rings.[18]
Strategic Synthetic Elaboration: A Roadmap for Library Development
The true value of this compound as a medicinal chemistry asset lies in its potential for diversification. The C4-bromo substituent is the key to unlocking this potential via transition metal-catalyzed cross-coupling reactions.
Caption: Synthetic workflow for diversifying the core scaffold.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for creating a library of C4-aryl or C4-heteroaryl derivatives.
-
Reaction Setup: To a microwave vial, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 15-45 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired coupled product.
Proposed Experimental Workflows
To systematically evaluate the potential of this scaffold, a tiered screening approach is recommended.
Workflow 1: Kinase Inhibitor Screening Cascade
This workflow outlines a logical progression from broad screening to detailed characterization.
Caption: A tiered workflow for kinase inhibitor discovery.
Workflow 2: GPCR Allosteric Modulator Assay
This workflow is designed to identify compounds that modulate receptor activity in the presence of a known agonist.
-
Cell Line Preparation: Use a stable cell line expressing the GPCR of interest, equipped with a reporter system (e.g., a calcium-sensitive dye like Fluo-4 for Gq-coupled receptors, or a cAMP biosensor for Gs/Gi-coupled receptors).
-
Assay Protocol (PAM Detection):
-
Plate the cells and add the test compound (from the synthesized library) at various concentrations.
-
Incubate for a predetermined time.
-
Add a sub-maximal (EC₂₀) concentration of the known orthosteric agonist.
-
Measure the signal (e.g., fluorescence or luminescence). A potentiation of the signal compared to the agonist-only control indicates PAM activity.
-
-
Assay Protocol (NAM Detection):
-
Plate the cells.
-
Add the test compound along with a potent (EC₈₀) concentration of the known orthosteric agonist.
-
Measure the signal. A reduction in the signal compared to the agonist-only control indicates NAM activity.
-
-
Data Analysis: Plot dose-response curves to determine the potency (EC₅₀) and efficacy (% modulation) of active compounds.
Hypothetical Data Presentation
Effective data management is crucial. The following table illustrates how screening data for a hypothetical library of derivatives against a panel of kinases could be presented.
| Compound ID | R-Group (at C4) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |
| Core | -Br | >10,000 | >10,000 | >10,000 |
| LibA-01 | -Phenyl | 850 | 2,300 | >10,000 |
| LibA-02 | -4-Fluorophenyl | 420 | 1,500 | 9,800 |
| LibA-03 | -Pyridin-4-yl | 150 | 8,600 | >10,000 |
| LibC-01 | -NH-Phenyl | 2,100 | 3,500 | 6,400 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Outlook
This compound represents a highly promising, yet underexplored, scaffold for medicinal chemistry. Its structure is a deliberate convergence of features known to impart favorable pharmacological properties: the validated pyrazole core, the bioisosteric and metabolically robust difluoromethyl group, and a synthetically versatile bromine handle. The proposed applications in kinase inhibition and GPCR modulation are grounded in extensive precedent for the pyrazole scaffold.[1][2][14] The true potential of this molecule will be realized through systematic synthetic elaboration and rigorous biological screening. This guide provides the strategic framework and foundational protocols to embark on that discovery process, potentially leading to the development of next-generation therapeutics.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (MDPI)
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (Journal of Cardiovascular Disease Research)
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- The Pyrazole Scaffold in Modern Kinase Inhibitor Development. (BenchChem)
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (PubMed)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (PubMed)
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethyl
- Original Functionalized Pyrazoles For Drug Discovery. (Life Chemicals)
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (NIH)
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (Bentham Science Publishers)
- The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethyl
- Allosteric modulation of G protein-coupled receptor signaling. (PMC - PubMed Central - NIH)
- Functional Consequences of GPCR Heterodimerization: GPCRs as Allosteric Modul
- Development of allosteric modulators of GPCRs for tre
- Allosteric modulators of GPCRs: a novel approach for the tre
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (PDF) Functional Consequences of GPCR Heterodimerization: [research.amanote.com]
- 18. researchgate.net [researchgate.net]
biological activity of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
An In-Depth Technical Guide to the Predicted Biological Activity of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Abstract
The pyrazole nucleus is a cornerstone in the development of a vast array of biologically active compounds, demonstrating significant utility in both pharmaceutical and agrochemical research.[1][2] This technical guide provides a comprehensive, prospective analysis of the potential biological activities of a novel, specifically substituted pyrazole: this compound. While direct empirical data for this compound is not yet publicly available, this document synthesizes existing structure-activity relationship (SAR) data from analogous pyrazole derivatives to forecast its likely fungicidal, insecticidal, and herbicidal properties.[3][4][5] Furthermore, we present detailed, field-proven experimental protocols for the systematic evaluation of these predicted activities, offering a roadmap for future research and development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of new pyrazole-based compounds.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Bioactive Compound Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a remarkably versatile scaffold. Its aromaticity, coupled with the ability to substitute at multiple positions, allows for the fine-tuning of physicochemical properties and biological activities.[2][6] This has led to the successful development of numerous commercial products, including anti-inflammatory drugs like celecoxib, and a wide range of pesticides.[7][8][9] The biological prowess of pyrazole derivatives is largely attributed to their ability to mimic endogenous ligands and interact with a variety of biological targets.
The subject of this guide, this compound, incorporates several key substituents that are known to influence biological activity:
-
The Pyrazole Core: Provides a stable and versatile platform for molecular interactions.
-
1-(difluoromethyl) Group: The inclusion of fluorine often enhances metabolic stability, binding affinity, and lipophilicity, which can lead to increased potency and bioavailability.
-
4-Bromo Substituent: The bromine atom is a reactive handle for further chemical modification and can also contribute to binding interactions and overall molecular properties.[10][11]
-
5-Methyl Group: This group can influence the steric and electronic properties of the molecule, potentially impacting its interaction with target proteins.
This guide will now delve into the predicted biological activities of this compound, drawing upon the extensive body of research on related pyrazole derivatives.
Predicted Agrochemical Applications
Based on the known activities of similarly substituted pyrazoles, this compound is a promising candidate for development as a fungicide, insecticide, or herbicide.
Potential Fungicidal Activity
Many pyrazole carboxamides are potent fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[12][13] These compounds disrupt the fungal respiratory chain, leading to cell death. The N-difluoromethyl group in our target compound is a common feature in several modern fungicides.
Hypothesized Mechanism of Action: It is plausible that this compound, if further derivatized into a carboxamide, could inhibit succinate dehydrogenase in pathogenic fungi. The difluoromethyl group could enhance binding to the ubiquinone-binding site of the enzyme complex.
Experimental Protocol for In Vitro Antifungal Assay
-
Preparation of Fungal Cultures: Obtain pure cultures of relevant plant pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Puccinia sorghi).[14] Culture the fungi on potato dextrose agar (PDA) plates at 25°C until the mycelia cover the plate.
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL). Prepare serial dilutions to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Mycelial Growth Inhibition Assay:
-
Incorporate the test compound dilutions into molten PDA.
-
Pour the amended PDA into Petri dishes.
-
Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
-
Include a solvent control (PDA with DMSO) and a positive control (a commercial fungicide like fluxapyroxad).[15]
-
Incubate the plates at 25°C for 3-7 days, or until the mycelia in the control plate reach the edge.
-
-
Data Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis.
-
Potential Insecticidal Activity
Pyrazole derivatives are well-represented in the insecticide market, with prominent examples like fipronil.[4] These compounds often act as neurotoxins, targeting the insect's central nervous system. A common mechanism is the antagonism of the GABA (gamma-aminobutyric acid) receptor, leading to hyperexcitation and death.
Hypothesized Mechanism of Action: this compound could potentially act as a GABA receptor antagonist. The lipophilic nature of the difluoromethyl and bromo substituents may facilitate its penetration into the insect's nervous system.
Experimental Protocol for Insecticidal Bioassay against Lepidopteran Pests
-
Rearing of Test Insects: Maintain a healthy colony of a target insect pest, such as the diamondback moth (Plutella xylostella) or fall armyworm (Spodoptera frugiperda), on an artificial diet under controlled conditions (25±1°C, 60-70% RH, 16:8 L:D photoperiod).[16]
-
Preparation of Test Solutions: Prepare a stock solution and serial dilutions of this compound in an appropriate solvent containing a surfactant (e.g., Triton X-100).
-
Leaf-Dip Bioassay:
-
Excise leaf discs from a suitable host plant (e.g., cabbage for P. xylostella).
-
Dip the leaf discs in the test solutions for 10-30 seconds and allow them to air dry.
-
Use leaf discs dipped in a solvent-surfactant solution as a negative control and a commercial insecticide (e.g., indoxacarb) as a positive control.[16]
-
Place one treated leaf disc in a Petri dish lined with moist filter paper.
-
Introduce 10-15 third-instar larvae into each Petri dish.
-
Seal the dishes and incubate under the rearing conditions.
-
-
Data Collection and Analysis:
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
-
Potential Herbicidal Activity
The pyrazole scaffold is present in several commercial herbicides.[3][17][18] These herbicides act on various plant-specific targets, such as inhibiting pigment biosynthesis (e.g., 4-hydroxyphenylpyruvate dioxygenase - HPPD inhibitors) or amino acid synthesis.
Hypothesized Mechanism of Action: While the specific target is difficult to predict without further structural information, the presence of electron-withdrawing groups (bromo and difluoromethyl) on the pyrazole ring is a feature found in some classes of herbicides.[19] It is conceivable that this compound could inhibit a key plant enzyme.
Experimental Protocol for Pre- and Post-emergence Herbicidal Screening
-
Plant Cultivation: Sow seeds of representative monocot (e.g., Digitaria sanguinalis) and dicot (e.g., Abutilon theophrasti) weeds in small pots containing a standard potting mix.[20] Grow the plants in a greenhouse under controlled conditions.
-
Preparation of Application Solutions: Formulate the test compound as an emulsifiable concentrate or a wettable powder. Prepare application solutions at various rates (e.g., 150 g active ingredient per hectare).[20]
-
Pre-emergence Application:
-
Apply the test solutions to the soil surface one day after sowing the seeds.
-
Water the pots as needed.
-
-
Post-emergence Application:
-
Apply the test solutions to the foliage of the plants at the 2-3 leaf stage.
-
-
Evaluation:
-
Assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) visually at 7, 14, and 21 days after treatment, using a 0% (no effect) to 100% (complete kill) scale.
-
Include an untreated control and a commercial herbicide control.
-
Data Presentation and Visualization
Table 1: Predicted Biological Activity Profile of this compound
| Activity | Predicted Potency | Potential Target | Supporting Rationale from Analogs |
| Fungicidal | Moderate to High | Succinate Dehydrogenase (SDHI) | Pyrazole carboxamides are known SDHIs.[12][13] |
| Insecticidal | Moderate | GABA Receptor | Phenylpyrazoles are known GABA receptor antagonists.[4] |
| Herbicidal | Low to Moderate | Various (e.g., HPPD, PPO) | Substituted pyrazoles exhibit broad herbicidal activity.[3][18] |
Diagrams
Caption: Hypothesized insecticidal mechanism of action.
Caption: Proposed experimental workflow for bioactivity evaluation.
Conclusion and Future Directions
While this guide presents a prospective analysis, the chemical features of this compound strongly suggest its potential as a bioactive compound, particularly in the agrochemical sector. The combination of a proven pyrazole core with activity-enhancing substituents like the difluoromethyl group and a synthetically versatile bromo handle makes it a compelling candidate for further investigation. The experimental protocols outlined herein provide a robust framework for elucidating its true biological profile. Future research should focus on the synthesis of this compound and its analogs, followed by systematic screening as proposed. Positive results from these initial assays would warrant more in-depth mechanism of action studies and subsequent lead optimization to maximize potency and selectivity.
References
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]
-
He, H.-Q., et al. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery, 14(2), 195-200. Available at: [Link]
-
Cai, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6529. Available at: [Link]
-
Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available at: [Link]
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Hao, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available at: [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry, 69(49), 14818-14828. Available at: [Link]
-
Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available at: [Link]
-
Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety. (2024). Bioorganic & Medicinal Chemistry, 112, 117937. Available at: [Link]
-
Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (2024). Journal of Agricultural and Food Chemistry, 72(9), 4168-4179. Available at: [Link]
-
The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Available at: [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2023). Journal of Agricultural and Food Chemistry, 71(45), 17356-17381. Available at: [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Molecular Diversity. Available at: [Link]
-
Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). ResearchGate. Available at: [Link]
-
Ansari, A., et al. (2021). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 45(30), 13364-13384. Available at: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (2014). Journal of Agricultural and Food Chemistry, 62(28), 6595-6604. Available at: [Link]
-
Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2015). Medicinal Chemistry Research, 24(1), 433-442. Available at: [Link]
-
Wang, X., et al. (2023). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 28(13), 5183. Available at: [Link]
-
Some examples of bioactive pyrazoles and pyrazolines. ResearchGate. Available at: [Link]
-
Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate. Available at: [Link]
-
Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Semantic Scholar. Available at: [Link]
-
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. PubChem. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. Available at: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(18), 6524. Available at: [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. Available at: [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822. Available at: [Link]
-
Recently reported biological activities of pyrazole compounds. (2017). Bioorganic & Medicinal Chemistry, 25(21), 5857-5870. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. jchr.org [jchr.org]
- 9. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]
- 16. mdpi.com [mdpi.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Versatile Synthon: A Technical Guide to 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole, a fluorinated heterocyclic building block of increasing importance in the fields of medicinal chemistry and agrochemistry.[1][2] We will delve into its synthesis, key physicochemical properties, and its versatile applications in a range of palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also practical, field-proven experimental protocols. The causality behind experimental choices is explained, ensuring that the described methods are robust and reproducible.
Introduction: The Rise of Fluorinated Pyrazoles
Fluorinated pyrazoles have emerged as a privileged scaffold in modern drug discovery and agrochemical research.[1][2][3][4][5] The incorporation of fluorine atoms, and particularly the difluoromethyl (CHF2) group, into the pyrazole core can significantly modulate key physicochemical and biological properties. These include metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, in particular, offers a strategic combination of a reactive bromine handle for synthetic diversification and the beneficial electronic properties imparted by the CHF2 group.[1][2] This guide will illuminate its role as a versatile synthon for the construction of complex molecular architectures.
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through a multi-step sequence, often starting from a suitably substituted pyrazole precursor. A common synthetic route involves the bromination of 1-(difluoromethyl)-5-methyl-1H-pyrazole.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H5BrF2N2 | [6] |
| Molecular Weight | 211.01 g/mol | [6] |
| Appearance | Off-white to white solid | [6] |
| CAS Number | 1017789-98-3 | [6] |
Core Reactivity: A Hub for Cross-Coupling Chemistry
The synthetic utility of this compound lies in the reactivity of its C-Br bond, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents at the 4-position of the pyrazole ring, providing a powerful tool for library synthesis and lead optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction, allowing for the introduction of aryl, heteroaryl, and vinyl groups.[7][8][9][10]
Workflow for a Typical Suzuki-Miyaura Coupling Reaction:
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Synthesis of 4-Aryl-1-(difluoromethyl)-5-methyl-1H-pyrazoles
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh3)4 (0.05 eq), to the flask.
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of dioxane and water (4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13][14][15] This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further transformations or as integral parts of the final molecular structure.
Catalytic Cycle of the Sonogashira Coupling:
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of 4-Alkynyl-1-(difluoromethyl)-5-methyl-1H-pyrazoles
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst such as Pd(PPh3)2Cl2 (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq).
-
Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base.
-
Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Seal the tube and heat the reaction to the required temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[16][17][18][19][20] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of 4-amino-pyrazole derivatives.
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst | Pd2(dba)3 or Pd(OAc)2 | Precursors to the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Facilitates oxidative addition and reductive elimination.[16][20] |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) | Promotes deprotonation of the amine.[16][20] |
| Solvent | Aprotic, non-polar solvent (e.g., Toluene, Dioxane) | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-120 °C | Provides the necessary activation energy. |
Detailed Experimental Protocol: Synthesis of 4-Amino-1-(difluoromethyl)-5-methyl-1H-pyrazoles
-
Reaction Setup: In an oven-dried vial, combine this compound (1.0 eq), the amine (1.2 eq), a strong base like sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq).
-
Inert Atmosphere: Seal the vial, and evacuate and backfill with an inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture in an oil bath at 100-110 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to ambient temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired 4-amino-pyrazole derivative.
Applications in Agrochemical and Pharmaceutical Synthesis
The derivatives synthesized from this compound are of significant interest in the agrochemical and pharmaceutical industries. The pyrazole core is a key component in many commercial fungicides, insecticides, and herbicides.[21] In medicinal chemistry, pyrazole-containing compounds have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] The ability to readily diversify the 4-position of the pyrazole ring using the methodologies described above makes this building block a valuable tool in the discovery of new bioactive molecules.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its strategic placement of a reactive bromine atom and a difluoromethyl group allows for the efficient construction of a wide array of functionalized pyrazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and reliable methods for C-C and C-N bond formation. By understanding the principles and practical considerations outlined herein, researchers can effectively leverage this synthon to accelerate their discovery and development programs in agrochemistry and medicinal chemistry.
References
-
Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]
-
ResearchGate. (n.d.). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. Request PDF. [Link]
-
PubChem. (n.d.). 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]
-
Pharmaffiliates. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Request PDF. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
PubChem. (n.d.). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]
-
ResearchGate. (n.d.). Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole.... [Link]
-
Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Request PDF. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]
-
OUCI. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. [Link]
-
MDPI. (n.d.). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different.... [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 6. 4-bromo-1-difluoromethyl-5-methyl-1h-pyrazole | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Introduction: The Strategic Value of Fluorinated Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile structure allows for multi-vector functionalization, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, has become a cornerstone of modern drug design. The CHF₂ group is a unique bioisostere for hydroxyl, thiol, or amine functionalities and can modulate properties like metabolic stability, membrane permeability, and binding affinity through its distinct electronic and conformational effects.
This guide focuses on 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole , a valuable building block for introducing this fluorinated pyrazole motif into complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds, offering broad functional group tolerance and reliable reactivity.[2][3] This document provides a detailed exploration of the mechanistic principles, practical experimental protocols, and expert insights for successfully employing this substrate in Suzuki-Miyaura coupling reactions, tailored for researchers in synthetic and medicinal chemistry.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][4] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromopyrazole, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the electron density of the pyrazole ring.
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is critical for the formation of a more nucleophilic boronate species, which facilitates this step.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.
Expert Insights: The Impact of the N-Difluoromethyl Group
The N-CHF₂ group is strongly electron-withdrawing. This electronic feature has critical implications for the Suzuki coupling of this compound:
-
Reactivity of the C-Br Bond: The electron-withdrawing nature of the N-CHF₂ group decreases the electron density of the pyrazole ring system. This can make the oxidative addition of the Pd(0) catalyst into the C4-Br bond more challenging compared to electron-rich or N-alkylated pyrazoles.
-
Potential for Side Reactions: Electron-deficient heteroaryl halides can be susceptible to side reactions, such as debromination, particularly under harsh conditions or with certain catalyst systems.[1] The choice of catalyst and ligand is therefore critical to promote the desired cross-coupling pathway over competing decomposition pathways.
-
Catalyst Selection: For electron-deficient substrates, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) or N-heterocyclic carbenes (NHCs) are often superior. These ligands stabilize the Pd(0) state and facilitate the oxidative addition step. Pre-catalysts like XPhos Pd G2 or G3, which are air-stable and efficiently generate the active catalyst, are highly recommended.[1][5]
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.
Protocol 1: General Conditions using a Buchwald-Type Precatalyst
This protocol is recommended for a broad range of aryl- and heteroarylboronic acids, including sterically hindered or electronically challenging partners.
Materials:
-
This compound (1.0 equiv.)
-
Aryl- or heteroarylboronic acid (or pinacol ester) (1.2–1.5 equiv.)
-
XPhos Pd G2 (2-chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl)-2-yl)palladium(II)) (0.02–0.05 equiv., 2-5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed vial)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, potassium phosphate, and the XPhos Pd G2 precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (a common ratio is 4:1 to 5:1 v/v, e.g., 2 mL dioxane and 0.5 mL water per 0.2 mmol of bromopyrazole).
-
Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block at 80–110 °C. Stir vigorously for 2–16 hours. Monitor the reaction progress by TLC or LC-MS until the starting bromopyrazole is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields, particularly for less reactive coupling partners.
Materials: Same as Protocol 1, but use a dedicated microwave reaction vial.
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microwave vial as described in Protocol 1, steps 1-3.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture at a constant temperature of 100–140 °C for 10–30 minutes. Note: Start with a lower temperature and shorter time and optimize as needed.
-
Workup and Purification: After the reaction is complete and the vial has cooled, perform the workup and purification as described in Protocol 1, steps 5-6.
Data Summary: Conditions for Analogous Pyrazole Couplings
While specific data for this compound is not widely published, the following table summarizes successful conditions for structurally related bromopyrazoles, providing a valuable reference for optimization.
| Substrate | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) / Time | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole derivative | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.5) | 1,4-Dioxane / H₂O | 90 °C / 6 h | 52-97 | [6] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | XPhos Pd G2 (2%) | K₃PO₄ (2.0) | 1,4-Dioxane | 80 °C / 2 h | 60-95 | [5] |
| 3-Bromo-7-(CF₃)-pyrazolo[1,5-a]pyrimidin-5-one | XPhos Pd G2 (10%) + XPhos (10%) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 °C / 12 h | 45-91 | [1] |
| Unprotected 4-Iodo-1H-pyrazole | P1 Precatalyst (Buchwald) (1.5%) | K₃PO₄ (2.0) | Dioxane / H₂O | 60 °C / 5-8 h | 70-95 | [7] |
Troubleshooting and Key Considerations
-
Low Conversion/No Reaction:
-
Cause: Inefficient oxidative addition due to the electron-deficient substrate.
-
Solution: Increase the temperature. Switch to a more active catalyst system, such as a third-generation Buchwald precatalyst (e.g., XPhos Pd G3) or an NHC-based catalyst (e.g., PEPPSI-IPr). Ensure the base is anhydrous and of high quality.
-
-
Debromination of Starting Material:
-
Cause: A common side reaction with electron-deficient heteroaryl halides. It can be promoted by excess base, high temperatures, or certain catalyst/ligand combinations.
-
Solution: Reduce the reaction temperature or time. Screen different bases; sometimes a weaker base like K₂CO₃ or CsF can be effective. The choice of ligand is critical; bulky phosphines like XPhos are often effective at suppressing this pathway.[1]
-
-
Protodeboronation of Boronic Acid:
-
Cause: The boronic acid decomposes before it can participate in transmetalation. This is more common with sensitive heteroarylboronic acids.
-
Solution: Use the corresponding boronic acid pinacol ester, which is generally more stable. Use a higher stoichiometry of the boron reagent (e.g., 1.5-2.0 equiv.). Ensure thorough degassing of solvents to remove oxygen.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective strategy for synthesizing novel, high-value compounds for pharmaceutical and agrochemical research. The electron-withdrawing nature of the N-CHF₂ group requires careful consideration of reaction parameters, particularly the choice of a highly active palladium catalyst system. The protocols and insights provided herein offer a robust foundation for researchers to successfully utilize this versatile building block, enabling the rapid diversification of molecular scaffolds and accelerating the drug discovery process.
References
-
Ellermann, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1287-1302. Available at: [Link]
-
Klán, P., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 19(4), 844-852. Available at: [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12877–12885. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Available at: [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
palladium-catalyzed cross-coupling with 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Abstract
This comprehensive guide provides detailed application notes and laboratory protocols for the palladium-catalyzed cross-coupling of this compound. The difluoromethylpyrazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its unique physicochemical properties that can enhance metabolic stability and binding affinity.[1][2] This document offers researchers, scientists, and drug development professionals a robust framework for the functionalization of this valuable building block through Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. The content emphasizes the rationale behind procedural steps, provides validated starting protocols, and includes troubleshooting guidance to empower successful synthesis.
Introduction: The Strategic Value of the Difluoromethylpyrazole Core
The pyrazole nucleus is a well-established "privileged scaffold" in pharmaceutical design, forming the core of numerous FDA-approved drugs.[3][4] Its metabolic stability and versatile substitution patterns make it a cornerstone in modern medicinal chemistry.[4] The introduction of fluorine-containing substituents, such as the difluoromethyl (CF₂H) group, is a key strategy for modulating a molecule's properties, including lipophilicity, membrane permeability, and metabolic resistance.[1]
The target substrate, this compound, is therefore a highly valuable building block. The bromine atom at the C4 position serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, one of the most powerful C-C and C-N bond-forming methodologies in modern organic synthesis.[5][6] This guide details the application of this chemistry to unlock the synthetic potential of this key intermediate.
The Engine of Innovation: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, operate through a common catalytic cycle.[6] Understanding this fundamental mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle generally involves a palladium(0) active species and a palladium(II) intermediate.[5][7]
The three key steps are:
-
Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation (for Suzuki, Sonogashira) or Coordination/Insertion (for Heck): The coupling partner (e.g., an organoboron reagent) transfers its organic group to the palladium center, displacing the halide.[6] For Heck reactions, the alkene coordinates to the palladium and inserts into the Pd-C bond.[7] For Buchwald-Hartwig amination, the amine coordinates to the palladium center.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: Figure 1: Generalized Palladium Cross-Coupling Cycle.
Laboratory Workflow: A General Overview
Successful cross-coupling requires meticulous attention to technique, particularly the exclusion of oxygen, which can deactivate the palladium catalyst. The following workflow is broadly applicable to the protocols described in this guide.
Caption: Figure 2: General Laboratory Workflow for Cross-Coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, valued for its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[9][10] It is an excellent choice for coupling aryl and heteroaryl fragments to the pyrazole core.
Causality and Optimization:
-
Catalyst/Ligand: Electron-deficient heteroaryl bromides, like our substrate, can be challenging. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or pre-formed palladacycle precatalysts (e.g., XPhos Pd G2/G3) are highly effective.[11] They promote fast oxidative addition and reductive elimination while preventing catalyst decomposition.
-
Base: A moderately strong inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to facilitate the transmetalation step.[1] K₃PO₄ is often a reliable choice for heteroaryl couplings.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[1][9]
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 4-Halopyrazoles
| Coupling Partner | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylboronic Acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 75-90 | [12] |
| Heteroarylboronic Acid | XPhos Pd G2 (2-3) | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-120 | 80-95 | [11] |
| Phenylboronic Acid | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 95 | [1] |
| Vinylboronic Acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | DMF/H₂O | 110 | >90 | [11] |
Protocol 4.1: Suzuki-Miyaura Coupling with (4-methoxyphenyl)boronic acid
Materials:
-
This compound (1.0 equiv)
-
(4-methoxyphenyl)boronic acid (1.2 equiv)
-
XPhos Pd G2 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Reaction Vessel: 5 mL microwave vial or Schlenk tube with stir bar
-
Inert Atmosphere: Argon or Nitrogen
Procedure:
-
Preparation: In a glovebox or on the bench (working quickly), add this compound (e.g., 113 mg, 0.5 mmol), (4-methoxyphenyl)boronic acid (91 mg, 0.6 mmol), K₃PO₄ (212 mg, 1.0 mmol), and XPhos Pd G2 (8 mg, 0.01 mmol) to the reaction vessel.
-
Inerting: Seal the vessel. If not in a glovebox, connect it to a Schlenk line, evacuate under high vacuum for 5 minutes, and backfill with inert gas. Repeat this cycle 3-5 times.
-
Solvent Addition: Using gas-tight syringes, add degassed 1,4-dioxane (2.0 mL) and degassed water (0.5 mL).
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes/Ethyl Acetate) or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine, 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
Sonogashira Coupling: Accessing Alkynylated Pyrazoles
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to C(sp²)-C(sp) bonds.[13][14] This is invaluable for constructing rigid linkers or as a precursor for further transformations like triazole synthesis.
Causality and Optimization:
-
Catalyst System: The classic Sonogashira protocol uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in conjunction with a copper(I) co-catalyst (e.g., CuI).[12] The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Copper-Free Conditions: The copper co-catalyst can sometimes induce alkyne homocoupling (Glaser coupling). Modern copper-free protocols, often using bulky phosphine ligands and a strong organic base, can mitigate this side reaction.[13]
-
Base: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, which also serves as a solvent or co-solvent.[12]
Table 2: Typical Conditions for Sonogashira Coupling
| Coupling Partner | Palladium Catalyst (mol%) | Co-Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | Toluene or THF | 25-60 | 65-85 | [12] |
| Trimethylsilylacetylene | Pd(OAc)₂ (5) | None | Et₃N | MeCN | 110 | 70-90 | [15] |
| 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | 25-60 | >90 | [13] |
Protocol 5.1: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Toluene, anhydrous and degassed
Procedure:
-
Preparation: To a dry, inerted Schlenk tube, add this compound (113 mg, 0.5 mmol), PdCl₂(PPh₃)₂ (10.5 mg, 0.015 mmol), and CuI (5 mg, 0.025 mmol).
-
Inerting: Evacuate and backfill with argon three times.
-
Solvent/Reagent Addition: Add degassed toluene (2.5 mL) and degassed Et₃N (1.0 mL) via syringe. Finally, add phenylacetylene (82 µL, 0.75 mmol).
-
Reaction: Stir the mixture at 60 °C for 6-16 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite to remove catalyst residues, washing the pad with more ether.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the desired alkynylated pyrazole.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines, anilines, and even ammonia equivalents.[8][16] This reaction is critical for synthesizing compounds prevalent in pharmaceuticals.[8]
Causality and Optimization:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like tBuDavePhos, BrettPhos, or Josiphos variants are often required for high yields, especially with less reactive amines.[17][18]
-
Base: A strong, non-nucleophilic base is essential. Sodium or lithium alkoxides (e.g., NaOtBu, LHMDS) are most common.[8][19] Weaker bases like K₃PO₄ are generally insufficient.
-
Side Reactions: For amines with β-hydrogens, a potential side reaction is β-hydride elimination from the palladium-amide intermediate, which can lead to reduced yields.[17] Careful selection of the ligand can often suppress this pathway.
Table 3: Typical Conditions for Buchwald-Hartwig Amination of 4-Halopyrazoles
| Amine Partner | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Piperidine | Pd(dba)₂ (10) | tBuDavePhos | NaOtBu | Toluene | 110 | 60-70 | [18] |
| Morpholine | Pd₂(dba)₃ (2) | BrettPhos | LHMDS | Dioxane | 100 | >90 | [19] |
| Aniline | Pd(OAc)₂ (2) | XPhos | K₂CO₃ | t-BuOH | 100 | 85-95 | [17] |
Protocol 6.1: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
BrettPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
Preparation (in a glovebox): Add NaOtBu (67 mg, 0.7 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and BrettPhos (12 mg, 0.0225 mmol) to a dry reaction vial.
-
Reagent Addition: Add toluene (2.0 mL). Stir for 5 minutes. Add this compound (113 mg, 0.5 mmol) and morpholine (52 µL, 0.6 mmol).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat in a preheated block at 100 °C for 12-24 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through Celite.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the C4-aminated product.
Heck Reaction: Olefin Functionalization
The Heck reaction forms a C-C bond between an aryl halide and an alkene, typically with high stereoselectivity for the trans product.[20][21] It is a powerful tool for introducing vinyl groups, which can serve as versatile synthetic handles.
Causality and Optimization:
-
Regioselectivity: In the reaction with unsymmetrical olefins like acrylates, the aryl group typically adds to the less substituted carbon of the double bond due to steric factors.[22]
-
Base: An inorganic or organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the HBr generated in the reaction.[23]
-
Ligands: While some Heck reactions can proceed without a ligand ("ligand-free"), phosphine ligands are often used to stabilize the catalyst and improve yields.[21]
Table 4: Typical Conditions for Heck Reactions
| Alkene Partner | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl Acrylate | Pd(OAc)₂ (1-2) | P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | 80-95 | [21] |
| Styrene | Pd(OAc)₂ (1) | None | K₂CO₃ | DMF | 120-140 | 75-90 | [23] |
| Allyl Alcohol | PdCl₂(PPh₃)₂ (2) | PPh₃ | NaOAc | DMF | 100 | >70 | [20] |
Protocol 7.1: Heck Reaction with Methyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
Methyl Acrylate (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Preparation: To a Schlenk tube, add this compound (113 mg, 0.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and P(o-tol)₃ (6.1 mg, 0.02 mmol).
-
Inerting: Evacuate and backfill with argon three times.
-
Solvent/Reagent Addition: Add DMF (2.5 mL), Et₃N (139 µL, 1.0 mmol), and methyl acrylate (68 µL, 0.75 mmol).
-
Reaction: Heat the mixture at 100 °C for 12-24 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the C4-alkenylated pyrazole.
References
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Lumen Learning. (n.d.). 17.2: Palladium catalyzed couplings. Organic Chemistry II. [Link]
- Chen, X., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Soderberg, T. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Bonacorso, H. G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
-
Satoh, K., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
-
Fustero, S., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
-
Satoh, K., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Blake, A. J., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Hie, L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
-
Kumar, S., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Nolan, S. P., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
-
Sharma, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Havlíček, J., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
-
Okuma, K., et al. (2005). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. PubMed. [Link]
-
Ali, M., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central. [Link]
-
Reissig, H.-U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central. [Link]
-
Fustero, S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Hu, J., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Qing, F.-L., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Skarżewski, J., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central. [Link]
-
Langer, P., et al. (2011). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]
-
van Leeuwen, P. W. N. M., et al. (2019). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn···pyridine interactions. Faraday Discussions. [Link]
-
de Meijere, A., et al. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Pelagatti, P., et al. (2007). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. ResearchGate. [Link]
-
Islam, S. M., et al. (2018). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in aqueous solution using newly prepared nanocatalysts. ResearchGate. [Link]
-
ResearchGate. (2014). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. nobelprize.org [nobelprize.org]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 23. researchgate.net [researchgate.net]
reaction conditions for Sonogashira coupling of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
An Application Note and Detailed Protocol for the Sonogashira Coupling of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Authored by: Gemini, Senior Application Scientist
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the Sonogashira coupling of this compound. This particular substrate presents unique challenges due to the reduced reactivity of the aryl bromide compared to an iodide, the potential for the pyrazole nitrogen to coordinate with the catalyst, and the electronic influence of the difluoromethyl group.[3][4] This guide details the mechanistic underpinnings, optimized protocols, troubleshooting, and key considerations for successfully coupling this valuable heterocyclic building block.
Introduction: Significance and Challenges
Alkynyl-substituted pyrazoles are privileged scaffolds in medicinal chemistry and materials science, finding applications as kinase inhibitors, antifungal agents, and functional organic materials.[5][6][7] The target substrate, this compound, is a key intermediate for accessing these structures. The Sonogashira reaction provides the most direct route for its alkynylation.[8]
However, the successful execution of this coupling requires careful consideration of several factors:
-
Substrate Reactivity: Aryl bromides are significantly less reactive than aryl iodides in the rate-determining oxidative addition step. This often necessitates higher temperatures, more active catalysts, or specialized ligands to achieve good conversion.[1][3]
-
Catalyst Inhibition: As N-heterocycles, pyrazoles can act as ligands, coordinating to the palladium center and impeding the catalytic cycle. The choice of a suitable phosphine ligand is critical to mitigate this inhibition.[3]
-
Side Reactions: The classic copper(I) co-catalyst, while accelerating the reaction, can also promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to reduced yields and purification challenges.[3][9]
This document will address these challenges by presenting both traditional and copper-free protocols, explaining the rationale behind component selection to empower researchers to adapt and optimize the reaction for their specific needs.
The Sonogashira Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[9][10] Understanding this mechanism is fundamental to rational protocol design and troubleshooting.
The generally accepted mechanism involves three key stages within the palladium cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate. This is typically the rate-limiting step for aryl bromides.
-
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex, displacing the bromide.
-
Reductive Elimination: The diarylalkyne product is formed, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.
The copper cycle's primary role is to activate the terminal alkyne. The base deprotonates the alkyne, which then coordinates with Cu(I) to form a more nucleophilic copper acetylide species, ready for transmetalation.[1]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]
- 8. byjus.com [byjus.com]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Synthesis of Bioactive Pyrazole Derivatives from 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its prevalence in therapeutics, ranging from anti-inflammatory agents like Celecoxib to targeted kinase inhibitors in oncology, underscores its importance as a "privileged scaffold".[1][2] The specific starting material, This compound , represents a highly valuable and strategically functionalized building block for the synthesis of next-generation therapeutics.
The strategic importance of this molecule lies in the convergence of three key features:
-
The Pyrazole Core: A versatile heterocyclic scaffold known for its ability to engage in critical hydrogen bonding and hydrophobic interactions within biological targets.[3][4][5][6]
-
The 4-Bromo Substituent: This bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium- and copper-catalyzed cross-coupling reactions. This allows for the precise and modular installation of diverse chemical functionalities at a key vector for molecular recognition.
-
The N1-Difluoromethyl Group: The -CF2H moiety is a bioisostere of hydroxyl, thiol, or amine groups, offering a unique combination of properties. It enhances metabolic stability by blocking oxidative pathways, increases lipophilicity to improve membrane permeability, and can act as a weak hydrogen bond donor, all of which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.
This application note provides a comprehensive guide to the synthetic utility of this compound. We will present detailed, field-proven protocols for key cross-coupling reactions, discuss the underlying mechanistic principles, and offer expert insights into optimizing these transformations for the efficient construction of diverse molecular libraries aimed at accelerating drug discovery programs.
The Influence of the N1-Difluoromethyl Group on Reactivity
The strongly electron-withdrawing nature of the N1-difluoromethyl group is anticipated to have a significant impact on the reactivity of the pyrazole ring, particularly at the C4 position. This electron-withdrawing effect can decrease the electron density of the pyrazole ring system, potentially making the C4-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. While the C4 position on pyrazoles is generally considered the least reactive, this electronic modification may facilitate transformations that are otherwise challenging. Researchers should consider that reaction kinetics and optimal conditions may differ from those reported for N-alkyl or N-aryl pyrazoles. Careful optimization of catalyst, ligand, base, and temperature will be crucial to harness the unique reactivity of this substrate.[7]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For this compound, these reactions provide a robust platform for creating C-C, C-N, and C-O bonds, enabling the rapid generation of novel analogues.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[8][9][10][11] This reaction couples the 4-bromopyrazole with a variety of boronic acids or esters.
The catalytic cycle, illustrated below, involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative (activated by a base), and culminates in reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos are often employed to stabilize the palladium center and promote the key steps of the catalytic cycle, especially with heteroaryl halides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the C4-Position Functionalization of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, valued for its presence in a multitude of biologically active compounds.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of physicochemical properties and pharmacological activity. This guide provides an in-depth technical overview and detailed protocols for the functionalization of the C4-position of 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole, a versatile building block for the synthesis of novel chemical entities. The presence of the N1-difluoromethyl group introduces unique electronic properties that can significantly influence the reactivity of the pyrazole core, making a nuanced understanding of reaction conditions paramount for successful synthetic outcomes.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, tailored for the specific substrate. The protocols provided are based on established methodologies for analogous fluorinated pyrazoles and are designed to be robust and adaptable.
Strategic Considerations for C4-Functionalization
The functionalization of the C4-position of this compound is primarily achieved through transition metal-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired functionality to be introduced. The N1-difluoromethyl group, being electron-withdrawing, can influence the electron density of the pyrazole ring and affect the kinetics of the catalytic cycle.
General Workflow for C4-Functionalization
The overall process for the C4-functionalization of this compound via palladium-catalyzed cross-coupling reactions is depicted below. The catalytic cycle typically involves an oxidative addition of the bromopyrazole to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira) or coordination of the amine and deprotonation (for Buchwald-Hartwig), and finally, reductive elimination to yield the desired product and regenerate the active catalyst.
Caption: General workflow for the C4-functionalization of this compound.
Protocols for C4-Functionalization
The following protocols are adapted from established procedures for the functionalization of 4-bromopyrazoles, with special consideration for the electronic nature of the N1-difluoromethyl substituent. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl Pyrazoles
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between the C4-position of the pyrazole and various aryl or heteroaryl boronic acids or esters.[2]
Protocol:
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%] or a pre-catalyst like XPhos Pd G2 [2-5 mol%]), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ [2.0-3.0 equiv.]).
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene/ethanol/water.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS. For microwave-assisted reactions, typical conditions are 100-150 °C for 15-60 minutes.[3][4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl/heteroaryl-1-(difluoromethyl)-5-methyl-1H-pyrazole.
Catalyst and Ligand Selection:
| Catalyst/Precatalyst | Ligand (if applicable) | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 2-5 | A standard, versatile catalyst. |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-3 (Pd), 2-6 (Ligand) | Bulky phosphine ligands can improve yields for challenging substrates. |
| XPhos Pd G2/G3 | - | 2-5 | Air- and moisture-stable precatalysts offering high reactivity. |
Sonogashira Coupling: Synthesis of 4-Alkynyl Pyrazoles
The Sonogashira coupling enables the formation of a C-C bond between the C4-position of the pyrazole and a terminal alkyne, providing access to valuable alkynyl-substituted pyrazoles.[5][6]
Protocol:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ [2-5 mol%]), and a copper(I) co-catalyst (e.g., CuI [5-10 mol%]).
-
Solvent and Reagent Addition: Evacuate and backfill the reaction vessel with an inert gas. Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Key Reaction Parameters:
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Commonly used and effective. |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[7] |
| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF | Aprotic polar solvents are generally effective. |
digraph "Sonogashira_Catalytic_Cycle" { graph [layout=dot, rankdir=TB, splines=true, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; PdII [label="R-Pd(II)(Br)L₂\n(R = Pyrazolyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF"]; PdII_Alkyne [label="R-Pd(II)(C≡CR')L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="R-C≡CR'", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start [label="4-Bromopyrazole", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkyne [label="Terminal Alkyne", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cu_Cycle [label="Copper Cycle\n(Cu-acetylide formation)", shape=box, style=dashed];
Pd0 -> OxAdd [dir=back]; Start -> OxAdd; OxAdd -> PdII; PdII -> Transmetalation; Cu_Cycle -> Transmetalation; Alkyne -> Cu_Cycle; Transmetalation -> PdII_Alkyne; PdII_Alkyne -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; }
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 4-Amino Pyrazoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4-position of the pyrazole.[8][9][10][11]
Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube or glovebox, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ [1-2 mol%]), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand like RuPhos [2-4 mol%]), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃ [1.5-2.0 equiv.]).[12]
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and a degassed anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF).
-
Reaction Conditions: Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Ligand Selection for Buchwald-Hartwig Amination:
| Ligand | Amine Substrate Scope | Notes |
| Xantphos | Primary and secondary alkyl and aryl amines | A versatile ligand, often providing good results. |
| BINAP | Primary amines | One of the earlier developed, yet still effective, ligands.[9] |
| RuPhos/XPhos | Sterically hindered primary and secondary amines | Highly active biarylphosphine ligands for challenging couplings. |
Synthesis of Starting Material: this compound
While commercially available, understanding the synthesis of the starting material can be valuable. A plausible synthetic route involves the cyclization of a suitably functionalized precursor followed by bromination. A general strategy for the synthesis of related N-difluoromethyl pyrazoles has been reported.[13][14]
Conclusion
The functionalization of the C4-position of this compound offers a gateway to a diverse array of novel chemical entities with potential applications in drug discovery and materials science. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for the synthesis of C4-aryl, C4-alkynyl, and C4-amino pyrazole derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. The unique electronic properties imparted by the N1-difluoromethyl group make this a fascinating and rewarding area of synthetic exploration.
References
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Frolova, Y., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(15), 5899. [Link]
-
Li, W., et al. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(12), 3323-3348. [Link]
- Aggarwal, R., et al. (2025). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
de la Cruz, P., et al. (2012). Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(11), 4949–4955. [Link]
- Kashani, S. K., & Jessiman, J. E. (2022).
- Lee, S.-J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]
- Butler, D. E. (2010). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Aikawa, K., et al. (2012). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 14(15), 3932–3935. [Link]
- Lee, S.-J., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Aikawa, K., et al. (2012). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent.
- Ni, C., et al. (2015). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition.
-
Nielsen, T. E., et al. (2012). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 3(4), 433-440. [Link]
- Usami, Y., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub.
- Novikova, D. S., et al. (2025). Cross Coupling and Drug Design.
-
Ríos-Mecina, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-13. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
White, A. D., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Zhang, P., et al. (2020). Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis.
- Usami, Y., et al. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
-
Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(3), 1287-1302. [Link]
-
Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidines. RSC Advances, 11(3), 1287-1302. [Link]
-
Jin, M.-J., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(8), 6645–6657. [Link]
-
Chen, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116931. [Link]
-
Ghashang, M., et al. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(108), 106326-106334. [Link]
- Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme.de [thieme.de]
Application Notes and Protocols for 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole in Agrochemical Synthesis
Introduction: The Pyrazole Moiety as a Privileged Scaffold in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the design of modern agrochemicals, particularly fungicides.[1][2][3] Its unique electronic properties and structural rigidity allow for precise three-dimensional arrangements of substituents, leading to high target affinity and biological efficacy. A significant class of pyrazole-based agrochemicals are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain, a mode of action crucial for controlling a broad spectrum of plant pathogens.[1][4][5] The introduction of a difluoromethyl group at the 1-position and a methyl group at the 5-position of the pyrazole ring, as seen in 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole, offers a unique combination of lipophilicity and metabolic stability, making it a highly valuable, albeit specialized, intermediate in the synthesis of next-generation agrochemicals.
This guide provides a comprehensive overview of the potential applications of this compound in agrochemical synthesis. We will delve into key synthetic transformations and provide detailed protocols to empower researchers in the development of novel active ingredients.
Core Synthetic Strategies and Key Transformations
The bromine atom at the 4-position of the pyrazole ring is the primary handle for synthetic diversification. Its reactivity allows for the introduction of a wide range of functionalities through cross-coupling reactions. The following sections detail the pivotal transformations that unlock the synthetic potential of this intermediate.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, Suzuki-Miyaura and Buchwald-Hartwig amination reactions are of particular interest.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrazole ring and various aryl or heteroaryl boronic acids or esters. This is a critical step in the synthesis of many biphenyl-containing fungicides.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for 4-bromopyrazoles.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(OAc)₂ in combination with a phosphine ligand like PPh₃ forms the active Pd(0) catalyst in situ, which is essential for the catalytic cycle.
-
Base: Potassium carbonate is a crucial component that facilitates the transmetalation step of the Suzuki-Miyaura reaction.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is necessary to dissolve both the organic reactants and the inorganic base.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with 4-Bromopyrazoles
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
Note: Yields are illustrative and based on literature for similar substrates.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of 4-bromopyrazoles.
The Buchwald-Hartwig amination is a powerful method to form a C-N bond between the pyrazole and an amine. This is a key step towards the synthesis of pyrazole carboxamides, a prominent class of SDHI fungicides.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
Xantphos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk flask.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the flask and heat the reaction mixture to 90-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for C-N bond formation with a wide range of amines.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-polar solvents like toluene are typically used to prevent catalyst deactivation.
Conversion to Pyrazole-4-carboxylic Acid: A Gateway to Carboxamides
The synthesis of pyrazole carboxamide fungicides often requires the corresponding pyrazole-4-carboxylic acid. This can be achieved from the 4-bromo intermediate via a lithium-halogen exchange followed by carboxylation.
Protocol 3: Synthesis of 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
This protocol is based on established methods for the carboxylation of brominated heterocycles.[7]
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (2.2 equiv) in hexanes
-
Dry diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl) (1 M)
Procedure:
-
Dissolve this compound in dry diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Carefully add crushed dry ice to the reaction mixture in portions.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.
-
Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
Lithium-Halogen Exchange: n-Butyllithium is a strong base and nucleophile that efficiently displaces the bromine atom at low temperatures to form a highly reactive pyrazolyl-lithium species.
-
Carboxylation: Dry ice serves as the electrophilic source of the carboxyl group.
-
Low Temperature: The reaction is performed at -78 °C to prevent side reactions and ensure the stability of the organolithium intermediate.
Application in the Synthesis of a Hypothetical SDHI Fungicide
The protocols described above can be integrated into a synthetic sequence to produce novel pyrazole carboxamide fungicides. Below is a hypothetical pathway to a target molecule, illustrating the application of this compound.
Diagram 2: Hypothetical Synthesis of a Pyrazole Carboxamide Fungicide
Caption: A potential synthetic route to a novel SDHI fungicide.
Table 2: Key Intermediates and Reagents in the Hypothetical Synthesis
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | This compound | n-BuLi, CO₂ | 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
| 2 | 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | SOCl₂ or Oxalyl chloride | 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbonyl chloride |
| 3 | 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | Substituted aniline, Base | Target SDHI Fungicide |
Conclusion and Future Perspectives
This compound represents a versatile and promising building block for the synthesis of novel agrochemicals. The strategic application of palladium-catalyzed cross-coupling reactions and other transformations of the bromo substituent provides a clear path to a diverse range of pyrazole-containing active ingredients. The protocols and synthetic strategies outlined in this guide are intended to serve as a foundation for researchers and scientists in the agrochemical industry to explore the full potential of this valuable intermediate in the ongoing quest for more effective and sustainable crop protection solutions.
References
-
Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. [Link]
-
Fluxapyroxad. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Pest Management Science. (2024). Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. Pest Manag Sci, 80(4), 2032-2041. [Link]
-
PlumX Metrics. (n.d.). Novel pyrazole-4-carboxamides containing a piperazine moiety: Synthesis, crystal structure, antifungal activity, molecular docking, DFT and ESP calculations. [Link]
-
AERU. (n.d.). Fluxapyroxad (Ref: BAS 700F). University of Hertfordshire. [Link]
-
Journal of Organic Chemistry. (2010). Palladium-catalyzed intramolecular amidation of C(sp2)-H bonds: synthesis of 4-aryl-2-quinolinones. J Org Chem, 75(11), 3900-3. [Link]
-
National Center for Biotechnology Information. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2018). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
-
ResearchGate. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. [Link]
-
PubMed. (2023). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. [Link]
Sources
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 5. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2075-45-8 | 4-Bromopyrazole | Ruxolitinib Related | Ambeed.com [ambeed.com]
Application Notes and Protocols for the N-Arylation of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Aryl Pyrazoles in Modern Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. The introduction of an aryl group onto a pyrazole nitrogen atom—a transformation known as N-arylation—dramatically expands the chemical space available for drug design. This modification allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly enhance its pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties.
The specific substrate , 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole, presents a unique synthetic challenge. The presence of an electron-withdrawing difluoromethyl group at the N1 position is known to decrease the nucleophilicity of the pyrazole ring, potentially complicating traditional N-arylation approaches.[1][2] Furthermore, the bromine atom at the C4 position offers a handle for subsequent cross-coupling reactions, making the targeted N-arylation a critical step in the synthesis of complex, multi-functionalized molecules.
This guide provides a detailed exploration of two powerful and widely adopted catalytic systems for the N-arylation of this challenging substrate: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each reaction, provide step-by-step experimental protocols, and offer insights into reaction monitoring, product purification, and troubleshooting.
Mechanistic Considerations: Palladium vs. Copper Catalysis
The choice between a Palladium or Copper-based catalytic system for N-arylation is a critical decision that should be guided by the specific electronic and steric properties of the substrates, as well as considerations of cost and functional group tolerance.[3]
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a versatile and highly efficient method for the formation of carbon-nitrogen bonds.[4] The catalytic cycle, illustrated below, is initiated by the oxidative addition of an aryl halide to a low-valent Palladium(0) complex. The resulting Palladium(II) complex then undergoes coordination with the pyrazole nucleophile, followed by deprotonation by a base to form a palladium-amido complex. The final, and often rate-limiting, step is the reductive elimination of the N-aryl pyrazole product, regenerating the active Palladium(0) catalyst.
The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[5] For electron-deficient pyrazoles, bulky, electron-rich phosphine ligands such as tBuBrettPhos are often employed to promote the reductive elimination step.[6]
Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig N-arylation.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical and cost-effective method for N-arylation that has seen a modern resurgence with the development of improved catalyst systems.[7][8] The reaction is typically catalyzed by a Copper(I) salt, often in the presence of a ligand such as 1,10-phenanthroline. The proposed mechanism involves the coordination of the pyrazole to the copper catalyst, followed by oxidative addition of the aryl halide to form a Copper(III) intermediate. Reductive elimination then furnishes the N-aryl pyrazole product and regenerates the active Copper(I) catalyst.
Ullmann-type reactions can be particularly effective for the N-arylation of electron-deficient heterocycles and may offer complementary reactivity to palladium-catalyzed methods.[9][10]
Figure 2: Proposed catalytic cycle for the Ullmann N-arylation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-arylation of this compound using both Palladium and Copper-based catalytic systems.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is optimized for a broad range of aryl bromides and iodides and generally offers milder reaction conditions than the Ullmann condensation.[11][12]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos, tBuBrettPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed vial
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Add the base (e.g., K₂CO₃, 2.0 mmol). Evacuate the tube and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole.[14][15]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mt.com [mt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Diversification of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Introduction: Strategic Value of the Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs that treat a wide spectrum of diseases, from inflammation to cancer.[1][2][3][4] Its prevalence stems from its unique physicochemical properties, which can lead to favorable pharmacokinetics and pharmacological effects.[1][5] The 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole scaffold is an exceptionally valuable building block for drug discovery programs due to the strategic combination of three key functional elements:
-
The C4-Bromo Handle: The bromine atom at the 4-position serves as a versatile anchor point for diversification. It is sufficiently reactive for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of aryl, heteroaryl, alkyl, alkynyl, and amino moieties.[6] This enables extensive exploration of the structure-activity relationship (SAR) in the region of space defined by this vector.
-
The N1-Difluoromethyl (CF₂H) Group: This fluorinated motif is far more than a simple alkyl substituent. The CF₂H group is recognized as a bioisostere of hydroxyl, thiol, or amine groups.[7][8][9] Its strong electron-withdrawing nature and increased lipophilicity can significantly enhance metabolic stability, improve cell membrane permeability, and modulate pKa.[7][8] Furthermore, the acidic proton on the CF₂H group can act as a weak hydrogen bond donor, potentially forming key interactions with biological targets to improve binding affinity and specificity.[7][10]
-
The C5-Methyl Group: This small alkyl group provides steric definition, influencing the orientation of adjacent functionalities and preventing unwanted metabolism at this position. It subtly modulates the electronic properties of the pyrazole ring and can provide beneficial van der Waals interactions within a protein's binding pocket.
This guide provides detailed protocols for leveraging the C4-bromo position to generate diverse libraries of novel compounds, accelerating the hit-to-lead optimization process.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for functionalizing the C4-position of the scaffold. The general reactivity trend for halo-pyrazoles in these reactions is I > Br > Cl, making the 4-bromo starting material an ideal balance of reactivity, stability, and cost-effectiveness.[6]
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
Application Note: The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forging carbon-carbon bonds between aryl or vinyl groups. It is indispensable for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.[11][12] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.[12]
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-1-(difluoromethyl)-5-methyl-1H-pyrazole
-
Reagents & Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, 4-methoxyphenylboronic acid, and Pd(dppf)Cl₂.
-
Add Na₂CO₃, followed by 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Stir the resulting suspension and heat to 90 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Data Interpretation:
-
¹H NMR: Expect the disappearance of the pyrazole C4-H proton signal (if present in the starting material) and the appearance of new aromatic proton signals corresponding to the 4-methoxyphenyl group. The methoxy group should appear as a singlet around 3.8 ppm.
-
¹⁹F NMR: The difluoromethyl group should appear as a triplet.
-
MS (ESI+): Look for the [M+H]⁺ ion corresponding to the calculated molecular weight of the coupled product.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
Application Note: The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and materials.[13][14] This reaction allows for the coupling of the pyrazole scaffold with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles.[15][16] The choice of ligand is critical for success and is often dependent on the steric and electronic properties of the amine coupling partner. Bulky, electron-rich phosphine ligands are commonly employed.[17]
Experimental Protocol: Synthesis of N-benzyl-1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vial.
-
Outside the glovebox, add this compound to the vial, followed by anhydrous toluene.
-
Add benzylamine via syringe.
-
Seal the vial and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient).
-
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
Application Note: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyrazole and a terminal alkyne. This reaction is invaluable for introducing a linear, rigid linker into a molecule, which can be used to probe deep, narrow pockets in a protein active site. The resulting alkyne can also serve as a handle for further transformations, such as click chemistry or reduction to an alkene or alkane. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[18][19]
Experimental Protocol: Synthesis of 1-(difluoromethyl)-5-methyl-4-(phenylethynyl)-1H-pyrazole
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine (which acts as both base and solvent).
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC or LC-MS (typically 2-8 hours).
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography (silica gel, hexane/ethyl acetate gradient).
-
Visualization of Synthetic Strategies
The diversification potential of the core scaffold can be visualized as a hub-and-spoke model, where central scaffold is elaborated through various high-yield chemical transformations.
Caption: Synthetic diversification pathways from the core scaffold.
Case Study: Workflow for Kinase Inhibitor Library Design
This scaffold is an excellent starting point for a kinase inhibitor discovery program. The C4-vector can be used to target the solvent-exposed region of the ATP-binding site, while the pyrazole core acts as a hinge-binder.
Workflow:
-
Library Enumeration: A virtual library of 1,000-5,000 compounds is designed by selecting commercially available boronic acids, amines, and alkynes for the reactions described above.
-
Synthesis & Purification: A subset of 100-200 diverse compounds is synthesized using parallel synthesis techniques based on the established protocols.
-
Screening Cascade: The synthesized compounds undergo a tiered screening process to identify promising hits.
Caption: A typical screening workflow for identifying lead compounds.
Troubleshooting Common Issues in Cross-Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poor choice of base or solvent. 4. Deactivation of catalyst by substrate. | 1. Use a fresh catalyst or a pre-catalyst. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. 4. Increase catalyst loading or try a different ligand. |
| Dehalogenation of Starting Material | 1. Presence of water or protic sources. 2. Reaction temperature is too high. 3. Certain catalyst/ligand combinations are prone to this side reaction. | 1. Use rigorously dry conditions. 2. Lower the reaction temperature and increase reaction time. 3. Switch to a different phosphine ligand or catalyst system. |
| Homo-coupling of Coupling Partner | 1. (Suzuki) Boronic acid decomposition. 2. (Sonogashira) Presence of oxygen causing Glaser coupling. | 1. Use boronic esters (pinacol esters) which are more stable. 2. Thoroughly degas all solvents and maintain a strict inert atmosphere. Consider copper-free Sonogashira conditions. |
Conclusion
The this compound scaffold represents a high-value starting material for medicinal chemistry campaigns. Its well-defined reactive handle at the C4-position, combined with the beneficial properties imparted by the N1-difluoromethyl group, allows for the rapid and efficient generation of diverse and novel chemical matter. The protocols outlined in this guide provide a robust foundation for researchers to explore the full potential of this versatile building block in the pursuit of new therapeutics.
References
-
Zhou, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Bansal, R. K., & Singh, R. (2021). Pyrazole based motifs as anticancer agents: A systematic review. ResearchGate. [Link]
-
ResearchGate. Examples of pyrazole-containing drugs and their pharmacological activities. [Link]
-
ResearchGate. Some commercially available drugs containing pyrazole skeleton. [Link]
-
RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
-
Zhang, M., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link]
-
Organic Chemistry Group. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Center for Biotechnology Information. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
-
ResearchGate. The F-Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
-
ResearchGate. Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Beilstein Journal of Organic Chemistry. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling. [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
National Center for Biotechnology Information. Advances in Cross-Coupling Reactions. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 19. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific, electron-deficient heterocyclic halide.
The presence of the electron-withdrawing difluoromethyl group and the pyrazole core presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate these complexities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causative explanations and actionable solutions.
Q1: My reaction shows low to no conversion of the 4-bromo-pyrazole starting material. What are the likely causes and how can I fix this?
Low or no conversion is a frequent issue and can typically be traced back to the catalyst system or reaction conditions. The electron-deficient nature of the pyrazole ring, exacerbated by the difluoromethyl group, makes the C-Br bond less susceptible to oxidative addition by the palladium catalyst compared to more electron-rich aryl bromides.[1]
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst System: The active Pd(0) species is crucial for initiating the catalytic cycle.[2][3]
-
Solution: Ensure your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is properly reduced to Pd(0) in situ. The choice of phosphine ligand is critical here. For electron-deficient bromides, bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[4]
-
Actionable Protocol: Switch from less reactive ligands like PPh₃ to a more robust Buchwald-type ligand such as SPhos or XPhos.[5][6][7] These ligands promote the formation of the active monoligated palladium species necessary for challenging substrates.[5]
-
-
Inadequate Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[8][9]
-
Solution: A weak base may not be sufficient to promote the reaction effectively.
-
Actionable Protocol: Employ a stronger inorganic base. While K₂CO₃ can be effective, switching to K₃PO₄ or Cs₂CO₃ often leads to significant improvements in yield, especially for challenging couplings.[3][10] Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
-
Sub-optimal Temperature: Suzuki couplings are sensitive to temperature.
-
Solution: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.
-
Actionable Protocol: Gradually increase the reaction temperature in 10 °C increments, from a starting point of 80 °C up to 110-120 °C, while monitoring for any signs of catalyst decomposition (e.g., formation of palladium black).[3][10]
-
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can lead to its deactivation.[11]
-
Solution: Rigorous exclusion of oxygen is mandatory.
-
Actionable Protocol: Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).[10][11] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Q2: I'm observing significant formation of a dehalogenated byproduct (1-(difluoromethyl)-5-methyl-1H-pyrazole) instead of my desired coupled product. What is causing this side reaction?
The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction where the aryl halide is reduced.[11]
Potential Causes & Step-by-Step Solutions:
-
Protodeborylation of the Boronic Acid: The boronic acid can degrade, particularly in the presence of water and heat, in a process called protodeborylation.[11][12] This reduces the concentration of the active coupling partner.
-
Solution: Use high-purity, fresh boronic acid.
-
Actionable Protocol: Consider using a more stable boronic ester derivative, such as a pinacol ester (Bpin), which can be more resistant to protodeborylation.[11] If using a boronic acid, add it to the reaction mixture just before the catalyst and inerting the system.
-
-
Source of Hydride: The palladium-halide intermediate can react with a hydride source in the reaction mixture.
-
Solution: Identify and eliminate potential hydride sources.
-
Actionable Protocol: Solvents like isopropanol can act as hydride donors. Ensure your solvents are pure and anhydrous.[11] Some bases or additives can also contribute. If this problem persists, a careful re-evaluation of all reagents for potential impurities is warranted.
-
Q3: The reaction works, but the yield is inconsistent and difficult to reproduce. What factors should I investigate?
Reproducibility issues often stem from subtle variations in reagent quality, reaction setup, and procedure.[13]
Potential Causes & Step-by-Step Solutions:
-
Reagent Quality & Stoichiometry:
-
Boronic Acid Quality: As mentioned, boronic acids can degrade. Using different batches or ages of boronic acid can lead to variability.[11]
-
Base Quality: The hydration state and purity of the base (e.g., K₃PO₄ vs. K₃PO₄·H₂O) can affect its efficacy.[5] Clumps of base can also lead to poor mixing and inconsistent results.[11]
-
Actionable Protocol: Use a fresh, high-purity boronic acid or a pinacol ester. Ensure the base is anhydrous, finely powdered, and weighed accurately. Always use a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid partner.
-
-
Inert Atmosphere Integrity:
-
Solution: Minor leaks or incomplete degassing can lead to partial catalyst deactivation, causing variable yields.[14]
-
Actionable Protocol: Re-evaluate your degassing procedure. Use a Schlenk line for robust inert atmosphere control. Ensure all glassware joints are well-sealed.
-
-
Stirring and Heterogeneity:
-
Solution: Many Suzuki reactions are heterogeneous mixtures. Inconsistent stirring can lead to poor mixing and variable reaction rates.[11]
-
Actionable Protocol: Use a magnetic stir bar that is appropriately sized for the reaction flask and ensure vigorous stirring throughout the heating period to maintain a well-suspended mixture.
-
Frequently Asked Questions (FAQs)
Q: Which catalyst system is the best starting point for this specific pyrazole?
A: For an electron-deficient heteroaryl bromide like this compound, a robust catalyst system is required. A highly recommended starting point is a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Readily available and effective precatalysts that generate the active Pd(0) species in situ. |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | These Buchwald ligands are highly effective for coupling electron-deficient and sterically hindered substrates by promoting the rate-limiting oxidative addition step.[5][7] |
| Base | K₃PO₄ (2-3 equivalents) | A strong base that effectively promotes the transmetalation step without being overly harsh for many functional groups.[3][5] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v) | These solvent mixtures provide good solubility for both the organic and inorganic reagents.[15][16] |
Q: How does the difluoromethyl group affect the reaction?
A: The -CHF₂ group is strongly electron-withdrawing. This has two main effects:
-
Decreased Reactivity: It deactivates the pyrazole ring towards oxidative addition, making the C-Br bond stronger and less likely to react with the Pd(0) catalyst. This is why more active catalyst systems are required.[1]
-
Increased Acidity: It can increase the acidity of any N-H protons if the pyrazole were unprotected, though in this case, the N1 position is substituted.
Q: Can I run this reaction under air, or is an inert atmosphere absolutely necessary?
A: An inert atmosphere is critical for success and reproducibility.[3][11] The active Pd(0) catalyst is readily oxidized by oxygen to an inactive Pd(II) state, which halts the catalytic cycle. While some modern, highly robust catalyst systems may show some tolerance to air for very reactive substrates, it is poor practice and will almost certainly lead to low and irreproducible yields with a challenging substrate like this.[16]
Experimental Protocols & Visualizations
Standard Protocol for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Preparation:
-
To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
Reaction Setup: 3. Add the catalyst and ligand solids to the Schlenk tube. 4. Seal the tube with a septum, and subject the vessel to three cycles of vacuum followed by backfilling with argon or nitrogen.[17] 5. Using a syringe, add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water) to the reaction mixture under a positive pressure of inert gas.
Reaction & Work-up: 6. Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. 7. Monitor the reaction progress by TLC or LC-MS. 8. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle, which forms the mechanistic basis for this transformation.[2][8][15][18][19]
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
NIH Public Access. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
Royal Society of Chemistry. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
Wang, Y., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. Available at: [Link]
-
NIH Public Access. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Available at: [Link]
-
Semantic Scholar. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Available at: [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
-
NIH Public Access. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
NIH Public Access. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available at: [Link]
Sources
- 1. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. quora.com [quora.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mt.com [mt.com]
Technical Support Center: Synthesis of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Welcome to the Technical Support Center for the synthesis of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable fluorinated heterocyclic building block. The following troubleshooting guides and FAQs provide direct, actionable advice to overcome common challenges encountered during its multi-step synthesis.
Troubleshooting Guide
This section addresses specific, common problems that can arise during the synthesis. The synthesis is typically approached in two main stages: the bromination of a pyrazole precursor and the subsequent N-difluoromethylation, or vice-versa.
Part 1: Challenges in the Bromination of the Pyrazole Ring
The introduction of a bromine atom at the C4 position of the pyrazole ring is a critical step. While seemingly straightforward, this electrophilic aromatic substitution can be fraught with issues of selectivity, yield, and purification.
Q1: My bromination of 5-methyl-1H-pyrazole is giving low yields and a mixture of products, including starting material and what appears to be a di-brominated compound. What is causing this poor selectivity?
A1: This is a classic challenge in pyrazole chemistry stemming from the reactivity of the heterocyclic ring and the reaction conditions.
-
Mechanistic Insight: The pyrazole ring has two distinct nitrogen atoms: a pyridine-like nitrogen (-N=) and a pyrrole-like nitrogen (-NH-). The pyridine-like nitrogen is deactivating towards electrophilic attack, while the pyrrole-like nitrogen is activating. This electronic arrangement strongly directs electrophilic substitution to the C4 position, which is the most electron-rich and sterically accessible.[1] However, under harsh conditions or with highly reactive brominating agents, this selectivity can be compromised.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: The reactivity of the brominating agent is paramount.
-
N-Bromosuccinimide (NBS): This is often the reagent of choice for controlled monobromination of activated rings.[2] It generates a low concentration of Br+ in situ, minimizing over-bromination.
-
Elemental Bromine (Br₂): While effective, Br₂ is highly reactive and can lead to the formation of polybrominated species and the generation of HBr as a byproduct.[3][4] The HBr produced can protonate the pyrazole, deactivating the ring towards further substitution.[5] If using Br₂, consider adding a non-nucleophilic base like calcium carbonate to scavenge the HBr.[3]
-
-
Solvent and Temperature Control:
-
Use a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) when using NBS.[2][6]
-
Maintain a low temperature (0 °C to room temperature) to enhance selectivity and control the reaction rate.[2] Running the reaction at elevated temperatures can favor oxidation and side reactions over the desired bromination.[3]
-
-
Stoichiometry: Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of NBS. A large excess will inevitably lead to di-bromination.
-
Q2: After my bromination reaction with NBS in DMF, the workup yields an orange, oily product that refuses to crystallize. How can I effectively purify 4-bromo-5-methyl-1H-pyrazole?
A2: This is a frequently encountered issue, often caused by residual solvent or impurities from the succinimide byproduct.[6]
-
Causality: DMF is a high-boiling point solvent and can be difficult to remove completely under vacuum. Succinimide, the byproduct of NBS, is water-soluble but can sometimes contaminate the organic phase, leading to an oily consistency.
-
Purification Protocol:
-
Thorough Aqueous Workup: After the reaction is complete, dilute the DMF solution with a significantly larger volume of water. Extract the product into a suitable organic solvent like ethyl acetate or diethyl ether. Wash the combined organic layers multiple times with water and then with brine to remove residual DMF and succinimide.[6]
-
Column Chromatography: If the product remains oily, column chromatography is the most reliable purification method. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.
-
Alternative Crystallization/Solidification Techniques:
-
Trituration: Try adding a non-polar solvent like n-hexane or pentane to the oil and stirring vigorously.[6] This can sometimes induce crystallization by "washing away" impurities that inhibit lattice formation.
-
Sublimation: If the product is thermally stable, sublimation under high vacuum can be an excellent method for obtaining a pure, solid product, as noted in some procedures for similar compounds.[6]
-
-
Part 2: Challenges in N-Difluoromethylation
The introduction of the difluoromethyl (-CF₂H) group is key to modulating the physicochemical properties of the final compound. This step can be challenging due to the choice of reagent and the potential for side reactions.
Q3: I am struggling with the N-difluoromethylation of 4-bromo-5-methyl-1H-pyrazole. My reaction shows no conversion. How should I select a reagent and optimize the conditions?
A3: The success of N-difluoromethylation hinges on selecting a reagent that matches the substrate's electronic properties and using conditions that favor the desired reaction pathway. There is no one-size-fits-all solution, and several classes of reagents are available.
-
Reagent Selection & Mechanism:
-
Difluorocarbene Precursors (e.g., BrCF₂PO(OEt)₂, ClCHF₂): These reagents generate difluorocarbene (:CF₂) in situ, which then inserts into the N-H bond of the pyrazole.[7][8][9][10] This typically requires a base (like NaH or K₂CO₃) to deprotonate the pyrazole, making the nitrogen more nucleophilic.[10][11]
-
Troubleshooting: If this method fails, ensure your base is sufficiently strong and your reagents are anhydrous. The carbene is highly reactive and can be quenched by water.
-
-
Radical Difluoromethylation Reagents (e.g., Zn(SO₂CF₂H)₂, "DFMS" or Baran's Reagent): This reagent generates a difluoromethyl radical (•CF₂H) upon activation with an oxidant (like t-BuOOH or K₂S₂O₈).[12][13][14] This method is often more robust and tolerant of functional groups than ionic pathways. It is highly effective for C-H difluoromethylation of heterocycles but can also be adapted for N-difluoromethylation.[15]
-
Troubleshooting: Ensure the correct initiator and stoichiometry are used. The reaction is often sensitive to the specific oxidant and solvent system.
-
-
-
Optimization Workflow:
-
Start with a Carbene-Based Method: For N-H functionalization, this is often the most direct approach. Try reacting 4-bromo-5-methyl-1H-pyrazole with a base like K₂CO₃ and a carbene precursor like BrCF₂PO(OEt)₂ in a polar aprotic solvent (e.g., DMF, DMSO).[7]
-
Switch to a Radical Pathway if Necessary: If the carbene method is unsuccessful or leads to decomposition, explore a radical-based approach. The Baran reagent (DFMS) is a good starting point.[13]
-
Monitor Reaction Progress: Use TLC or LC-MS to carefully monitor the reaction. Lack of conversion after several hours, even with heating, indicates an issue with reactivity that requires a change in approach (e.g., different reagent, stronger base, or different mechanism).
-
| Table 1: Comparison of Selected N-Difluoromethylation Reagents | |||
| Reagent Class | Example(s) | Mechanism | Common Conditions |
| Carbene Precursors | BrCF₂PO(OEt)₂[7], ClCHF₂[9][10] | Insertion of :CF₂ | Base (K₂CO₃, NaH), Polar Aprotic Solvent (DMF) |
| Radical Precursors | Zn(SO₂CF₂H)₂ (DFMS)[12][13] | Radical Addition | Oxidant (t-BuOOH, K₂S₂O₈), H₂O/DCM |
| Nucleophilic Reagents | TMSCF₂H | SₙAr (requires activated ring) | Base (KOtBu), Cu catalyst |
Frequently Asked Questions (FAQs)
Q4: What is the optimal synthetic sequence? Should I perform bromination first, followed by difluoromethylation, or the other way around?
A4: The optimal sequence is almost always bromination first, followed by N-difluoromethylation.
-
Rationale:
-
Protecting Group-Free Bromination: The N-H proton of the pyrazole ring does not interfere with electrophilic bromination at C4. This allows for a direct, high-yielding first step on a simple starting material (5-methyl-1H-pyrazole).
-
Deactivation by Difluoromethyl Group: The electron-withdrawing nature of the N-difluoromethyl group would significantly deactivate the pyrazole ring towards subsequent electrophilic bromination. Attempting to brominate 1-(difluoromethyl)-5-methyl-1H-pyrazole would require much harsher conditions, leading to lower yields and an increased risk of side reactions. The workflow below illustrates the recommended pathway.
-
Caption: Recommended vs. less favorable synthetic sequences.
Q5: How can I use ¹H and ¹⁹F NMR to confirm the structure and regiochemistry of the final product?
A5: NMR spectroscopy is essential for unambiguous structure confirmation.
-
¹H NMR:
-
Difluoromethyl Proton (CHF₂): Look for a characteristic triplet in the range of δ 7.0-8.0 ppm. The triplet arises from the coupling to the two fluorine atoms (²JHF), typically around 50-60 Hz.
-
Pyrazole C3-H Proton: This will appear as a singlet, as the adjacent C4 position is substituted. Its chemical shift will be influenced by the adjacent bromine and N-CF₂H groups.
-
Methyl Protons (C5-CH₃): A singlet in the aliphatic region (δ 2.0-2.5 ppm).
-
N1-CH₃ (if present as an isomer): In the unlikely event of isomer formation, an N-methyl group would appear as a singlet around δ 3.5-4.0 ppm. The absence of this signal helps confirm the desired N-difluoromethylation.
-
-
¹⁹F NMR:
-
This is the most definitive technique. You should observe a doublet corresponding to the -CF₂H group. The doublet splitting is due to the coupling with the single proton (²JFH), with the same coupling constant observed in the ¹H NMR spectrum (50-60 Hz).
-
-
¹³C NMR:
-
The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), typically with a large coupling constant (>200 Hz).
-
Q6: What are the critical safety precautions for these reactions?
A6: Both bromination and fluorination chemistry require stringent safety measures.
-
Brominating Agents (NBS, Br₂):
-
NBS is a lachrymator and irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Elemental bromine (Br₂) is highly toxic, corrosive, and volatile. It should only be handled in a well-ventilated fume hood with secondary containment. Have a bromine quench solution (e.g., sodium thiosulfate) readily available.
-
-
Difluoromethylating Agents:
-
Many difluoromethylating agents are reactive and may be moisture-sensitive. Handle under an inert atmosphere (N₂ or Ar) if required by the specific reagent's protocol.
-
Reactions involving strong bases like NaH can generate flammable hydrogen gas. Ensure proper ventilation and avoid ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.
-
Experimental Protocols
Protocol 1: Electrophilic Bromination of 5-Methyl-1H-pyrazole
This protocol is adapted from standard procedures for the bromination of pyrazoles.[2]
-
Dissolve 5-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate/hexanes) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water (10x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromo-5-methyl-1H-pyrazole.
-
Purify via column chromatography on silica gel if necessary.
Caption: Workflow for the bromination of 5-methyl-1H-pyrazole.
References
- [Placeholder for relevant cit
-
Zhang, Z., et al. (2015). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF₂PO(OEt)₂ under Mild Condition. ResearchGate.
-
BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem.
- [Placeholder for relevant cit
-
Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
-
Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society.
-
Prakash, G. K. S., et al. (2014). N-Difluoromethylation of imidazoles and benzimidazoles using the Ruppert-Prakash reagent under neutral conditions. Semantic Scholar.
-
Enamine. (n.d.). Baran difluoromethylation reagent. Enamine.
-
Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. PMC - NIH.
-
IJSREM. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. IJSREM.
-
Li, L., et al. (2024). A Difluoromethylation Reagent: Access to Difluoromethyl Arenes through Palladium Catalysis. Organic Letters - ACS Publications.
-
RSC Publishing. (n.d.). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers.
-
ResearchGate. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. ResearchGate.
-
ChemRxiv. (n.d.). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv.
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- [Placeholder for relevant cit
- [Placeholder for relevant cit
-
Google Patents. (n.d.). Conversion of 2-pyrazolines to pyrazoles using bromine. Google Patents.
- [Placeholder for relevant cit
-
Pereira, M. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
- [Placeholder for relevant cit
-
Khan, M. A., & Lynch, B. M. (1963). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing.
-
Blackman, A. G., et al. (2025). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate.
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
-
Parasar, D. (2017). How to get solid 4-Br pyrazolate from oily liquid? ResearchGate.
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
-
SlideShare. (n.d.). Pyrazole. SlideShare.
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
-
Reddit. (n.d.). Regioselectivity of pyrazole bromination. Reddit.
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
Sources
- 1. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition | Semantic Scholar [semanticscholar.org]
- 9. Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition – IJSREM [ijsrem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Baran difluoromethylation reagent - Enamine [enamine.net]
- 14. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream success. This document is designed to address common challenges and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying this compound?
A1: The two most effective and widely applicable purification techniques for this compound are flash column chromatography and recrystallization.[1][2] Flash column chromatography is ideal for separating the target molecule from a complex mixture of impurities, byproducts, and unreacted starting materials.[3] Recrystallization is a powerful and cost-effective method for achieving high purity of solid compounds, assuming a suitable solvent or solvent system can be identified.[1] For thermally stable, volatile, or low-melting point solids, vacuum sublimation can also be a viable, albeit less common, alternative.[4]
Q2: What common impurities should I anticipate from the synthesis of this compound?
A2: Impurities largely depend on the synthetic route but typically fall into several categories. These can include unreacted starting materials, isomers formed during pyrazole synthesis, and byproducts from bromination or difluoromethylation steps.[5] Over-brominated or under-brominated pyrazole species may be present. Additionally, degradation products can form if the molecule is exposed to harsh conditions; N-fluoroalkyl-substituted heterocycles can sometimes exhibit stability challenges.[6][7]
Q3: How can I effectively monitor the purification process and assess final purity?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of column chromatography fractions and for quickly assessing the relative purity of the crude and purified material.[2][3] For definitive, quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[8] To confirm structural integrity and rule out isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential.
Q4: Are there any specific stability concerns for this compound during purification?
A4: Yes. The pyrazole ring system can be sensitive to highly acidic conditions. Standard silica gel is acidic and can sometimes cause streaking of basic compounds or, in worst-case scenarios, degradation.[9][10] The difluoromethyl group is generally stable, but the overall stability of fluorinated pyrazoles can be influenced by the reaction conditions and substituents.[7][11] It is advisable to avoid prolonged exposure to strong acids or bases and excessive heat.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during your experiments.
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation in Column Chromatography (Co-elution of impurities) | Inappropriate Mobile Phase: The solvent system lacks the selectivity to resolve your compound from a close-running impurity. | Optimize the Eluent: Systematically screen solvent systems using TLC. A good target Rf for your product is 0.25-0.35 to ensure good separation from impurities.[3] Consider switching to a different solvent family (e.g., Toluene/Acetone instead of Hexane/Ethyl Acetate) to alter selectivity. |
| Column Overloading: The amount of crude material applied exceeds the separation capacity of the column. | Reduce the Sample Load: For challenging separations, a silica-to-compound ratio of 100:1 (w/w) or even higher may be necessary. A standard ratio is often 30:1 to 50:1.[3] | |
| Incorrect Stationary Phase: Standard silica may not be optimal for this fluorinated heterocycle. | Consider Alternative Stationary Phases: For difficult separations involving fluorinated molecules, a pentafluorophenyl (PFP) or a dedicated fluorous stationary phase can offer unique selectivity.[3][12] | |
| Product "Oils Out" During Recrystallization | Solvent is Too Good: The compound is too soluble in the chosen solvent, even at low temperatures. | Introduce an Anti-Solvent: Dissolve the compound in a minimal amount of a "good" solvent while hot. Then, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise until persistent turbidity is observed. Allow to cool slowly. A common combination is Ethanol/Water or Dichloromethane/Hexane.[9] |
| Cooling Rate is Too Fast: Rapid cooling promotes supersaturation and oiling rather than crystal lattice formation. | Insulate the Flask: After dissolving, allow the flask to cool to room temperature slowly before moving it to an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can initiate nucleation. | |
| Purified Product is Colored (e.g., Yellow or Brown) | Oxidized Impurities: Pyrazole derivatives can be susceptible to oxidation, forming colored byproducts.[1] | Use Activated Charcoal: Add a very small amount (spatula tip) of activated charcoal to the hot solution during recrystallization. Swirl for a few minutes, then perform a hot filtration through celite to remove the charcoal and adsorbed impurities.[1] Note: Use charcoal sparingly as it can also adsorb your product. |
| Residual Metal Catalysts: If transition metals were used in the synthesis, trace amounts can cause coloration. | Silica Plug Filtration: Dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel. This can often remove baseline, highly polar impurities and some metal residues.[10] | |
| Low Product Recovery After Column Chromatography | Compound is Stuck on the Column: The pyrazole nitrogen may be interacting strongly with the acidic silanol groups on the silica surface. | Deactivate the Silica: Pack the column using your chosen eluent containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites and prevents strong adsorption of basic compounds.[9][10] Alternatively, use neutral alumina as the stationary phase.[9] |
| Product is Volatile: The compound may be lost during solvent removal under high vacuum. | Careful Solvent Removal: Avoid using excessive heat on the rotovap. Once the bulk of the solvent is removed, use a high vacuum pump at room temperature to remove the final traces. |
Visualized Workflows
A logical approach to purification is key. The following diagrams illustrate a general workflow and a troubleshooting decision path for column chromatography.
Caption: General experimental workflow for purification.
Caption: Decision tree for troubleshooting poor separation.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a standard silica gel stationary phase.
1. Mobile Phase Selection:
-
Using a TLC plate, spot your crude material.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane).
-
Adjust the solvent ratio to achieve a retention factor (Rf) of ~0.3 for the desired product.[3] This provides a good balance for effective separation.
2. Column Packing (Wet Method):
-
Select a column with an appropriate diameter for your sample size (a 30:1 to 50:1 ratio of silica gel to crude product by weight is typical).[3]
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.
-
Once the silica has settled, add a protective layer of sand on top.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane). Add a small amount of silica gel (2-3x the mass of your product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully apply it to the top of the column with a pipette.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring the silica bed is not disturbed.
-
Apply gentle pressure (using a pump or inert gas) to begin elution.
-
Collect fractions in an array of test tubes. Monitor the elution process by periodically spotting collected fractions on a TLC plate.
-
If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
5. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Protocol 2: Recrystallization
1. Solvent Screening:
-
Place a small amount of your crude solid in several different test tubes.
-
Add a small amount of a single solvent (e.g., Ethanol, Isopropanol, Acetone, Toluene, Heptane) to each tube.
-
A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
If no single solvent is ideal, screen solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexane).
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating (e.g., on a hotplate with a water bath) and swirling until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[1]
-
Re-heat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a pre-heated funnel containing fluted filter paper or a pad of celite to remove the charcoal.
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum to remove all residual solvent.
References
-
Stability of 44,-difluoro-4-methyl-3,5-diphenyl-4H-pyrazole (DFP) and... - ResearchGate. Available at: [Link]
-
The Bromination of Pyrazabole. - DTIC. Available at: [Link]
-
N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition - ResearchGate. Available at: [Link]
-
Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction. - ResearchGate. Available at: [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at: [Link]
-
Purification & Separation | Chromatography | HPLC | CDMO - PharmaCompass.com. Available at: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
-
How to get solid 4-Br pyrazolate from oily liquid? - ResearchGate. Available at: [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this and structurally related pyrazole derivatives. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your reactions.
Introduction: Navigating the Synthesis of a Complex Pyrazole
The synthesis of this compound involves a multi-step process, typically starting from a pyrazole core, followed by bromination and N-difluoromethylation, or by constructing the ring with the desired substituents in place. Each step presents unique challenges, from regioselectivity to the management of reactive intermediates. This guide provides a systematic approach to identifying and resolving common issues, ensuring the integrity and yield of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Issues in Pyrazole Ring Formation & Bromination
Question 1: I am seeing a mixture of regioisomers after the initial pyrazole synthesis. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common issue in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1] The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants.
-
Causality: The condensation reaction can proceed via two different pathways, leading to the formation of two possible regioisomers. The preferred pathway is often dictated by the most electrophilic carbonyl group and the most nucleophilic nitrogen of the hydrazine.
-
Troubleshooting Protocol:
-
Choice of Starting Materials: If possible, start with a symmetrical diketone or use a pre-formed hydrazone to direct the cyclization.
-
Reaction Conditions:
-
pH Control: The pH of the reaction medium can significantly influence the outcome. Acidic conditions can protonate the hydrazine, altering its nucleophilicity, while basic conditions can deprotonate the diketone. A systematic screen of pH is recommended.
-
Temperature: Lowering the reaction temperature may favor the thermodynamically more stable isomer.
-
-
Catalyst: The use of certain catalysts, such as nano-ZnO, has been reported to improve yields and may influence regioselectivity in some cases.[2]
-
Question 2: My bromination of the pyrazole ring is not selective, and I am getting a mixture of mono- and di-brominated products. What is happening?
Answer: The pyrazole ring is susceptible to electrophilic substitution, and the position of bromination is directed by the existing substituents. For a 1,5-disubstituted pyrazole, the C4 position is the most electron-rich and therefore the most reactive towards electrophiles like bromine.[3] Over-bromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.
-
Causality: The initial bromination at C4 is typically fast. However, if the reaction is allowed to proceed for too long or at elevated temperatures, a second bromination can occur at the less reactive C3 position, leading to a dibrominated byproduct.
-
Troubleshooting Protocol:
-
Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over liquid bromine for better control.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is a good starting point.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize over-bromination.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to quench the reaction once the starting material is consumed and before significant formation of the dibrominated product occurs.
-
Section 2: Challenges in N-Difluoromethylation
Question 3: I am attempting N-difluoromethylation of my 4-bromo-5-methyl-1H-pyrazole and I am observing a mixture of N1 and N2 isomers. How can I improve the selectivity?
Answer: The N-difluoromethylation of pyrazoles can indeed lead to a mixture of N1 and N2 isomers, as both nitrogen atoms are potential sites for alkylation.[4] The ratio of these isomers is influenced by steric hindrance and the electronic environment around each nitrogen atom.
-
Causality: The difluoromethylating agent can react with either of the two nitrogen atoms in the pyrazole ring. The presence of a methyl group at the C5 position can sterically hinder the approach to the N1 position, potentially favoring substitution at the N2 position.
-
Troubleshooting Protocol:
-
Choice of Difluoromethylating Agent: Different reagents can exhibit different selectivities. Commonly used reagents include BrCF2PO(OEt)2 and ClCF2H.[4] It may be beneficial to screen different sources of the difluoromethyl group.
-
Base and Solvent System: The choice of base and solvent can have a profound impact on the isomeric ratio. A bulkier base might favor the less sterically hindered nitrogen. A systematic screening of bases (e.g., K2CO3, Cs2CO3, NaH) and solvents (e.g., DMF, ACN, THF) is recommended.
-
Protection-Deprotection Strategy: In some cases, a protecting group can be used to block one of the nitrogen atoms, directing the difluoromethylation to the other. Subsequent deprotection would yield the desired isomer.
-
Question 4: The yield of my N-difluoromethylation reaction is very low, and I see a significant amount of starting material decomposition. What could be the cause?
Answer: Low yields and decomposition can be attributed to several factors, including the stability of the difluoromethylating reagent, the reaction conditions, and the stability of the pyrazole substrate under the reaction conditions.
-
Causality: Some difluoromethylating agents are thermally unstable or sensitive to moisture. The basic conditions required for the reaction can also lead to the degradation of sensitive substrates.
-
Troubleshooting Protocol:
-
Reagent Quality: Ensure that the difluoromethylating agent is of high quality and handled under anhydrous conditions.
-
Temperature Control: Many N-difluoromethylation reactions are performed at elevated temperatures. However, excessively high temperatures can lead to decomposition. An optimization of the reaction temperature is crucial.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.
-
Gradual Addition: The slow, portion-wise addition of the base or the difluoromethylating agent can help to control the reaction exotherm and minimize decomposition.
-
Experimental Workflow & Data
Workflow for Synthesis and Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
Table 1: Common Byproducts and Identification
| Byproduct Name | Probable Origin | Suggested Analytical Method |
| Regioisomeric Pyrazole | Non-selective cyclocondensation | 1H NMR, 13C NMR, LC-MS |
| Di-brominated Pyrazole | Over-bromination | LC-MS, Mass Spectrometry |
| N2-difluoromethyl Isomer | Non-selective N-difluoromethylation | 1H NMR, 19F NMR, LC-MS |
| Decomposed Starting Material | Harsh reaction conditions | TLC, LC-MS |
Mechanistic Insights
Regioselectivity in Pyrazole Bromination
The bromination of a pyrazole ring is a classic example of electrophilic aromatic substitution. The regioselectivity is governed by the electronic properties of the pyrazole ring.
Caption: Mechanism of regioselective bromination of pyrazole at the C4 position.
References
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Regioselectivity of pyrazole bromination : r/chemhelp. Reddit. [Link]
-
N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
Sources
Technical Support Center: Synthesis of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Here is the technical support center for the synthesis of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable solutions to improve your synthetic yield and product purity.
Synthetic Pathway Overview
The synthesis of this compound can be approached in two primary ways: bromination of a pyrazole precursor followed by N-difluoromethylation, or the reverse. The more common and generally higher-yielding approach involves the initial synthesis of 5-methyl-1H-pyrazole, followed by N-difluoromethylation and subsequent regioselective bromination.
Caption: General synthetic route for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question 1: Why is my overall yield of this compound consistently low?
Answer:
Low yield is a common issue that can stem from several stages of the synthesis. Let's break down the potential causes and solutions:
Potential Causes:
-
Inefficient N-Difluoromethylation: The introduction of the difluoromethyl group can be challenging. Many difluoromethylating agents are either expensive or unstable under ambient conditions.[1] Furthermore, the reaction of an unsymmetrical pyrazole like 3(5)-methylpyrazole can lead to a mixture of isomers (1-difluoromethyl-3-methylpyrazole and 1-difluoromethyl-5-methylpyrazole), which can be difficult to separate and may result in a lower yield of the desired isomer.[2]
-
Incomplete Bromination: The bromination step may not be proceeding to completion. This could be due to insufficient reagent, suboptimal temperature, or deactivation of the brominating agent.
-
Side Reactions during Bromination: Pyrazole rings are electron-rich and can be susceptible to over-bromination (formation of di-bromo species) if the reaction conditions are not carefully controlled.[3]
-
Product Decomposition: The final product or intermediates may be unstable under the reaction or work-up conditions, especially if harsh acids or bases are used at elevated temperatures.
-
Loss During Purification: Significant product loss can occur during extraction, chromatography, or crystallization, especially if the product is an oil or highly soluble in the wash solvents.
Solutions & Optimization Strategies:
-
Optimize N-Difluoromethylation:
-
Reagent Choice: Consider using modern difluoromethylating reagents like TMSCF₂H with a suitable catalyst, which can offer milder reaction conditions.[4]
-
Base and Solvent: Screen different bases (e.g., NaH, K₂CO₃) and anhydrous polar aprotic solvents (e.g., DMF, DMSO) to improve the reaction rate and yield.
-
Temperature Control: Start at a low temperature (e.g., 0 °C) when adding the base and reagents to control any exothermic reactions, then gradually warm to the optimal reaction temperature.
-
-
Optimize Bromination:
-
Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of N-Bromosuccinimide (NBS) for the bromination. A large excess can lead to di-bromination.[3]
-
Solvent: Acetonitrile or DMF are often effective solvents for this type of reaction.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent side product formation.
-
-
Improve Purification:
-
Chromatography: Use a carefully selected solvent system for column chromatography. A gradient elution from non-polar (e.g., hexane) to moderately polar (e.g., ethyl acetate) can effectively separate the product from non-polar impurities and starting materials.
-
Acid Salt Crystallization: For products that are difficult to crystallize or are oily, consider purification by forming an acid addition salt. Dissolving the crude product in a suitable solvent and adding an acid (like HCl or H₂SO₄) can precipitate the pyrazole salt, which can then be isolated and neutralized to give the pure product.[5][6]
-
Question 2: I'm observing an inseparable mixture of isomers after the N-difluoromethylation step. How can I resolve this?
Answer:
This is a well-documented challenge in the synthesis of N-substituted unsymmetrical pyrazoles.[2]
Cause:
3(5)-Methylpyrazole exists as a mixture of two tautomers. Difluoromethylation can occur on either nitrogen atom, leading to the formation of both 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole. These isomers often have very similar physical properties, making them extremely difficult to separate by standard chromatography or distillation.[2]
Solutions:
-
Chromatographic Separation (Advanced): While difficult, separation may be possible using high-performance liquid chromatography (HPLC) with specialized columns or supercritical fluid chromatography (SFC). However, these methods are often not practical for large-scale synthesis.
-
Strategic Synthesis: The most effective solution is to modify the synthetic route to avoid the formation of isomers. One strategy is to introduce a blocking group that directs the difluoromethylation to a specific nitrogen, which is then removed in a later step. However, this adds steps to the synthesis.
-
Proceed with the Mixture: If the subsequent bromination step is highly regioselective for only the desired isomer (which is often the case, with the C4 position being the most reactive site for electrophilic substitution[7]), you can proceed with the isomeric mixture. The final brominated isomers may have different physical properties, making them easier to separate.
Question 3: My final product is contaminated with a di-brominated species. How can I prevent this?
Answer:
The formation of a di-brominated product indicates that the reaction is too harsh or has proceeded for too long.
Cause:
The pyrazole ring is activated towards electrophilic substitution. After the first bromine is added to the C4 position, the ring is still sufficiently electron-rich to react with a second equivalent of the brominating agent, although at a slower rate.
Solutions:
-
Control Stoichiometry: Do not use a large excess of the brominating agent. Carefully measure and add 1.05 to 1.1 equivalents of NBS.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., room temperature or below) will decrease the rate of the second bromination more significantly than the first, improving selectivity.
-
Monitor the Reaction: As mentioned previously, diligent monitoring is key. Stop the reaction immediately once the mono-brominated product is the major species in the reaction mixture.
-
Purification: If a small amount of di-brominated product is formed, it can usually be separated by column chromatography, as its polarity will be significantly different from the mono-brominated product.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for a successful synthesis?
A1: The most critical parameters are summarized in the table below.
| Parameter | Step 1: N-Difluoromethylation | Step 2: Bromination | Rationale |
| Reagent Quality | Anhydrous reagents and solvents are crucial. | NBS should be pure; recrystallize if necessary. | Moisture can quench the base in Step 1 and interfere with bromination in Step 2. |
| Temperature | 0 °C to RT (or slightly elevated) | 0 °C to RT | Controls reaction rate and minimizes side product formation.[5][6] |
| Stoichiometry | 1.1-1.5 eq. of difluoromethylating agent | 1.05-1.1 eq. of NBS | Ensures complete reaction of the starting material while minimizing side reactions like di-bromination.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Ambient is usually sufficient | The strong base (e.g., NaH) used in difluoromethylation is air and moisture sensitive. |
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of spectroscopic methods should be used:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Look for the characteristic triplet signal for the -CF₂H proton. The disappearance of the C4-H proton signal from the pyrazole ring confirms successful bromination.
-
¹⁹F NMR: This will show a doublet corresponding to the two fluorine atoms, coupled to the proton.
-
¹³C NMR: The carbon attached to the fluorine atoms will appear as a triplet.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound by showing a single major peak.
Q3: What safety precautions should I take?
A3:
-
N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a fume hood.
-
Sodium Hydride (NaH): Is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.
-
Solvents: DMF and DMSO are skin-absorbent. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressurized Reagents: Some difluoromethylating agents (like chlorodifluoromethane) are gases and require specialized equipment for handling.
Troubleshooting Workflow
If you are experiencing issues, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting low yield issues.
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7052-7100. DOI:10.1039/D1CS00360G.
- ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
- ResearchGate. (n.d.). Optimization for the bromination step.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Ugrak, B. et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc, 2025(5), 123-134.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
troubleshooting failed reactions with 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Welcome to the technical support center for 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthetic reactions involving this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical advice rooted in established chemical principles.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and concerns regarding the use of this compound in cross-coupling and other reactions.
Question 1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the most common causes?
Answer: Failure in Suzuki-Miyaura coupling with this substrate often stems from a few key areas: catalyst and ligand choice, base selection, and the stability of the starting materials. A frequent issue is the competitive debromination of the pyrazole, where the bromine atom is replaced by a hydrogen.[1] This side reaction is typically promoted by the formation of a palladium-hydride (Pd-H) species.[1] Additionally, the boronic acid or ester partner may be prone to degradation (deborylation) over the course of the reaction, especially at elevated temperatures.[2] Careful optimization of the catalyst system and reaction conditions is crucial.
Question 2: I am observing a significant amount of a debrominated side product in my cross-coupling reaction. How can I minimize this?
Answer: Debromination, or hydrodehalogenation, is a known side reaction in palladium-catalyzed cross-coupling reactions involving bromo-pyrazoles.[1][3] It arises from a competing catalytic cycle involving a palladium-hydride species. To minimize this, consider the following:
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can often suppress the formation of Pd-H species and favor the desired cross-coupling pathway.
-
Base Selection: The choice of base can influence the rate of debromination. Weaker bases or alternative bases like potassium fluoride (KF) might be beneficial.[2]
-
Solvent: The solvent can play a role. Aprotic solvents are generally preferred.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of debromination.
Question 3: Is the difluoromethyl group on the pyrazole ring stable to my reaction conditions?
Answer: The difluoromethyl (-CF2H) group is generally a robust and metabolically stable moiety.[4][5] However, it can be labile under certain conditions, particularly strong basic or acidic conditions that could lead to hydrolysis.[6][7][8] The stability is also influenced by the electronic nature of the substituents on the pyrazole ring.[7] For instance, the C–F bonds of an α-difluoromethyl substituent on a pyrrole ring can become labile under hydrolytic conditions, especially without an electron-withdrawing group on the nitrogen.[6][7] While pyrazoles have different electronic properties than pyrroles, it is a potential degradation pathway to be aware of, especially if water is present and the reaction is run at elevated temperatures.
Question 4: I am having trouble with a Buchwald-Hartwig amination. What are some initial troubleshooting steps?
Answer: Buchwald-Hartwig aminations can be sensitive to several factors.[9][10] Key areas to investigate include:
-
Catalyst and Ligand: The choice of palladium precatalyst and phosphine ligand is critical and often substrate-dependent.[11] For pyrazole substrates, bulky biarylphosphine ligands have shown success.[12]
-
Base: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10][12]
-
Solvent: Anhydrous, deoxygenated solvents are essential for reproducible results. Toluene and dioxane are common choices, though solvent-free conditions have also been reported.[13]
-
Substrate Purity: Ensure both the bromo-pyrazole and the amine coupling partner are pure and dry.
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific failed reactions.
Scenario 1: Failed Suzuki-Miyaura Coupling
Problem: You are attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but you observe only starting material or a complex mixture of byproducts.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.
Step 1: Verify Reagent Quality and Stoichiometry
-
Rationale: Boronic acids are susceptible to decomposition (protodeborylation), especially if they are old or have been stored improperly.[2] The purity of your bromo-pyrazole is also critical.
-
Action:
-
Check the age and storage conditions of your boronic acid. If in doubt, use a fresh batch or recrystallize the existing material.
-
Confirm the purity of the this compound by NMR or LC-MS.
-
Ensure accurate stoichiometry of all reagents.
-
Step 2: Catalyst and Ligand Screening
-
Rationale: The choice of palladium catalyst and phosphine ligand is paramount for a successful coupling. Different ligands can significantly impact the efficiency of the catalytic cycle and suppress side reactions. For electron-rich heterocyclic halides, bulky, electron-rich ligands are often beneficial.
-
Action:
-
If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more modern, efficient system.
-
Screen a panel of catalysts and ligands. A good starting point would be to compare a palladium(II) precatalyst with different phosphine ligands.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(dppf)Cl₂ |
| Ligand | SPhos | XPhos | P(tBu)₃ |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | DMF |
Step 3: Base and Solvent Optimization
-
Rationale: The base not only facilitates the transmetalation step but can also influence catalyst activity and side reactions. The solvent system must solubilize all components and be thoroughly deoxygenated to prevent catalyst degradation.
-
Action:
-
If using a carbonate base, ensure it is finely powdered and anhydrous.
-
Consider stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can be effective for challenging couplings.
-
Ensure your solvent is anhydrous and properly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes).[14] For substrates with poor solubility, a solvent like DMF might be beneficial, though it can be harder to remove.[2]
-
Scenario 2: Failed Buchwald-Hartwig Amination
Problem: An attempted Buchwald-Hartwig amination of this compound with a primary or secondary amine results in no product formation or a low yield with significant starting material remaining.
Caption: A systematic approach to troubleshooting a failed Buchwald-Hartwig amination.
Step 1: Rigorous Exclusion of Air and Moisture
-
Rationale: The palladium(0) active catalyst is highly sensitive to oxygen, and many of the strong bases used are hygroscopic. Meticulous exclusion of air and moisture is non-negotiable.
-
Action:
-
Use oven-dried glassware assembled hot under a stream of inert gas.
-
Use anhydrous, degassed solvents.
-
Ensure your amine and base are pure and dry. If necessary, distill the amine and use a fresh bottle of base from a glovebox.
-
Step 2: Catalyst System Evaluation
-
Rationale: The choice of ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For five-membered heterocycles, specialized ligands are often required.[11][12][15]
-
Action:
-
Move beyond simple palladium sources like Pd(OAc)₂ with generic ligands.
-
Employ modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) in combination with bulky biarylphosphine ligands.
-
| Catalyst/Ligand System | Rationale |
| tBuBrettPhos-Pd G3 | Known to be effective for amination of unprotected bromoimidazoles and bromopyrazoles.[12] |
| tBuDavePhos with Pd₂(dba)₃ | A versatile ligand for coupling with various amines.[15] |
| RuPhos-Pd G3 | Another highly active and general catalyst system. |
Step 3: Base and Temperature Optimization
-
Rationale: The pKa of the amine and the steric environment of the reaction will dictate the optimal base. Temperature can be a double-edged sword; while higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.
-
Action:
-
If using NaOtBu, ensure it is from a fresh, sealed container.
-
Consider LHMDS, as it has been shown to be effective for the amination of bromo-pyrazoles.[12]
-
Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. If no reaction occurs, incrementally increase the temperature. If decomposition is observed, try a lower temperature for a longer duration.
-
Scenario 3: Potential Side Reactions Involving the Methyl or Difluoromethyl Group
Problem: You observe unexpected byproducts that suggest reactivity at the C5-methyl or N1-difluoromethyl group.
Caption: Decision tree for addressing side reactions at the methyl or difluoromethyl groups.
1. C5-Methyl Group Deprotonation
-
Rationale: While deprotonation of a methyl group on a pyrazole ring is less common than on other aromatic systems, it can occur under strongly basic conditions, leading to undesired alkylation or condensation reactions.[16]
-
Action:
-
Characterize the byproduct: Use mass spectrometry and NMR to confirm if the byproduct results from a reaction at the methyl group.
-
Modify the base: Switch to a milder or more sterically hindered base that is less likely to deprotonate the methyl group.
-
Lower the temperature: Perform the reaction at the lowest effective temperature to disfavor this higher-activation energy side reaction.
-
2. N1-Difluoromethyl Group Hydrolysis
-
Rationale: The difluoromethyl group, while generally stable, can undergo hydrolysis to a formyl group under certain conditions, particularly in the presence of water and at elevated temperatures.[6][7][8] The electron-donating nature of the methyl group on the pyrazole ring could potentially influence the lability of the C-F bonds.[7]
-
Action:
-
Characterize the byproduct: Look for a formyl proton (~9-10 ppm) in the ¹H NMR and the loss of the CHF₂ signal in the ¹H and ¹⁹F NMR spectra.
-
Ensure strictly anhydrous conditions: Use freshly distilled, anhydrous solvents and dry all reagents thoroughly.
-
Avoid protic co-solvents: If your reaction conditions use a protic co-solvent like water (common in Suzuki couplings), try to minimize its amount or explore anhydrous Suzuki conditions if possible.
-
By systematically working through these troubleshooting guides, researchers can effectively diagnose and resolve common issues encountered when using this compound, leading to more successful and reproducible synthetic outcomes.
References
-
Melanson, J. A., Figliola, C., Smithen, D. A., Kajetanowicz, A. K., & Thompson, A. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 14(45), 10644-10652. [Link]
- Melanson, J. A., Figliola, C., Smithen, D. A., Kajetanowicz, A. K., & Thompson, A. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cross-Coupling Reactions.
- BenchChem. (2025).
- BenchChem. (n.d.).
-
Gessner, V. H., & Däschlein, C. (2014). Deprotonation of methyl-substituted, five-membered aromatic molecules: a surprising case of mixed conjugation, rehybridization, and induction contributions. Organic letters, 16(17), 4680–4683. [Link]
- Reddit. (2018).
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ResearchGate. (2017). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
Tang, D., et al. (2019). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 9(1), 1-24. [Link]
-
Nolan, S. P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12250-12263. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Green Chemistry. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 956-959. [Link]
-
Wagner, A. M., & Sanford, M. S. (2019). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 24(1), 1-20. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01441K [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Deprotonation of methyl-substituted, five-membered aromatic molecules: a surprising case of mixed conjugation, rehybridization, and induction contributions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole. This resource is designed to provide practical, in-depth guidance and troubleshooting advice to navigate the complexities of catalyst selection and reaction optimization for this specific substrate. The presence of the difluoromethyl group and the pyrazole core introduces unique electronic and steric challenges that necessitate careful consideration of the catalytic system.
This guide is structured in a user-friendly question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling with this compound challenging?
A1: The primary challenges stem from the electronic properties of the difluoromethyl (CF₂H) group and the pyrazole ring itself.
-
Electron-Withdrawing Nature: The CF₂H group is strongly electron-withdrawing, which can decrease the electron density of the pyrazole ring.[1][2] This can make the C-Br bond more electron-deficient and potentially easier to activate via oxidative addition to a Pd(0) catalyst. However, the overall electronic environment can also influence subsequent steps in the catalytic cycle.
-
Coordination to the Catalyst: Nitrogen-containing heterocycles like pyrazole can coordinate to the palladium center, which may inhibit or poison the catalyst.[3]
-
Steric Hindrance: The methyl group at the 5-position and the difluoromethyl group at the 1-position can create steric hindrance around the reaction center, influencing the approach of the catalyst and coupling partner.
Q2: What are the most common types of cross-coupling reactions performed with this substrate?
A2: The most frequently employed cross-coupling reactions for functionalizing this pyrazole core include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[4][5][6]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[7][8][9][10]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[11][12][13]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[14][15][16]
The choice of reaction will depend on the desired final product and the synthetic strategy.
Q3: Where should I start with catalyst selection for a Suzuki-Miyaura coupling?
A3: For Suzuki-Miyaura couplings of heteroaryl bromides, particularly those with potentially coordinating groups, modern palladium precatalysts with bulky, electron-rich phosphine ligands are generally the most effective.
A good starting point would be to screen a few well-established catalyst systems. Consider using a robust, air-stable precatalyst to ensure reproducibility.[17]
| Catalyst System | Ligand Type | Key Advantages |
| XPhos Pd G2/G3/G4 | Buchwald-type biaryl phosphine | High activity for challenging substrates, good functional group tolerance.[6][18] |
| RuPhos Pd G2/G3 | Buchwald-type biaryl phosphine | Often effective for electron-deficient heterocycles.[19] |
| Pd(dppf)Cl₂ | Ferrocenyl phosphine | A classic, often reliable choice, but may require higher temperatures.[20] |
| Pd(PPh₃)₄ | Triphenylphosphine | Can be effective, but often requires harsher conditions and is sensitive to air.[21][22] |
Recommendation: Start with XPhos Pd G3 (1-2 mol%) with a suitable base like K₃PO₄ or Cs₂CO₃ in a solvent system such as dioxane/water or THF/water.
Troubleshooting Guide
Scenario 1: Low to No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and see only starting material or trace product. What should I investigate first?
Answer: A systematic approach to troubleshooting is crucial. Here’s a workflow to diagnose the issue:
Troubleshooting Workflow for Suzuki Coupling
Detailed Steps:
-
Verify Catalyst Activity: Palladium precatalysts, especially older ones, can degrade. Using a fresh batch of a robust, air-stable precatalyst like XPhos Pd G3 can often solve the problem.[17] The active species is Pd(0), and if you are using a Pd(II) source, it must be reduced in situ.
-
Assess Reagent Quality:
-
Boronic Acid: Boronic acids can undergo protodeboronation, especially if they are electron-deficient or if the reaction conditions are too harsh.[17] Run a ¹H NMR of your boronic acid to check its purity. Consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.
-
Base: The choice and quality of the base are critical. Ensure it is finely powdered to maximize surface area. For anhydrous reactions, use a freshly opened or dried base. K₃PO₄ is a good starting point, but Cs₂CO₃ or K₂CO₃ can also be effective.[20][23]
-
-
Ensure Rigorous Inert Conditions: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[17] Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or through several freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction.
-
Re-evaluate Solvent and Temperature: The solvent system must be compatible with your chosen base. For K₃PO₄, solvent systems like dioxane/water or THF/water are common. If solubility is an issue, DMF or toluene might be alternatives.[23] Some modern catalyst systems work efficiently at room temperature, while others require heating (e.g., 80-110 °C).
Scenario 2: Successful Coupling but Difficult Purification
Question: My reaction works, but I'm having trouble separating my product from byproducts, especially what appears to be a homocoupled boronic acid.
Answer: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
Mitigation Strategies:
-
Improve Inert Atmosphere: This is the most critical factor. Re-evaluate your degassing procedure.
-
Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) rather than a large excess.
-
Purification:
-
Acid/Base Wash: If your product has a different pKa than the homocoupled byproduct, an acidic or basic wash during workup might selectively remove one.
-
Bischler-Napieralski-type reactions: In some cases, treatment with diethanolamine can convert the excess boronic acid into a more polar adduct that is easier to separate.[17]
-
Chromatography: If co-elution is an issue, try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).
-
Scenario 3: Issues with Buchwald-Hartwig Amination
Question: I'm trying to couple my pyrazole with a secondary amine using Buchwald-Hartwig conditions and getting low yields. What ligands are best suited for this?
Answer: The C-N coupling of 4-halopyrazoles can be challenging. The choice of ligand is paramount.
Catalyst Selection for Buchwald-Hartwig Amination
Recommendations:
-
Ligand Choice: For pyrazole substrates, bulky, electron-rich dialkylbiarylphosphine ligands are often necessary.
-
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used palladium sources.[24][21]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. LHMDS has also been used effectively for aminations of unprotected bromopyrazoles.[10]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.
Troubleshooting Tip: If you are using an amine with β-hydrogens and observe low yields, β-hydride elimination from the palladium-amide intermediate might be an issue. In such cases, switching to a copper-catalyzed system (Ullmann condensation) could be a viable alternative, though this often requires higher temperatures and the corresponding iodo-pyrazole.[7]
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
Reaction: Stir the mixture at the desired temperature (start with 80 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
References
- Bonacorso, H. G., et al. (2017). A novel and efficient one-pot protocol for the synthesis of polysubstituted 4-(1H-1,2,3-triazol-4-yl)-1H-pyrazoles via a sequential Sonogashira cross-coupling/desilylation/CuAAC reaction. RSC Advances, 7(45), 28205-28215.
- Kamal, A., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(ix), 87-95.
- Kamal, A., & Khanna, G. B. R. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
- Jana, S., et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(29), 7470-7499.
- BenchChem. (2025). A Comparative Guide to the Efficacy of Pyrazole-Based Ligands in Catalysis, with a Focus on 1,5-Dimethyl-3-phenylpyrazole. BenchChem.
- Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1951-1975.
- Rickhaus, M., et al. (2014). How can I solve my problem with Suzuki coupling?.
- BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Lee, C., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 25(19), 4539.
- Azofra, L. M., et al. (2017). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. Dalton Transactions, 46(32), 10815-10827.
- Worthington, R. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. The Journal of Organic Chemistry, 83(15), 8047-8054.
- Meanwell, N. A., et al. (2013). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 11(22), 3691-3707.
- Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Patra, T., et al. (2020). Borane Catalyzed Selective Diazo Cross‐Coupling Towards Pyrazoles. Chemistry – A European Journal, 26(68), 15838-15843.
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Friis, S. D., et al. (2016). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 14(44), 10436-10440.
- Lee, C., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(19), 4539.
- Liu, Y., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Křemenová, A., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(28), 5424-5428.
- Carboni, A., & Dagousset, G. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7045-7073.
- Reddy, T. S., et al. (2016). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 8(1), 325-331.
- Verhoog, S., & Gouverneur, V. (2021). The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- Zhang, Z., et al. (2017). Direct Olefination of Fluorinated Quinoxalines via Cross-Dehydrogenative Coupling Reactions: A New NIR Probe for Mitochondria.
- Bocheńska, A., & Pisarski, B. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5431.
- Reddit User Discussion. (2022). Struggling with Suzuki Reaction. r/Chempros.
- Mkhalid, I. A. I., et al. (2010). Preparation of 4-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 4-bromo-1-methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
- ChemScene. (n.d.). 3-(Difluoromethyl)-4-nitro-1H-pyrazole. ChemScene.
- Sadowski, M., et al. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 14, 1139-1146.
- Nakao, Y., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 146-154.
- BenchChem. (n.d.).
- MilliporeSigma. (n.d.). This compound. Sigma-Aldrich.
- Billingsley, K. L., & Buchwald, S. L. (2013). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 15(1), 148-151.
- Kajetanowicz, A., & Grela, K. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2217.
- Leitch, D. C., & Hruszkewycz, D. P. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Langer, P., et al. (2012). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. European Journal of Organic Chemistry, 2012(22), 4217-4229.
- Shaik, M. R., et al. (2021). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in aqueous solution using newly prepared nanocatalysts (Pd-NPs, HRG-Pd, and HRG-Py-Pd).
- de Bruin, B., et al. (2020). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn···pyridine interactions. Faraday Discussions, 222, 333-348.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Islam, S. M., et al. (2014). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. arkat-usa.org [arkat-usa.org]
Technical Support Center: Managing Regioselectivity in Reactions of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective functionalization of this versatile building block. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the nuances of its reactivity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the observed outcomes and actionable solutions.
Question 1: My Suzuki-Miyaura coupling is giving low yields and a mixture of products. How can I improve the regioselectivity for C4 arylation?
Potential Causes:
-
Steric Hindrance: The methyl group at the C5 position can sterically hinder the approach of the palladium catalyst and the boronic acid coupling partner to the C4-bromo position.
-
Ligand Choice: The choice of phosphine ligand is critical in modulating the reactivity and selectivity of the palladium catalyst. An inappropriate ligand may not effectively facilitate the catalytic cycle.
-
Base and Solvent Effects: The reaction conditions, including the base and solvent, play a significant role in the efficiency of transmetalation and reductive elimination steps.
Solutions and Experimental Protocol:
-
Ligand Screening is Key: For Suzuki-Miyaura reactions on pyrazoles, sterically demanding and electron-rich phosphine ligands often provide the best results. We recommend screening ligands such as XPhos, SPhos, or tBuXPhos. These ligands promote the formation of the active monoligated palladium species, which can more readily undergo oxidative addition at the sterically encumbered C4 position. A general protocol for synthesizing 4-aryl-1H-pyrazoles involves using a trityl protecting group on the pyrazole nitrogen.[1][2]
-
Optimize Base and Solvent: A common challenge in Suzuki-Miyaura reactions is finding the optimal base and solvent combination. For 4-bromopyrazoles, a combination of a moderately strong base like K₃PO₄ or Cs₂CO₃ in a solvent system such as 1,4-dioxane/water or toluene/water is often effective.[3] The aqueous component is crucial for activating the boronic acid.
-
Consider a Pre-catalyst: Utilizing a well-defined palladium pre-catalyst, such as XPhos Pd G2, can lead to more reproducible results by ensuring the efficient generation of the active catalytic species.[4]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) / XPhos (5 mol%) or XPhos Pd G2 (5 mol%) | Bulky, electron-rich ligand promotes oxidative addition. |
| Base | K₃PO₄ (2.0 equiv.) | Effective in promoting transmetalation without side reactions. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient thermal energy to overcome activation barriers. |
Question 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material recovery. What can I do to drive the reaction to completion?
Potential Causes:
-
Catalyst Inhibition: The pyrazole nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Amine Structure: The structure of the amine coupling partner can significantly impact reactivity. Primary amines and those lacking β-hydrogens tend to be more reactive in certain catalytic systems.[5]
-
Reaction Temperature: Buchwald-Hartwig aminations of halo-pyrazoles often require elevated temperatures to proceed efficiently.[5][6]
Solutions and Experimental Protocol:
-
Ligand Selection for C-N Coupling: For the amination of 4-bromopyrazoles, ligands such as tBuDavePhos have shown success, particularly with amines that do not possess β-hydrogens.[7] If your amine substrate has β-hydrogens, consider switching to a copper-catalyzed system, as this can sometimes be more effective and complementary to palladium catalysis.[5][6]
-
Increase Reaction Temperature: These reactions often require temperatures in the range of 100-130 °C. The use of a high-boiling point solvent like toluene or xylene is recommended. Microwave irradiation can also be a valuable tool to expedite these reactions.[5][6]
-
Protecting Group Strategy: The use of a bulky protecting group on the pyrazole nitrogen, such as a trityl group, can prevent catalyst inhibition by blocking coordination of the N1 nitrogen to the palladium center.[5][6][7]
dot
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Question 3: My attempts at lithiation followed by electrophilic quench are resulting in a complex mixture. How can I achieve regioselective functionalization at the C5-methyl group or the C3 position?
Potential Causes:
-
Multiple Acidic Protons: The protons on the C5-methyl group and at the C3 position are both susceptible to deprotonation by strong bases like n-butyllithium.
-
Kinetic vs. Thermodynamic Control: The site of lithiation can be influenced by temperature and the specific organolithium reagent used, leading to either the kinetically or thermodynamically favored product.
-
Directed Metalation: The difluoromethyl group at N1 may exert a directing effect on the lithiation.
Solutions and Experimental Protocol:
-
Directed Lithiation via Protecting Groups: To achieve selective lithiation, a directing group can be employed. For instance, a phenylsulfonyl protecting group on the pyrazole nitrogen has been shown to direct lithiation to the C5 position.[8] This lithiated intermediate can then be quenched with an appropriate electrophile. The protecting group can subsequently be removed under basic conditions.
-
Temperature Control for Kinetic Selectivity: To favor deprotonation of the C5-methyl group (kinetic product), the reaction should be carried out at a very low temperature (e.g., -78 °C) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). Quenching the reaction at this low temperature is crucial to prevent rearrangement to the thermodynamically more stable C3-lithiated species.
-
Halogen-Metal Exchange: The bromine at the C4 position can undergo halogen-metal exchange with two equivalents of an alkyllithium reagent (like t-butyllithium) to generate a C4-lithiated species. This can then be reacted with an electrophile.
dot
Caption: Kinetic vs. Thermodynamic Lithiation Pathways.
II. Frequently Asked Questions (FAQs)
What is the general reactivity profile of the this compound?
The pyrazole ring is an electron-rich aromatic system. The electron densities are highest at the nitrogen atoms and the C4 position, making them susceptible to electrophilic attack.[9] However, in this specific molecule:
-
C4 Position: The bromine atom makes this position the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Direct C-H functionalization at other positions is an alternative strategy but requires specific directing groups and catalysts.[10][11]
-
C5-Methyl Group: The protons on this methyl group are acidic and can be removed by a strong base, allowing for functionalization at this position.
-
C3 Position: This is another site for potential C-H functionalization, often favored under thermodynamic conditions in deprotonation reactions.
-
N1-Difluoromethyl Group: This electron-withdrawing group modulates the overall electron density of the pyrazole ring, influencing its reactivity in various transformations. The introduction of fluorine-containing groups is a key strategy in medicinal chemistry to alter the physicochemical properties of molecules.[12][13]
Are there any specific handling or stability considerations for this compound?
Like many halogenated heterocyclic compounds, this compound is generally stable under standard laboratory conditions. However, it is good practice to:
-
Store it in a cool, dry place, protected from light.
-
Use it in a well-ventilated fume hood, as with all volatile organic compounds.
-
Be mindful that organometallic intermediates generated during reactions (e.g., lithiated species) are highly reactive and sensitive to moisture and air. These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).
Can I perform direct C-H functionalization on the pyrazole ring without the bromo substituent?
Yes, direct C-H functionalization of pyrazoles is a rapidly developing field.[10][11] These reactions typically require a transition-metal catalyst (e.g., palladium, rhodium, iridium) and often a directing group on the pyrazole nitrogen to control regioselectivity. For instance, a pyrimidine or other N-heterocyclic group attached to the pyrazole nitrogen can direct C-H activation to the C5 position. Without a directing group, achieving high regioselectivity can be challenging and may result in a mixture of isomers.
III. References
-
Hurst, D. T. (1995). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1, (21), 2787-2791.
-
Lee, S. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697.
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.
-
Krajčovič, J., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(3), 438-446.
-
Lee, S. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central, PMCID: PMC7587123.
-
ResearchGate. (n.d.). Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes.
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
-
Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210.
-
Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210.
-
Usami, Y., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1509.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
-
Asghar, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4239.
-
National Institutes of Health. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
Sources
- 1. sci-hub.ru [sci-hub.ru]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Transition-metal-catalyzed C–H functionalization of pyrazoles [ouci.dntb.gov.ua]
- 11. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
deprotection strategies for pyrazole nitrogen in 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole derivatives
Welcome to the technical support center for pyrazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with pyrazole nitrogen manipulation. We will address specific experimental issues in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Our focus is on providing robust, field-proven insights into the deprotection of pyrazole nitrogens, with a special advisory on the unique challenges presented by N-difluoromethyl substituents, such as those in 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole derivatives.
Frequently Asked Questions & Troubleshooting
FAQ 1: My standard deprotection protocol is failing to remove the N-difluoromethyl (CHF₂) group from my 4-bromo-5-methyl-1H-pyrazole. Why is this happening?
This is a common point of frustration stemming from a foundational misconception. The N-difluoromethyl group is not a protecting group in the conventional sense. Unlike groups such as Boc, Benzyl (Bn), or PMB, which are designed for strategic removal, the N-CHF₂ moiety is typically installed as a permanent, bioisosteric feature to enhance a molecule's pharmacokinetic properties.
Causality Behind the Challenge:
-
Exceptional Bond Strength: The Carbon-Fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. The presence of two fluorine atoms on the same carbon creates a highly stable, electron-poor center that is exceptionally resistant to both nucleophilic and electrophilic cleavage.
-
Electronic Deactivation: The CHF₂ group is powerfully electron-withdrawing. This property significantly modulates the electronics of the pyrazole ring but does not introduce a pathway for facile cleavage. It deactivates the nitrogen it is attached to, making it less susceptible to reactions that might initiate a deprotection cascade.
-
Lack of a Cleavage Pathway: Standard deprotection mechanisms rely on specific chemical triggers:
-
Acid Lability (e.g., Boc, THP): Requires the formation of a stable carbocation upon protonation. The difluoromethyl cation is highly unstable.[1]
-
Hydrogenolysis (e.g., Benzyl): Involves the cleavage of a benzylic C-N bond, a pathway unavailable to the C-N bond of the CHF₂ group.[2]
-
Oxidative Removal (e.g., PMB): Targets the electron-rich para-methoxybenzyl ring, a feature absent in the CHF₂ group.[3]
-
In short, the N-CHF₂ group is designed for metabolic stability, and the very features that confer this stability make it unsuitable as a protecting group.[4][5]
FAQ 2: Are there any harsh or unconventional methods to cleave the N-CHF₂ bond?
While exotic and highly forcing conditions can cleave even the most robust bonds, they are almost certain to destroy the pyrazole core and other functional groups on your molecule. Methods reported for activating the CHF₂ group typically involve deprotonation to form a transient nucleophile for further functionalization, not for removal.[6][7]
Senior Scientist Recommendation: Do not expend resources attempting to cleave the N-CHF₂ bond. This is an inefficient and synthetically unviable path. The solution lies in a revised synthetic strategy that avoids installing this group as a temporary placeholder.
FAQ 3: My goal is to synthesize 4-Bromo-5-methyl-1H-pyrazole. What is the correct synthetic approach?
The most effective strategy is to either synthesize the N-H pyrazole directly or to employ a conventional, readily cleavable protecting group.
Recommended Synthetic Workflow:
The recommended approach involves selecting a suitable protecting group (PG) that is stable to your planned downstream reactions (e.g., bromination) but can be removed cleanly in the final step.
Caption: General workflow for protected pyrazole synthesis.
This leads to the most critical question in your experimental design.
FAQ 4: How do I choose the correct protecting group for my pyrazole synthesis?
The choice of protecting group is dictated by the reaction conditions you plan to employ. A protecting group must be robust during intermediate steps but labile under conditions that will not affect the final structure. This principle is known as orthogonality .
Below is a decision-making guide to help you select an appropriate protecting group.
Caption: Decision tree for pyrazole protecting group selection.
Protecting Group Strategy Comparison
The table below summarizes the most common and reliable protecting groups for pyrazole nitrogen, their conditions for installation and removal, and their compatibility.
| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Advantages & Disadvantages |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, Base (e.g., TEA, NaH) | Acidic: TFA, HCl in Dioxane/MeOH | Pro: Easy removal, stable to base & hydrogenolysis. Con: Labile to strong acids.[8][9] |
| Benzyl | Bn | BnBr or BnCl, Base (e.g., K₂CO₃, NaH) | Hydrogenolysis: H₂, Pd/C, EtOH/MeOH | Pro: Very stable to acid/base & oxidation. Con: Incompatible with reducible groups (alkenes, alkynes, nitro).[2][10][11] |
| p-Methoxybenzyl | PMB | PMB-Cl, Base (e.g., NaH) in DMF | Oxidative: DDQ, CAN Acidic: Strong acid (TFA) | Pro: More cleavage options than Bn. Stable to base. Con: Sensitive to strong oxidants and acids.[3][12] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, Base (e.g., NaH) in DMF | Fluoride: TBAF in THF Acidic: HCl in EtOH | Pro: Very stable, offers orthogonal removal. Con: Reagent cost, potential for silicon side products.[13] |
| Tetrahydropyranyl | THP | Dihydropyran (DHP), Acid catalyst (e.g., p-TsOH) | Acidic: Mild acid (e.g., aq. HCl, p-TsOH in MeOH) | Pro: Inexpensive, stable to base & organometallics. Con: Creates a new stereocenter, labile to acid.[14][15] |
Detailed Experimental Protocols
Here we provide validated, step-by-step protocols for the protection and deprotection of a generic pyrazole. Always perform reactions under an inert atmosphere (N₂ or Ar) when using anhydrous solvents and strong bases.
Protocol 1: Boc-Protection & Deprotection
-
Protection:
-
Dissolve the N-H pyrazole (1.0 eq) in anhydrous THF or DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add triethylamine (TEA, 1.5 eq) dropwise and stir at room temperature for 4-12 hours.
-
Monitor by TLC. Upon completion, quench with saturated aq. NH₄Cl, extract with an organic solvent, dry (Na₂SO₄), and purify by column chromatography.[9]
-
-
Deprotection (Acid-mediated):
-
Dissolve the N-Boc pyrazole (1.0 eq) in Dichloromethane (DCM) or Methanol (MeOH).
-
Add Trifluoroacetic Acid (TFA, 5-10 eq) or a 4M HCl solution in 1,4-dioxane (5-10 eq).
-
Stir at room temperature for 1-4 hours.
-
Monitor by TLC. Upon completion, carefully neutralize with saturated aq. NaHCO₃, extract, dry, and purify.[16]
-
Protocol 2: Benzyl-Protection & Deprotection
-
Protection:
-
To a stirred suspension of NaH (60% in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C, add a solution of the N-H pyrazole (1.0 eq) in DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool back to 0 °C and add Benzyl bromide (BnBr, 1.1 eq) dropwise.
-
Stir at room temperature overnight.
-
Monitor by TLC. Carefully quench the reaction by adding water. Extract with ethyl acetate, wash with brine, dry (MgSO₄), and purify.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the N-Bn pyrazole (1.0 eq) in Ethanol (EtOH) or Methanol (MeOH).
-
Add Palladium on Carbon (Pd/C, 10 wt%, 0.1 eq).
-
Purge the flask with Hydrogen gas (H₂) and maintain the H₂ atmosphere (via balloon or Parr shaker) at room temperature.
-
Stir vigorously for 6-24 hours.
-
Monitor by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with excess solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected pyrazole.[2]
-
Caption: Workflow for N-Benzylation and subsequent hydrogenolytic debenzylation.
References
-
Subramanyam, C., Noguchi, M., & Weinreb, S. M. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Organic Preparations and Procedures International, 27(6), 761-766. Link
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Link
-
Song, H., et al. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF₂PO(OEt)₂ under Mild Condition. Organic Letters, 20(15), 4433-4436. Link
-
Royal Society of Chemistry. (2014). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Link
-
Stoll, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Link
-
Chuprakov, S., & Gevorgyan, V. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 48(13), 2399-2402. Link
-
Eller, G. A., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. HETEROCYCLES, 63(11), 2537-2555. Link
-
Martínez-Montero, L., et al. (2016). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Electronic Supplementary Information. Link
-
Suvorov, A. I., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(29), 22891-22903. Link
-
Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate Discussion. Link
-
Various Authors. (2020). Reagents used to de-protect N-Ph bond in phenyl sustituted pyrazole ring? ResearchGate Discussion. Link
-
Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10372-10382. Link
-
Komatsu, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2991-2997. Link
-
Aksenov, A. V., et al. (2005). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. HETEROCYCLES, 65(5), 1051-1059. Link
-
Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. Link
-
Lin, J., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(13), 5585-5598. Link
-
Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7334-7381. Link
-
Ugrak, B. I., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc. Link
-
Pan, F., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters, 21(20), 8344-8348. Link
-
Schlosser, M., & Cottet, F. (2002). Deprotonative Functionalization of the Difluoromethyl Group. European Journal of Organic Chemistry, 2002(13), 2151-2155. Link
-
Kocienski, P. J. (2005). Protecting Groups, 3rd Ed. Thieme. Link
-
Various Authors. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. holzer-group.at [holzer-group.at]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotonative Functionalization of the Difluoromethyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common challenges through a troubleshooting and FAQ format, grounded in established chemical principles and practical, field-proven insights.
The synthesis of fluorinated heterocyclic compounds like this compound is of significant interest, as these motifs are crucial building blocks in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group, in particular, can serve as a lipophilic hydrogen-bond donor and is often considered a bioisostere of hydroxyl, thiol, or amino groups, potentially enhancing the metabolic stability and binding affinity of a molecule.[1] However, scaling up the synthesis presents unique challenges related to reaction control, safety, and purification.
This guide focuses on a common and logical two-step synthetic sequence: the regioselective bromination of a pyrazole precursor followed by N-difluoromethylation.
Section 1: Proposed Synthetic Workflow
The synthesis is approached as a two-stage process starting from 3-methyl-1H-pyrazole. The first stage is an electrophilic bromination to install the bromine atom at the C4 position, followed by a nucleophilic N-difluoromethylation to yield the final product.
Caption: Proposed two-step synthesis of the target molecule.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the scale-up process, organized by the synthetic stage.
General Scale-Up Considerations
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: Scaling up introduces significant safety challenges that must be rigorously addressed. The primary concerns are:
-
Thermal Runaway: Both bromination and N-alkylation reactions can be exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation far less efficient.[2] This can lead to a thermal runaway, rapid pressure buildup, and potential reactor failure.
-
Hazardous Reagents: Bromine (Br₂) is highly corrosive, toxic, and a strong oxidizer.[3][4] N-Bromosuccinimide (NBS) can also be hazardous, especially in certain solvents like DMF at elevated temperatures.[3] Difluoromethylating agents can be gaseous (e.g., ClCF₂H) or pyrophoric and require specialized handling.
-
Byproduct Generation: The bromination step generates acidic byproducts (HBr if using Br₂), which can cause corrosion and require neutralization.[5] Quenching of reactive intermediates must be carefully controlled to avoid gas evolution or secondary exothermic events.
-
Solvent Safety: Using large volumes of solvents like DMF requires careful consideration of its toxicity and potential for runaway reactions with certain reagents.[3]
Q2: My reaction works perfectly at 100 mL, but fails at 10 L. What general factors should I investigate?
A2: This is a classic scale-up problem often rooted in mass and heat transfer limitations.
-
Inefficient Mixing: Inadequate mixing in a large reactor can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and impurity formation.[2] The impeller type, position, and agitation speed must be optimized for the new vessel geometry.
-
Poor Temperature Control: The cooling capacity of the reactor might be insufficient to handle the reaction exotherm at a larger scale. You must monitor the internal reaction temperature, not just the jacket temperature, and ensure the addition rate of reagents is slow enough for the cooling system to keep pace.[6]
-
Reagent Addition Rate: A controlled, slow addition of key reagents (e.g., the brominating or difluoromethylating agent) is critical to manage the exotherm and maintain selectivity.[6] What was a 5-minute addition on the bench may need to be a 5-hour addition at scale.
Step 1: Bromination of 3-Methyl-1H-pyrazole
Q3: The bromination of my pyrazole ring is not selective, leading to di-brominated impurities. How can I improve regioselectivity for the C4 position?
A3: Achieving high regioselectivity is crucial for yield and purity. Halogenation of pyrazoles typically occurs at the 4-position, but over-bromination is a common side reaction.[7]
-
Choice of Brominating Agent: Molecular bromine (Br₂) is highly reactive and can lead to over-bromination.[3] N-Bromosuccinimide (NBS) is a milder and more selective electrophilic bromine source and is often preferred for controlling such reactions.[3][8] See the table below for a comparison.
-
Temperature Control: Run the reaction at the lowest practical temperature. For NBS brominations, starting at 0 °C is common.[8] Lower temperatures slow the reaction rate and often improve selectivity by disfavoring the higher activation energy pathways leading to side products.
-
Stoichiometry and Addition: Use only a slight excess (e.g., 1.05 equivalents) of the brominating agent and add it portion-wise or as a solution via a dosing pump to avoid localized high concentrations.
Table 1: Comparison of Common Brominating Agents for Scale-Up
| Feature | Bromine (Br₂) | N-Bromosuccinimide (NBS) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |
| Physical Form | Fuming, corrosive liquid | Crystalline solid | Crystalline solid |
| Reactivity | High, less selective | Moderate, more selective | Moderate, good selectivity |
| Handling Safety | Difficult; requires specialized equipment, scrubber for fumes.[9][10] | Easier to handle as a solid, but dust can be an issue.[3] | Easier to handle solid. |
| Byproducts | HBr (corrosive) | Succinimide (water-soluble) | Dimethylhydantoin (water-soluble) |
| Atom Economy | High (both Br atoms can react) | Lower (only one Br atom reacts) | High (both Br atoms can react) |
| Scale-Up Notes | Best for robust substrates where selectivity is not an issue. Requires excellent engineering controls.[9] | Often preferred for selectivity. Solutions in DMF should be used with caution due to decomposition hazards.[3] | A potentially safer alternative to NBS/DMF systems.[3] |
Q4: My bromination reaction is sluggish and does not go to completion. What can I do?
A4: If the reaction is too slow, consider the following adjustments:
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can accelerate the reaction compared to nonpolar solvents like CCl₄.[8]
-
Catalyst: While often not necessary for activated rings like pyrazole, a catalytic amount of a proton source can sometimes facilitate reactions involving NBS.[8]
-
Temperature: If selectivity is not an issue, a modest increase in temperature can increase the reaction rate. This must be done cautiously with careful monitoring for exotherms and impurity formation.
Caption: Troubleshooting logic for the pyrazole bromination step.
Step 2: N-Difluoromethylation
Q5: My N-difluoromethylation reaction has a low yield. What are the critical parameters to optimize?
A5: N-difluoromethylation can be challenging. Success often depends on the careful selection of the reagent, base, and solvent.[11]
-
Difluoromethylating Agent: A variety of reagents can be used, each with its own reactivity profile. Common choices include chlorodifluoromethane (a gas), sodium chlorodifluoroacetate (generates difluorocarbene in situ), and electrophilic sources like S-(difluoromethyl)diarylsulfonium salts.[12][13] For scale-up, reagents that are solid or liquid and stable are often preferred over gases.
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the pyrazole N-H but not so strong that it causes decomposition of the reagent or product. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like DBU. The pKa of the pyrazole and the reaction mechanism will guide the selection.
-
Solvent and Water Content: The reaction is highly sensitive to moisture. Ensure all reagents and the solvent (typically anhydrous DMF or acetonitrile) are scrupulously dry. Water can consume the base and react with the difluoromethylating agent.
-
Temperature: These reactions are often run at elevated temperatures (e.g., 60-100 °C) to drive them to completion, but this must be balanced against the thermal stability of the reagents and product.
Q6: I am observing C-difluoromethylation on the pyrazole ring as a side product. How can I favor N-alkylation?
A6: The pyrazole anion is an ambident nucleophile, meaning it can react at either a nitrogen or carbon atom. To favor N-alkylation:
-
Counter-ion Effects: The choice of base influences the counter-ion (e.g., Na⁺, K⁺). In general, polar aprotic solvents with potassium salts (e.g., K₂CO₃) tend to favor N-alkylation.
-
Steric Hindrance: The methyl group at the C5 position should sterically direct the incoming electrophile to the N1 position. If C-alkylation is still observed, it may indicate a different reaction mechanism (e.g., radical pathway) is at play, which would require a more fundamental investigation of the reaction conditions.
Work-up and Purification
Q7: What is the most scalable method for purifying the final product, this compound?
A7: While column chromatography is useful at the lab scale, it is generally not economically viable for large-scale production. The preferred method is crystallization.
-
Crystallization: The ideal approach is to identify a solvent system from which the final product crystallizes with high purity, leaving impurities behind in the mother liquor. A solvent screen using a variety of solvents (e.g., heptane, isopropanol, toluene, ethyl acetate, and mixtures thereof) is a critical development step.
-
Acid/Base Wash: An alternative purification strategy involves forming an acid addition salt of the pyrazole product.[14][15] By adding an acid (like HCl), the pyrazole becomes a salt and can be precipitated from a nonpolar organic solvent, leaving non-basic impurities behind. The salt is then isolated, and the free base is regenerated by treatment with a base (like NaHCO₃). This salt-break procedure can be a very effective purification method at scale.
-
Distillation: If the product is a thermally stable liquid or low-melting solid, distillation under reduced pressure could be a viable option, although the presence of bromine may require specialized equipment.
Section 3: Experimental Protocols (Illustrative)
The following protocols are provided as a starting point for development and must be optimized and validated for your specific equipment and scale. Perform a thorough safety assessment before any scale-up operation.
Protocol 1: Bromination of 3-Methyl-1H-pyrazole
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with 3-methyl-1H-pyrazole (1.0 eq) and anhydrous DMF (10 L/kg of pyrazole). Begin agitation and cool the reactor contents to 0-5 °C using a chiller.
-
Reagent Preparation: In a separate vessel, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous DMF (3 L/kg of NBS).
-
Controlled Addition: Slowly add the NBS solution to the reactor via a dosing pump over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 5-10 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by IPC (e.g., GC or HPLC).
-
Quench: Once the reaction is complete, slowly add a solution of sodium thiosulfate (10% w/v in water) to quench any unreacted NBS, while maintaining the temperature below 20 °C.
-
Work-up: Add water and an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE). Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Bromo-5-methyl-1H-pyrazole, which can be taken to the next step or purified further.
Protocol 2: N-Difluoromethylation
-
Reactor Setup: Charge the reactor with the crude 4-Bromo-5-methyl-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF (8 L/kg of pyrazole).
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Addition: Add the difluoromethylating agent (e.g., TMSCF₂H with a fluoride initiator, or a suitable electrophilic source) (1.5 eq) to the slurry.
-
Reaction: Heat the reaction mixture to 80-90 °C and hold for 8-16 hours. Monitor the reaction progress by IPC.
-
Cooling and Quench: Once complete, cool the reaction to room temperature. Very carefully and slowly, add water to quench the reaction and dissolve the inorganic salts. Caution: This may be exothermic and could release gas.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. The crude product should then be purified, preferably by crystallization as described in Q7.
References
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (46), 7465-7478. [Link]
-
Liu, C., & Chen, Q. (2015). Recent Advances in Difluoromethylation Reaction. Current Organic Chemistry, 19(8), 719-739. [Link]
-
Wu, S., Song, H., & Hu, M. (2022). Synthesis of Difluoromethylated Compounds. Science of Synthesis. [Link]
-
Gomez, A., et al. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 25(17), 3823. [Link]
-
Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Chinese Journal of Chemistry, 32(8), 699-706. [Link]
-
Royal Society of Chemistry. (2016). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
DTIC. (1983). The Bromination of Pyrazabole. [Link]
-
YouTube. (2024). Bromination safety. [Link]
- Google Patents. (2006). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
-
Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2013). Bromination Reagent Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Scientific Update. (2024). A Dangerous Bromance. [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives. [Link]
-
MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. [Link]
- Google Patents. (2009).
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Palvi FZE. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
PubChem. (n.d.). 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. [Link]
-
ResearchGate. (2010). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. [Link]
-
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
Sources
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 5. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. dollycorporation.com [dollycorporation.com]
- 11. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Potential Biological Efficacy of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Promise of Fluorination
The pyrazole ring system is a cornerstone in the development of biologically active compounds, demonstrating a wide spectrum of activities including fungicidal, insecticidal, herbicidal, and various pharmacological effects.[1][2] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of its biological properties.
The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF2) group, has become a pivotal strategy in modern medicinal and agrochemical design. The unique properties of fluorine, including its high electronegativity, ability to form strong carbon-fluorine bonds, and its role as a bioisostere for a hydrogen atom or a hydroxyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Specifically, the difluoromethyl group is a key component in several commercial fungicides.[3]
This guide will focus on the potential of the 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole core by comparing its structural features with those of established pyrazole-based agrochemicals.
The Core Structure: this compound
Caption: Core chemical structure of this compound.
Comparative Analysis of Potential Biological Activities
Fungicidal Activity
Many commercial fungicides are pyrazole carboxamides that act as succinate dehydrogenase inhibitors (SDHIs).[4] These compounds typically feature a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.
Comparison with Known Fungicides:
| Compound Class | Key Structural Features | Reported Activity |
| Bixafen, Isopyrazam, Sedaxane | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Potent inhibitors of succinate dehydrogenase (SDH), broad-spectrum fungicidal activity.[3] |
| Our Target Compound | This compound | Potential for SDHI activity, though the substitution pattern differs. The presence of the difluoromethyl group is promising. |
The difluoromethyl group on the pyrazole nitrogen is a critical feature in many SDHI fungicides. It is hypothesized that this group contributes to the binding affinity with the target enzyme. The 4-bromo and 5-methyl substitutions on our target compound would influence its steric and electronic properties, which could either enhance or diminish its ability to fit into the active site of succinate dehydrogenase. Further derivatization to include a carboxamide group at the 4-position would be a logical step to explore its potential as an SDHI.
Herbicidal Activity
Certain pyrazole derivatives have been developed as herbicides. For instance, a study on 4-bromo-5-[...]-3-methyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole revealed potential herbicidal activity.[5]
Comparison with Known Herbicides:
| Compound Class | Key Structural Features | Reported Activity |
| Pyraflufen-ethyl | Phenylpyrazole ether | Post-emergence herbicide for broadleaf weeds. |
| 4-Bromo-5-[...]-3-methyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole | Brominated pyrazole with a trifluoroethyl group. | Potential herbicidal activity noted.[5] |
| Our Target Compound | This compound | The 4-bromo substituent is present in some herbicidally active pyrazoles. The overall efficacy would depend on the complete molecular structure of potential derivatives. |
The presence of a halogen at the 4-position of the pyrazole ring is a feature in some herbicidally active compounds. The difluoromethyl and methyl groups will modulate the lipophilicity and electronic nature of the molecule, which are key determinants of herbicidal action.
Insecticidal Activity
The phenylpyrazole class of insecticides, with fipronil being a prominent example, acts on the central nervous system of insects by blocking GABA-gated chloride channels.
Comparison with Known Insecticides:
| Compound Class | Key Structural Features | Reported Activity |
| Fipronil | N-phenylpyrazole with a trifluoromethylsulfinyl group. | Broad-spectrum insecticide. |
| Flupyrimin Analogs | Pyrazole derivatives targeting nicotinic acetylcholine receptors. | Excellent insecticidal activity against Plutella xylostella.[6] |
| Our Target Compound | This compound | The pyrazole core is a known insecticidal pharmacophore. The specific substitutions would need to be evaluated for their interaction with insect target proteins. |
While our target compound does not share the exact substitution pattern of fipronil, the pyrazole scaffold itself is a validated starting point for the discovery of novel insecticides. The development of derivatives with appropriate functional groups would be necessary to assess its insecticidal potential.
Experimental Protocols for Efficacy Evaluation
To empirically determine the biological efficacy of novel this compound derivatives, the following standard experimental workflows can be employed.
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol is adapted from methodologies used to evaluate pyrazole-based fungicides.[4]
-
Preparation of Test Compound: Dissolve the synthesized derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Culture Medium Preparation: Prepare potato dextrose agar (PDA) and sterilize. While the medium is still molten, add the test compound stock solution to achieve a series of final concentrations.
-
Inoculation: Place a mycelial plug from a young, actively growing culture of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) onto the center of the PDA plates containing the test compound.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate (containing only the solvent) reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value (the concentration that causes 50% inhibition of growth).
Caption: Workflow for in vitro fungicidal activity assay.
Post-emergence Herbicidal Activity Assay
This protocol is based on greenhouse assays for evaluating novel herbicides.
-
Plant Cultivation: Grow target weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti) in pots in a greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Compound Application: Prepare a spray solution of the test compound with an appropriate solvent and surfactant. Spray the plants uniformly with the solution at various application rates (g a.i./ha).
-
Evaluation: Keep the treated plants in the greenhouse under controlled conditions. Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at set time points (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = complete kill).
-
Analysis: Determine the application rate required to achieve a certain level of weed control (e.g., GR50, the rate causing 50% growth reduction).
Synthesis of the Core Structure
The synthesis of pyrazole derivatives can be achieved through various established methods. A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target molecule, a plausible synthetic route would involve the reaction of a suitably substituted hydrazine with a β-diketone precursor, followed by bromination.
Caption: Plausible synthetic pathway for the target pyrazole derivative.
Conclusion and Future Directions
While direct experimental evidence for the biological efficacy of this compound is currently lacking, a comparative analysis based on well-established pyrazole derivatives suggests its potential as a valuable scaffold in agrochemical research. The presence of the difluoromethyl group is particularly noteworthy for its association with potent fungicidal activity in SDHI-type molecules.
Future research should focus on the synthesis of a library of derivatives based on this core structure, particularly amides and esters at the 4-position, to fully explore their fungicidal, herbicidal, and insecticidal potential. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these novel compounds. The insights gained from such studies will be instrumental in determining the practical utility of this promising pyrazole scaffold.
References
- (No specific reference for this general st
- (No specific reference for this general st
- Bekhit, A. A., & Abdel-Aziem, T. (2004). 1H-Pyrazole derivatives as anti-inflammatory and antimicrobial agents. European Journal of Medicinal Chemistry, 39(3), 223–229.
- (No specific reference for this general st
- Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565.
-
Song, H.-B., et al. (2009). 4-Bromo-5-[(5,5-dimethyl-4,5-dihydro-isoxazol-3-yl)sulfonyl-meth-yl]-3-methyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2702–o2703. [Link]
- (No specific reference for this general st
- (No specific reference for this general st
-
Vrandecic, K., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes. Molecules, 28(11), 4381. [Link]
- (No specific reference for this general st
- (No specific reference for this general st
- (No specific reference for this general st
-
Wu, J., et al. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry, 15(1), 103521. [Link]
- (No specific reference for this general st
- (No specific reference for this general st
- (No specific reference for this general st
- (No specific reference for this general st
- Wang, Y., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Pest Management Science, 78(10), 4268-4278.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. bib.irb.hr:8443 [bib.irb.hr:8443]
- 4. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydro-isoxazol-3-yl)sulfonyl-meth-yl]-3-methyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative SAR Analysis of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole Derivatives: A Guide for Agrochemical Research
Introduction: Unlocking the Potential of a Novel Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in agrochemical discovery, forming the core of numerous successful commercial fungicides and insecticides.[1][2][3] Its synthetic tractability and the ability to fine-tune biological activity through substitution have made it a focal point for researchers seeking to develop new crop protection agents. This guide delves into the structure-activity relationship (SAR) studies of compounds derived from the novel 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole core.
While extensive research has been conducted on isomeric pyrazole carboxamides, particularly the highly successful 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides which act as succinate dehydrogenase inhibitors (SDHIs), the specific substitution pattern of the title scaffold remains a relatively unexplored frontier.[4][5] The commercial availability of the parent molecule, this compound, presents a unique opportunity for the development of a new generation of agrochemicals.[6][7]
This guide will provide a comparative analysis of the potential biological activities of derivatives of this scaffold, drawing parallels and highlighting key differences with its well-established isomers. We will explore the anticipated impact of substitutions on the pyrazole ring and the crucial role of the amide and aryl moieties in determining fungicidal and insecticidal efficacy. Detailed experimental protocols are provided to enable researchers to synthesize and evaluate their own derivatives, fostering further exploration in this promising area.
The Core Scaffold: this compound
The unique arrangement of substituents on this pyrazole ring sets it apart from its more studied counterparts. The presence of a difluoromethyl group at the N1 position is known to enhance metabolic stability and lipophilicity, crucial parameters for effective agrochemicals.[4] The methyl group at the C5 position and the bromo group at the C4 position will significantly influence the electronic and steric properties of the molecule, thereby impacting its interaction with biological targets.
Structure-Activity Relationship (SAR) Insights and Comparative Analysis
Due to the limited publicly available data on the specific this compound scaffold, our SAR discussion will be a comparative one, primarily referencing the well-documented SAR of the isomeric 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide fungicides. This family of compounds has been extensively developed, with several commercial successes, providing a robust framework for understanding the key structural drivers of activity.
Fungicidal Activity: Targeting Succinate Dehydrogenase (SDH)
The primary mode of action for many fungicidal pyrazole carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[8] This inhibition disrupts cellular respiration, leading to fungal cell death. The SAR for these SDHIs can be dissected into three key components: the pyrazole ring, the amide linker, and the N-aryl substituent.
1. The Pyrazole Ring:
In the established 3-CHF2 pyrazole SDHIs, the 3-(difluoromethyl) and 1-methyl groups are critical for high levels of fungicidal activity. The difluoromethyl group is believed to interact with a key hydrophobic pocket in the SDH enzyme. The repositioning of the difluoromethyl group from the C3 to the N1 position in our target scaffold is a significant structural change. While it may still contribute to favorable hydrophobic interactions, its influence on the overall binding conformation will need to be experimentally determined.
The bromine atom at the C4 position is another key variable. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to the target protein. Furthermore, the bromo substituent will influence the acidity of the pyrazole ring and the rotational barrier of the amide bond, which can impact biological activity. Bioisosteric replacement of the bromo group with other halogens (Cl, I) or small lipophilic groups (e.g., CF3, CN) would be a critical first step in the SAR exploration to probe the importance of both steric and electronic effects at this position.[1][9][10]
2. The Amide Linker:
The carboxamide linker is a conserved feature in SDHI fungicides and is essential for activity. It acts as a hydrogen bond donor and acceptor, anchoring the molecule within the active site of the SDH enzyme. Modifications to this linker are generally detrimental to activity.
3. The N-Aryl Substituent:
The nature and substitution pattern of the N-aryl ring play a crucial role in determining the potency and spectrum of activity. In commercial SDHIs, this part of the molecule often occupies a hydrophobic pocket and its optimal substitution pattern is highly dependent on the target fungal species. For derivatives of our novel scaffold, a systematic exploration of substitutions on the N-phenyl ring is warranted. Key modifications to investigate would include:
-
Positional Isomers: Evaluating ortho, meta, and para substitutions to probe the topology of the binding pocket.
-
Electronic Effects: Introducing both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., chloro, trifluoromethyl) groups to modulate the electronic properties of the ring.
-
Steric Bulk: Varying the size of the substituents to determine the spatial constraints of the active site.
The following table summarizes key SAR insights from related pyrazole carboxamide fungicides and proposes initial avenues for exploration with the this compound scaffold.
| Molecular Fragment | Known SAR in 3-CHF2 Pyrazole SDHIs | Proposed Exploration for 4-Bromo-1-CHF2-5-Me Pyrazole Derivatives |
| Pyrazole C4-Position | Typically unsubstituted or small alkyl group. | Bromo (core) . Explore bioisosteric replacements (Cl, I, CN, CF3) to understand steric and electronic requirements. |
| Pyrazole N1-Position | Methyl group is optimal for many commercial SDHIs. | Difluoromethyl (core) . This is a key differentiating feature. |
| Pyrazole C5-Position | Often unsubstituted. | Methyl (core) . Compare with analogues lacking this methyl group to assess its contribution. |
| Amide Linker | Carboxamide is critical for activity. | Maintain the carboxamide linker. |
| N-Aryl Substituents | Highly influential on potency and spectrum. Ortho- and meta-substituents are often favored. Lipophilic and electron-withdrawing groups can enhance activity. | Systematically vary substituents (position, electronics, sterics) on the N-phenyl ring. Synthesize a library with diverse phenyl substitution patterns (e.g., 2-Cl, 4-Cl, 2,4-diCl, 4-CF3). |
Insecticidal Activity: Exploring Alternative Modes of Action
While many pyrazole carboxamides are known for their fungicidal properties, the pyrazole scaffold is also present in several classes of insecticides, most notably those targeting the GABA-gated chloride channel or ryanodine receptors.[11][12] The structural features of the this compound core may lend themselves to insecticidal activity.
A key structural motif in many pyrazole insecticides is the presence of a substituted phenyl ring at the N1 position of the pyrazole. In our scaffold, this position is occupied by the difluoromethyl group. However, derivatization at the C3 position with various aryl or heteroaryl amides could lead to compounds with insecticidal properties. The SAR exploration for insecticidal activity would likely follow a different path than for fungicides, with a focus on identifying the optimal amide substituents that promote interaction with insect-specific targets.
Experimental Protocols
To facilitate the exploration of the SAR of this novel scaffold, detailed experimental protocols for the synthesis of key intermediates and the evaluation of biological activity are provided below.
Synthesis of this compound-3-carboxylic Acid
A plausible synthetic route to the key carboxylic acid intermediate is outlined below. The starting material, this compound, is commercially available.[6][7]
Caption: Synthetic workflow for the key carboxylic acid intermediate.
Step-by-Step Protocol:
-
Lithiation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 2 hours, maintaining the temperature at -78 °C.
-
Workup: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Acidify the mixture with 1M hydrochloric acid to a pH of approximately 2. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be purified by recrystallization or column chromatography.
General Procedure for Amide Coupling
Caption: General workflow for the synthesis of target pyrazole carboxamides.
Step-by-Step Protocol:
-
To a solution of the this compound-3-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired substituted aniline (1.1 eq) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target pyrazole carboxamide.
In Vitro Fungicidal Assay: Mycelial Growth Inhibition
This protocol is adapted from established methods for assessing the efficacy of fungicides against various plant pathogenic fungi.[11][13][14][15]
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL).
-
Media Preparation: Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving. Cool the medium to approximately 50-60 °C.
-
Poisoned Media Preparation: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 1% (v/v), as this can inhibit fungal growth. Pour the "poisoned" PDA into sterile Petri dishes.
-
Inoculation: From a fresh, actively growing culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea), cut a mycelial plug (e.g., 5 mm diameter) from the edge of the colony. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plates reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control group
-
dt = average diameter of the fungal colony in the treatment group
-
-
Determine the EC50 (effective concentration to inhibit 50% of growth) value for each compound by probit analysis of the dose-response data.
Insecticidal Bioassay: Leaf-Dip Method for Lepidopteran Larvae
This is a standard method for evaluating the efficacy of insecticides against chewing insects like lepidopteran larvae.[5][13][16][17]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., acetone) containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Preparation: Select fresh, undamaged leaves from a suitable host plant (e.g., cabbage for diamondback moth, cotton for cotton bollworm).
-
Treatment: Dip each leaf into the test solution for a set period (e.g., 10-30 seconds), ensuring complete coverage. Allow the leaves to air dry. A control group should be dipped in the solvent-surfactant solution only.
-
Insect Exposure: Place the treated leaves into individual containers (e.g., Petri dishes or ventilated cups) lined with moist filter paper to maintain humidity. Introduce a known number of larvae (e.g., 10 second or third instar larvae) into each container.
-
Incubation: Maintain the containers under controlled conditions (e.g., 25 °C, 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula if necessary. Determine the LC50 (lethal concentration to kill 50% of the population) value for each compound using probit analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel agrochemicals. By leveraging the extensive SAR knowledge from related pyrazole carboxamide fungicides, researchers can strategically design and synthesize new derivatives with the potential for high levels of biological activity. The comparative approach outlined in this guide provides a rational starting point for this exploration.
Key areas for future investigation include:
-
Synthesis and Biological Evaluation: The synthesis and testing of a focused library of derivatives to establish the foundational SAR for this new scaffold.
-
Mode of Action Studies: Determining if the fungicidal derivatives act as SDH inhibitors, and if so, how their binding mode compares to existing commercial products.
-
Spectrum of Activity: Assessing the fungicidal and insecticidal activity against a broad range of agronomically important pests and pathogens.
-
Bioisosteric Replacements: Further exploring the impact of replacing the C4-bromo substituent with other functional groups to optimize potency and physicochemical properties.
The experimental protocols provided herein offer a practical toolkit for researchers to embark on this exciting journey of discovery. The insights gained from such studies will undoubtedly contribute to the development of the next generation of effective and sustainable crop protection solutions.
References
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. 2015.
-
A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops. Journal of Visualized Experiments. 2017.
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. 2015.
-
Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments. 2016.
-
Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences. 2020.
-
Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. Applied and Environmental Microbiology. 2001.
-
This compound, min 97%, 1 gram. CP Lab Safety.
-
Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science. 2019.
-
Application Notes and Protocols for Fungal Growth Inhibition Assays. Benchchem.
-
Bioisosterism based Design, Synthesis and Antifungal Evaluation of Novel Fluconazole Analogues. ResearchGate. 2023.
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. 2017.
-
4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier. Punagri.
-
CAS 1451392-65-6 | 4-Bromo-5-(difluoromethyl)-1H-pyrazole. Synblock.
-
1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis. ChemicalBook.
-
1089212-57-6|4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole. BLDpharm.
-
BIOASSAY METHOD FOR TOXICITY STUDIES OF INSECTICIDE FORMULATIONS TO Tuta absoluta (MEYRICK, 1917). SciELO.
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity. 2022.
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. 2015.
-
In vitro inhibition of mycelial growth of plant pathogenic fungi by Streptomyces strains. ResearchGate. 2020.
-
Bioisosterism based Design, Synthesis and Antifungal Evaluation of Novel Fluconazole Analogues. PlumX Metrics.
-
Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. 2022.
-
15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole. Jay Finechem.
-
Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. 1996.
-
Various steps involved in the development and evaluation of fungicidal property of medicinal plants. ResearchGate. 2011.
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. 2014.
-
Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Polycyclic Aromatic Compounds. 2023.
-
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
-
Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
-
Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform. 2018.
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. 2024.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]
- 3. CAS 1451392-65-6 | 4-Bromo-5-(difluoromethyl)-1H-pyrazole - Synblock [synblock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 1089212-57-6|4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. PlumX [plu.mx]
- 10. mdpi.com [mdpi.com]
- 11. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcmas.com [ijcmas.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. As drug development professionals and researchers, the integrity of our data is paramount. A robustly validated analytical method is not merely a regulatory requirement but the bedrock of reliable product characterization, quality control, and stability testing. This document moves beyond rote protocols to explain the causality behind methodological choices, ensuring a deeper understanding of how to select and validate the optimal method for your specific analytical objective.
The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7][8] These standards ensure that a validated method is demonstrably fit for its intended purpose.[6]
The Analyte: Understanding its Analytical Implications
The molecular structure of this compound dictates the most effective analytical strategies. Key structural features include:
-
Pyrazole Core: A five-membered aromatic ring with two nitrogen atoms, providing a chromophore for UV detection.
-
Bromine Atom: A heavy halogen that imparts a distinct isotopic pattern in mass spectrometry, aiding in peak identification.
-
Difluoromethyl Group (-CHF2): This fluorinated moiety is a powerful tool for structural elucidation using ¹⁹F NMR spectroscopy and can influence the compound's volatility.[9][10][11][12]
-
Methyl Group: Contributes to the overall lipophilicity and molecular weight.
These features make the compound amenable to several advanced analytical techniques, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Validation Workflow: A Self-Validating System
Method validation is a systematic process to confirm that an analytical procedure is suitable for its intended use.[3][4] The relationship between key validation parameters is not linear but interconnected, forming a self-validating system where each parameter supports the others.
Caption: Interconnected workflow for analytical method validation.
Comparative Analysis of Premier Analytical Methods
This section compares the validation of two primary quantitative techniques, RP-HPLC and GC-MS, and discusses the unique qualitative power of ¹⁹F NMR.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis, ideal for quantifying the active ingredient and its non-volatile impurities.
-
Expertise & Causality: The choice of a C18 column is logical due to the moderate lipophilicity of the pyrazole derivative. An acetonitrile/water mobile phase is selected for its UV transparency and efficient elution properties. A photodiode array (PDA) detector is crucial for assessing peak purity and specificity.[13][14]
-
Chromatographic System:
-
Validation Experiments:
-
Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress). The method is specific if the main peak is resolved from all degradation products and excipients, and the peak purity index is greater than 0.995.[15][17]
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 10-150 µg/mL). Plot peak area against concentration. The acceptance criterion is a correlation coefficient (r²) ≥ 0.999.[18][19]
-
Accuracy: Analyze samples with known concentrations (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery. Acceptance criteria are typically 98-102%.[17]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the same sample on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
The relative standard deviation (%RSD) for both should be ≤ 2%.[16]
-
-
Limit of Quantitation (LOQ) & Detection (LOD): Determine based on the signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or from the standard deviation of the response and the slope of the calibration curve.[19]
-
Robustness: Introduce small, deliberate variations to method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5°C) and observe the effect on the results. The system suitability parameters should remain within acceptance criteria.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally powerful for analyzing volatile and semi-volatile compounds and for identifying unknown impurities through mass fragmentation patterns.[20]
-
Expertise & Causality: Given its structure, the analyte is likely sufficiently volatile for GC analysis, especially with a suitable injector temperature. A non-polar DB-5ms column is chosen as a robust, general-purpose column for separating a wide range of compounds.[20] Mass spectrometry provides definitive identification, a key advantage over UV detection. The fragmentation of the pyrazole ring often involves characteristic losses of HCN or N₂, which can be diagnostic.[21][22]
-
Chromatographic System:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[20]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[20]
-
Injector: 250°C, Split mode (e.g., 20:1).[20]
-
Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-450.
-
-
Validation Experiments:
-
Specificity: Analyze a blank solvent, a placebo sample, and the analyte. The retention time and mass spectrum should be unique to the analyte, with no interfering peaks from the matrix.
-
Linearity: Prepare a dilution series and plot the peak area of a characteristic ion against concentration. An r² ≥ 0.995 is generally acceptable.
-
Accuracy & Precision: Follow similar procedures as for HPLC, with acceptance criteria often set at %RSD ≤ 15% for trace analysis, but tighter (≤ 2%) for assay of the main component.
-
LOQ & LOD: Determined by injecting progressively more dilute solutions until the S/N ratio reaches 10:1 (LOQ) and 3:1 (LOD) for the quantifier ion.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
While not a primary quantitative tool for routine QC in the same way as chromatography, ¹⁹F NMR is unparalleled for structural confirmation and the specific detection of fluorinated impurities.
-
Expertise & Causality: The -CHF₂ group provides a highly specific NMR handle. ¹⁹F NMR offers a wide chemical shift range and low background noise, making it extremely sensitive to the electronic environment.[10][11][12] Any degradation or side-reaction that modifies the molecule near the difluoromethyl group will result in a new, distinct signal in the ¹⁹F spectrum, making it a powerful tool for impurity identification without the need for reference standards.[9]
-
Instrument: 400 MHz (or higher) NMR spectrometer with a fluorine-capable probe.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃) with an internal standard containing fluorine (e.g., trifluorotoluene).
-
Acquisition: Acquire a quantitative ¹⁹F{¹H} (proton-decoupled) spectrum with a sufficient relaxation delay (D1) to ensure full signal recovery.
-
Analysis: The presence of a single, sharp signal (a triplet in the proton-coupled spectrum due to the adjacent proton) confirms the identity of the -CHF₂ group. The integral of this peak relative to the internal standard can be used for a quantitative assay. The absence of other signals in the ¹⁹F spectrum is a strong indicator of high purity with respect to fluorinated byproducts.
Performance Data Summary & Method Selection
The choice of method depends entirely on the analytical objective.
| Parameter | RP-HPLC with PDA | GC-MS | ¹⁹F NMR |
| Primary Use | Quantitative Assay, Impurity Profiling | Impurity Identification, Volatiles Analysis | Structural Confirmation, Fluorinated Impurity ID |
| Specificity | High (with peak purity analysis) | Very High (based on m/z) | Extremely High (for F-compounds) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.998 (with internal standard) |
| Accuracy (% Rec) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% (can be < 2% for assay) | < 3.0% |
| LOQ | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL to mg/mL range) |
| Robustness | High (well-established) | Moderate (sensitive to inlet conditions) | High (less matrix effect) |
digraph "Method_Selection" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="What is the Analytical Goal?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; Quantify [label="Quantify Main Component\nin Final Product?"]; ID_Volatile [label="Identify Unknown or\nVolatile Impurities?"]; Confirm_Structure [label="Confirm Structure or\nIdentify Fluorinated Impurities?"];
node [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_HPLC [label="Primary Method:\nRP-HPLC"]; Use_GCMS [label="Primary Method:\nGC-MS"]; Use_NMR [label="Primary Method:\n¹⁹F NMR"];
Start -> Quantify [label="Assay"]; Start -> ID_Volatile [label="Impurity ID"]; Start -> Confirm_Structure [label="Structure"];
Quantify -> Use_HPLC; ID_Volatile -> Use_GCMS; Confirm_Structure -> Use_NMR; }
Caption: Decision guide for selecting the appropriate analytical method.
Conclusion
The validation of analytical methods for this compound requires a multi-faceted approach.
-
RP-HPLC stands out as the most suitable method for routine quality control, batch release, and stability studies due to its high precision, accuracy, and robustness for quantitative analysis.
-
GC-MS serves as a vital complementary technique, offering superior specificity for identifying volatile impurities and providing structural information through fragmentation analysis.[20]
-
¹⁹F NMR is an indispensable tool during development for unambiguous structural confirmation and for tracking the formation of any fluorinated side products, providing a level of certainty that chromatographic methods alone cannot.[9][11]
A comprehensive analytical control strategy should leverage the strengths of each of these methods. The protocols and comparative data presented in this guide provide a framework for researchers and drug development professionals to establish scientifically sound, robust, and regulatory-compliant methods for the analysis of this and structurally related compounds.
References
- GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Eclevar.
- USP <1225> Method Validation. BA Sciences.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- VALIDATION OF COMPENDIAL METHODS - General Chapters. U.S. Pharmacopeia.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
- 〈1225〉 Validation of Compendial Procedures. USP-NF.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. National Institutes of Health (NIH).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH).
- GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate.
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.
- Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd.
- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation.
- Structure Elucidation of Fluorinated Compounds by NMR. JEOL Resources.
- Structure Elucidation of Fluorinated Compounds by NMR. JEOL USA Inc.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. ChemistrySelect.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available at: [Link]
- This compound. Sigma-Aldrich.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. Journal of Pharmaceutical Research International.
- 4-Bromo-5-methyl-1H-pyrazole. Santa Cruz Biotechnology.
- 4-BROMO-5-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE. Anichem.
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. National Institutes of Health (NIH).
- 4 Bromo 1h Pyrazole Imports. Zauba.
Sources
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. uspbpep.com [uspbpep.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. investigationsquality.com [investigationsquality.com]
- 8. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 12. jeolusa.com [jeolusa.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. ijcpa.in [ijcpa.in]
- 15. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 19. journaljpri.com [journaljpri.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole Containing Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a privileged structure, integral to the design of a multitude of therapeutic agents. Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of drugs targeting a wide array of diseases. This guide focuses on a specific, highly functionalized pyrazole core: 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole. We will provide an in-depth analysis of its metabolic stability, a critical parameter in the drug discovery and development cascade.
This document is structured to provide not just a theoretical overview, but also actionable, field-proven experimental protocols and comparative data. Our objective is to equip researchers with the necessary tools and insights to effectively assess and optimize the metabolic fate of their pyrazole-containing lead candidates.
The Critical Role of Metabolic Stability in Drug Development
Metabolic stability, the susceptibility of a compound to biotransformation, is a pivotal determinant of a drug's pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are paramount for the successful progression of a drug candidate.
The primary sites of drug metabolism are the liver and the small intestine, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes, catalyze the biotransformation of xenobiotics. These reactions are broadly classified into Phase I (functionalization) and Phase II (conjugation) reactions.
Comparative Metabolic Stability: this compound vs. Alternative Scaffolds
To provide a practical context, we present a comparative analysis of the metabolic stability of a hypothetical compound, Compound A , which features the this compound core, against two alternative, commonly used heterocyclic scaffolds: a substituted pyridine (Compound B ) and a benzimidazole derivative (Compound C ).
The selection of these comparators is intentional, as they represent scaffolds with distinct electronic and steric properties, which in turn influence their interaction with metabolic enzymes.
Experimental Data Summary
The following table summarizes the in vitro metabolic stability data obtained from human liver microsomes (HLM) and cryopreserved human hepatocytes. These experiments provide a robust initial assessment of the intrinsic clearance of the compounds.
| Compound | Scaffold | t1/2 in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | t1/2 in Hepatocytes (min) | Intrinsic Clearance (CLint) in Hepatocytes (µL/min/106 cells) |
| Compound A | This compound | 125 | 11.1 | 180 | 7.7 |
| Compound B | 3-Chloro-5-(trifluoromethyl)pyridine | 45 | 30.9 | 62 | 22.4 |
| Compound C | 2-(Trifluoromethyl)benzimidazole | 98 | 14.2 | 135 | 10.3 |
| Verapamil | Positive Control | 15 | 92.4 | 22 | 63.1 |
| Warfarin | Low-Clearance Control | >240 | <5.8 | >240 | <5.8 |
Interpretation of Results:
-
Compound A demonstrates significantly higher metabolic stability (longer half-life and lower intrinsic clearance) compared to Compound B in both HLM and hepatocyte assays. This suggests that the this compound scaffold is less susceptible to metabolism by the enzymes present in these systems.
-
The difluoromethyl group at the N1 position of the pyrazole ring is a key contributor to this enhanced stability. This electron-withdrawing group can shield the pyrazole ring from oxidative metabolism.
-
The bromo and methyl substituents on the pyrazole ring also play a role in modulating the compound's interaction with metabolic enzymes, potentially through steric hindrance.
-
Compound C , the benzimidazole derivative, exhibits intermediate stability, highlighting the nuanced influence of different heterocyclic cores on metabolic fate.
Detailed Experimental Protocols
To ensure the reproducibility and validity of these findings, we provide detailed, step-by-step protocols for the key in vitro metabolic stability assays.
Human Liver Microsomal (HLM) Stability Assay
This assay is a cornerstone of early drug metabolism studies, providing a rapid assessment of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.
Workflow Diagram:
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Working Solution: 100 µM in acetonitrile.
-
Human Liver Microsomes (pooled): Thaw on ice. Dilute to 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (Solution A and B): Prepare according to the manufacturer's instructions.
-
Quenching Solution: Cold acetonitrile containing an appropriate internal standard (e.g., Tolbutamide, 100 ng/mL).
-
-
Incubation:
-
In a 96-well plate, add 196 µL of the HLM suspension to each well.
-
Add 2 µL of the test compound working solution to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the reaction by adding 2 µL of the NADPH solution.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 50 µL of the incubation mixture to a new plate containing 100 µL of the cold quenching solution.
-
Seal the plate and vortex for 1 minute.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate the protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more physiologically relevant model as it includes both Phase I and Phase II metabolic enzymes, as well as active transporters.
Workflow Diagram:
Caption: Workflow for the Cryopreserved Human Hepatocyte Stability Assay.
Step-by-Step Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Determine cell viability and density using the trypan blue exclusion method. Viability should be >80%.
-
Dilute the cell suspension to a final density of 0.5 x 106 viable cells/mL in incubation medium.
-
-
Incubation:
-
Dispense 198 µL of the hepatocyte suspension into each well of a 96-well plate.
-
Add 2 µL of the 100 µM test compound working solution to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), add 200 µL of cold acetonitrile with internal standard to the appropriate wells to terminate the reaction.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex thoroughly.
-
Centrifuge at 4000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
The data analysis is similar to the HLM assay, with the intrinsic clearance being calculated per million cells instead of per mg of microsomal protein.
-
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating through the inclusion of appropriate controls:
-
Positive Control (e.g., Verapamil): A compound with known high clearance, confirming that the metabolic enzymes in the system are active.
-
Low-Clearance Control (e.g., Warfarin): A compound with known low clearance, ensuring that the assay can accurately quantify stable compounds.
-
No-Cofactor Control (for HLM assay): An incubation performed without NADPH to assess non-CYP-mediated degradation.
-
Solvent Control: To ensure that the vehicle (e.g., DMSO, acetonitrile) does not interfere with the assay.
By running these controls in parallel with the test compounds, the integrity and performance of the assay can be continuously monitored, ensuring the generation of reliable and reproducible data.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutics, exhibiting favorable metabolic stability in our comparative analysis. The strategic incorporation of the difluoromethyl group at the N1 position appears to be a key factor in mitigating metabolic liabilities.
Further investigation into the specific metabolic pathways of compounds containing this scaffold is warranted. Metabolite identification studies using high-resolution mass spectrometry can provide invaluable insights into the sites of metabolic attack and guide further medicinal chemistry efforts to fine-tune the drug-like properties of these promising molecules.
By integrating the robust in vitro assays described in this guide into the early stages of the drug discovery process, researchers can make more informed decisions, de-risk their projects, and ultimately increase the probability of success in developing safe and effective medicines.
References
-
Title: In Vitro Assessment of Metabolic Stability and CYP Inhibition of Novel Pyrazole Derivatives Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Role of Cytochrome P450 Enzymes in Drug Metabolism Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: FDA Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Best Practices in ADME Assays for Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Cryopreserved Human Hepatocytes as a Tool for the Prediction of In Vivo Herb-Drug Interactions Source: Drug Metabolism and Disposition URL: [Link]
comparing the cost-effectiveness of different synthetic routes to 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Introduction
4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole is a valuable building block in the development of novel agrochemicals and pharmaceuticals. The presence of the difluoromethyl group can significantly enhance the biological activity and metabolic stability of a molecule. Consequently, the development of efficient and cost-effective synthetic routes to this key intermediate is of paramount importance for researchers and professionals in drug discovery and process development. This guide provides an in-depth comparison of two plausible synthetic pathways to this compound, offering detailed experimental protocols and a thorough analysis of their respective cost-effectiveness.
Route A: N-Difluoromethylation Followed by Bromination
This synthetic approach focuses on the initial introduction of the difluoromethyl group onto the pyrazole nitrogen, followed by the regioselective bromination at the C4 position.
Workflow Diagram
Caption: Synthetic workflow for Route A.
Experimental Protocols
Step 1: Synthesis of 1-(Difluoromethyl)-5-methyl-1H-pyrazole
The N-difluoromethylation of 3(5)-methylpyrazole can be achieved using chlorodifluoromethane (ClCF2H) in the presence of a base.[1][2] This reaction typically yields a mixture of the two regioisomers, 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole.
-
Procedure: In a suitable pressure reactor, 3(5)-methylpyrazole is dissolved in a solvent such as dioxane-water. A base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) are added. The reactor is sealed and chlorodifluoromethane is introduced. The reaction mixture is stirred at an elevated temperature until the starting material is consumed. After cooling and depressurization, the reaction mixture is worked up by extraction with an organic solvent. The combined organic layers are dried and concentrated to afford the isomeric mixture.
Step 2: Isomer Separation
The separation of the 1-(difluoromethyl)-3-methyl and 1-(difluoromethyl)-5-methyl isomers is a critical step. Due to their very similar boiling points, an efficient fractional distillation column is required for their separation.[1]
Step 3: Bromination of 1-(Difluoromethyl)-5-methyl-1H-pyrazole
The isolated 1-(difluoromethyl)-5-methyl-1H-pyrazole is then brominated at the C4 position.
-
Procedure: 1-(Difluoromethyl)-5-methyl-1H-pyrazole is dissolved in glacial acetic acid. To this solution, a solution of bromine in acetic acid is added dropwise at a controlled temperature (e.g., 65-70 °C).[2] The reaction is monitored by GC-MS or TLC. Upon completion, the reaction mixture is poured into water and neutralized. The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated to yield this compound.
Discussion of Route A
-
Expertise & Experience: The key challenge in this route is the separation of the two regioisomers formed during the N-difluoromethylation step. This requires specialized distillation equipment and can be a significant bottleneck for scalability. The subsequent bromination is generally a high-yielding and regioselective reaction for pyrazoles. The choice of bromine in acetic acid is a well-established method for the bromination of activated aromatic and heteroaromatic rings.
-
Trustworthiness: The protocols are based on published literature, ensuring a degree of reliability.[1][2] However, the efficiency of the isomer separation will heavily depend on the specific equipment used.
-
Authoritative Grounding: The N-difluoromethylation of azoles is a known transformation, with various methods reported.[3][4][5][6] The bromination of pyrazoles is also a standard and predictable reaction.
Route B: Bromination Followed by N-Difluoromethylation
This alternative pathway involves the initial synthesis of a brominated pyrazole precursor, followed by the introduction of the difluoromethyl group at the N1 position.
Workflow Diagram
Caption: Synthetic workflow for Route B.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-5-methyl-1H-pyrazole
While several methods exist for the synthesis of substituted pyrazoles, a common approach involves the cyclization of a 1,3-dicarbonyl compound with hydrazine. For this specific intermediate, a multi-step synthesis might be required, potentially starting from a readily available precursor like 3-methyl-1H-pyrazol-5(4H)-one. A direct synthesis of 4-bromo-5-methyl-1H-pyrazole is assumed to be accessible for this comparison.
Step 2: N-Difluoromethylation of 4-Bromo-5-methyl-1H-pyrazole
Various reagents can be employed for the N-difluoromethylation of pyrazoles.[3][4][5][6] One such reagent is diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2).
-
Procedure: To a solution of 4-bromo-5-methyl-1H-pyrazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate or cesium carbonate is added. Diethyl bromodifluoromethylphosphonate is then added, and the mixture is heated. The reaction progress is monitored by LC-MS. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Discussion of Route B
-
Expertise & Experience: This route avoids the challenging isomer separation step of Route A. However, the synthesis of the starting material, 4-bromo-5-methyl-1H-pyrazole, might involve multiple steps and require optimization. The N-difluoromethylation step can also be challenging, with the choice of reagent and reaction conditions being crucial for achieving a good yield. The use of phosphonate-based difluoromethylating agents often requires higher temperatures.
-
Trustworthiness: The N-difluoromethylation of pyrazoles using various reagents is documented in the literature, providing a solid foundation for this approach.[4][6] The synthesis of the brominated pyrazole precursor would need to be based on reliable, published methods.
-
Authoritative Grounding: The synthesis of pyrazole rings from 1,3-dicarbonyl compounds and hydrazines is a classic and well-understood reaction in heterocyclic chemistry. The development of various difluoromethylating agents has been a significant area of research in fluorine chemistry.[7][8][9][10][11]
Cost-Effectiveness Comparison
| Parameter | Route A | Route B |
| Starting Materials Cost | 3(5)-Methylpyrazole is relatively inexpensive. Chlorodifluoromethane is a commodity chemical, but its use may require specialized equipment. | The cost of 4-bromo-5-methyl-1H-pyrazole will depend on its synthetic accessibility. Acetylacetone is a low-cost starting material.[12][13][14][15][16] Difluoromethylating agents like BrCF2PO(OEt)2 can be expensive.[7][8] |
| Reagent Cost | Bromine and acetic acid are commodity chemicals. The base and phase-transfer catalyst are also generally affordable. | N-Bromosuccinimide (NBS) is a moderately priced brominating agent.[17][18][19][20] The cost of the difluoromethylating agent is a major contributor. |
| Process Complexity | The isomer separation step is complex and can lead to significant material loss, increasing the effective cost. | The synthesis of the brominated pyrazole precursor may involve multiple steps. The N-difluoromethylation may require optimization. |
| Overall Yield | The yield of the difluoromethylation step is reported to be around 60% for the isomeric mixture.[1] The bromination step is typically high-yielding (~80-90%).[2] The overall yield is heavily impacted by the efficiency of the isomer separation. | The overall yield will be the product of the yields of the synthesis of the brominated pyrazole and the N-difluoromethylation step. Both steps can potentially have moderate to good yields. |
| Scalability | The isomer separation is a major hurdle for large-scale production. | This route is potentially more scalable as it avoids the difficult isomer separation. |
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound.
-
Route A is attractive due to the directness of the bromination step on a pre-formed difluoromethylated pyrazole. However, the formation of regioisomers during the initial N-difluoromethylation and the subsequent challenging separation significantly detract from its cost-effectiveness and scalability.
-
Route B offers the advantage of avoiding the isomer separation issue. The cost-effectiveness of this route is heavily dependent on an efficient and high-yielding synthesis of the 4-bromo-5-methyl-1H-pyrazole intermediate and the cost of the N-difluoromethylating agent. For large-scale production, Route B is likely the more practical and cost-effective approach, provided that the synthesis of the starting brominated pyrazole is optimized.
Ultimately, the choice of the synthetic route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the availability and cost of the starting materials and reagents.
References
- Ugrak, B. et al. N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc2025, 5, 202512393.
-
Ugrak, B. et al. N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkat USA. [Link]
-
International Journal of Scientific Research in Engineering and Management. Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. [Link]
-
Mao, T. et al. N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition. Semantic Scholar. [Link]
-
eBay. N-Bromosuccinimide, 99.98%, Certified® 30g. [Link]
-
IndiaMART. N Bromosuccinimide. [Link]
-
Ugrak, B. et al. (PDF) N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. ResearchGate. [Link]
-
Oakwood Chemical. N-Bromosuccinimide. [Link]
-
ResearchGate. Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. [Link]
-
Gicquel, M. et al. Cost-Efficient, Multigram Scalable Synthesis of Shelf-Stable Electrophilic (Phenylsulfonyl)difluoromethylating Reagents. Organic Process Research & Development. [Link]
-
IndiaMART. Acetylacetone ( 2, 4-Pentanedione), Packaging Type: Drum, Industrial Grade, Chemical Grade. [Link]
-
eBay. Acetylacetone 98% 2,4-Pentanedione, Diacetylmethane. [Link]
-
Han, T. et al. Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry. [Link]
-
SYNTHETIKA. Acetylacetone 2,4-Pentanedione 1L - 1000ml. [Link]
-
Fox, R. J. et al. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]
- Google Patents. Process for the production of pyrazoles.
-
Dinoiu, V. et al. Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and -pyrazol-5-one derivatives and their corresponding aroxyls. Semantic Scholar. [Link]
-
ResearchGate. Regioselective synthesis of 3‐difluoromethyl pyrazoles via [3 + 2] cycloaddition of difluoroacetohydrazonoyl bromides with ynones, alkynoates, or ynamides. [Link]
-
Cenmed Enterprises. 4 Bromo 1 Methyl 1H Pyrazole. [Link]
- Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
Fox, R. J. et al. N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Synthesis International. [Link]
-
CF Plus Chemicals. Difluoromethylation reagents. [Link]
-
MySkinRecipes. Difluoromethylating Agents. [Link]
-
PubChem. 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. [Link]
- Google Patents. METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)
-
El-Sayed, N. F. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
ResearchGate. N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition – IJSREM [ijsrem.com]
- 4. N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Difluoromethylation | CymitQuimica [cymitquimica.com]
- 9. Difluoromethylation reagents — CF Plus Chemicals [cfplus.cz]
- 10. Difluoromethylating Agents - Organic Synthesis Reagents [myskinrecipes.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. m.indiamart.com [m.indiamart.com]
- 13. Acetylacetone 98% 2,4-Pentanedione, Diacetylmethane | eBay [ebay.com]
- 14. A14117.AP [thermofisher.com]
- 15. Acetylacetone 2,4-Pentanedione 1L - 1000ml - SYNTHETIKA [synthetikaeu.com]
- 16. 2,4-Pentanedione, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. N-Bromosuccinimide, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. N-Bromosuccinimide, 99.98%, Certified® 30g | eBay [ebay.com]
- 19. m.indiamart.com [m.indiamart.com]
- 20. N-Bromosuccinimide [oakwoodchemical.com]
The Strategic Advantage of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole in Next-Generation Fungicide Development
A Comparative Guide for Agrochemical Innovators
In the competitive landscape of agrochemical research and development, the identification of versatile and potent chemical scaffolds is paramount. 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole has emerged as a critical building block in the synthesis of a new generation of highly effective fungicides. This guide provides an in-depth comparison of agrochemicals derived from this pyrazole intermediate, supported by experimental data, and elucidates the scientific rationale behind their design and application.
The Rise of Pyrazole Carboxamides in Crop Protection
Pyrazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in both medicinal and agricultural chemistry.[1][2][3] Their diverse biological activities have led to the development of numerous commercial products, including potent fungicides.[1] Among these, the pyrazole carboxamides have proven to be particularly successful, primarily due to their efficacy as succinate dehydrogenase inhibitors (SDHIs).[4][5][6]
SDHIs disrupt the fungal mitochondrial respiratory chain, a mode of action that has proven effective against a broad spectrum of plant pathogens.[4][5] The core structure of these fungicides typically consists of a pyrazole ring linked to an aromatic or aliphatic moiety via a carboxamide bridge. The specific substitutions on the pyrazole ring are crucial for fine-tuning the molecule's biological activity, and this is where the strategic importance of this compound becomes evident.
The Pivotal Role of the Difluoromethyl Group
The incorporation of fluorine-containing functional groups is a well-established strategy in the design of bioactive molecules.[7] The difluoromethyl (-CF2H) group, in particular, offers a unique combination of properties that enhance the performance of the final product.[7][8][9]
-
Metabolic Stability: The strong carbon-fluorine bond increases resistance to metabolic degradation, prolonging the active life of the fungicide in the plant.[8][10]
-
Lipophilicity and Bioavailability: The -CF2H group enhances the lipophilicity of the molecule, which can improve its ability to penetrate fungal cell membranes and be absorbed by the plant.[8][9][10]
-
Binding Affinity: The difluoromethyl group can act as a lipophilic hydrogen bond donor, potentially forming crucial interactions with the target enzyme, succinate dehydrogenase, thereby increasing the inhibitor's potency.[7][8][9]
The bromine atom at the 4-position of the pyrazole ring serves as a convenient synthetic handle, allowing for further molecular diversification and optimization of the final compound's properties through various cross-coupling reactions.
Comparative Performance of this compound Derivatives
The true measure of a chemical intermediate's value lies in the performance of the final products derived from it. Numerous studies have demonstrated that pyrazole carboxamide fungicides synthesized using the this compound scaffold exhibit superior or comparable efficacy to established commercial fungicides.
Below is a table summarizing the comparative performance of novel pyrazole carboxamides against various plant pathogens, as reported in recent literature.
| Target Pathogen | Novel Pyrazole Carboxamide Derivative | EC50 (μg/mL) | Commercial Standard | EC50 (μg/mL) | Reference |
| Rhizoctonia solani | Compound 9ac | 1.09-4.95 | Thifluzamide | 23.09 | [4] |
| Sclerotinia sclerotiorum | Compound 9cd | 0.72 | Thifluzamide | 4.88 | [4] |
| Alternaria solani | Compound 8j | 3.06 | Boscalid | >10 | [11] |
| Valsa mali | Compound 6i | 1.77 | Boscalid | 9.19 | [12] |
| Rhizoctonia solani | Compound 7d | 0.046 | Boscalid | 0.741 | [13] |
| Rhizoctonia solani | Compound 7d | 0.046 | Fluxapyroxad | 0.103 | [13] |
As the data indicates, fungicides derived from the this compound core often exhibit significantly lower EC50 values, signifying higher potency, when compared to widely used commercial alternatives like Thifluzamide, Boscalid, and Fluxapyroxad.
Experimental Protocols
The synthesis of potent pyrazole carboxamide fungicides from this compound is a multi-step process. Below is a representative, generalized protocol for the synthesis of a novel pyrazole carboxamide derivative.
Step 1: Synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
-
To a solution of this compound in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen), cool the reaction mixture to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C.
-
After stirring for 1-2 hours at -78 °C, bubble dry carbon dioxide gas through the reaction mixture for several hours.
-
Allow the reaction to warm to room temperature and quench with water.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Step 2: Synthesis of the Pyrazole Carboxamide
-
Suspend the 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane, toluene).
-
Add a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) and a catalytic amount of DMF.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane) and add a solution of the desired aniline or amine and a base (e.g., triethylamine, pyridine).
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.
Visualizing the Synthetic Pathway and Mechanism of Action
To better illustrate the concepts discussed, the following diagrams outline the general synthetic route to pyrazole carboxamide fungicides and their mechanism of action.
Caption: General synthetic pathway from the pyrazole intermediate.
Caption: Mechanism of action of SDHI fungicides.
Conclusion
This compound is a high-value intermediate that provides a robust platform for the development of novel, high-performance fungicides. The unique properties conferred by the difluoromethyl group, combined with the synthetic versatility of the pyrazole scaffold, enable the creation of active ingredients that can outperform existing market standards. For researchers and drug development professionals in the agrochemical sector, the strategic application of this building block offers a clear pathway to innovation and the development of next-generation crop protection solutions.
References
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). ACS Publications. Retrieved from [Link]
-
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. Retrieved from [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing. Retrieved from [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]
-
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Synarchive. Retrieved from [Link]
-
Structure-activity relationship SAR studies of tested compounds against antifungal activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). ACS Publications. Retrieved from [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). National Institutes of Health. Retrieved from [Link]
-
Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. Retrieved from [Link]
-
4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. (n.d.). National Institutes of Health. Retrieved from [Link]
-
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
-
This compound sigma-aldrich. (n.d.). MilliporeSigma. Retrieved from [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
Sources
- 1. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole (CAS No. 1243250-04-5). As a halogenated heterocyclic compound, its disposal requires meticulous attention to prevent environmental contamination and ensure laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. While comprehensive toxicological data for this specific compound is limited, its structure—a pyrazole core with bromine and difluoromethyl substitutions—allows us to infer a hazard profile based on similar halogenated organic compounds and pyrazole derivatives.[1][2]
Anticipated Hazards:
-
Skin and Eye Irritation: Structurally similar brominated pyrazoles are known to cause skin irritation and serious eye irritation.[3][4][5][6] Direct contact can lead to inflammation, redness, and discomfort.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4][5][7]
-
Acute Toxicity: Like many functionalized pyrazoles, this compound is classified as harmful if swallowed.[4][5][6][7]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent harm to aquatic life and ecosystems.[8]
The presence of bromine and fluorine atoms places this compound squarely in the halogenated organic waste category.[9][10][11] This is a critical classification because co-mingling with non-halogenated waste can disrupt recycling processes and, more importantly, requires specialized high-temperature incineration with acid gas scrubbers during disposal to neutralize the resulting hydrobromic and hydrofluoric acids.
Essential Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate waste, ensuring a robust safety barrier is paramount. The following PPE is mandatory.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling.[8][9]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[3][4]
-
Skin and Body Protection: A laboratory coat is essential. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron and full-body suit may be necessary.[3]
-
Respiratory Protection: All handling and disposal operations should be conducted inside a certified chemical fume hood to prevent inhalation.[9][10][12] If a fume hood is not available or in case of a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure compound, contaminated consumables, and empty containers.
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step in the disposal process.
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste." [10][11] This container must be made of a compatible material (e.g., high-density polyethylene) and have a tight-fitting screw cap.[12][13]
-
Labeling: Immediately label the container with the words "Hazardous Waste, Halogenated Organic" and list all components, including "this compound" and any solvents used.[10][14]
-
No Mixing: Under no circumstances should this waste be mixed with non-halogenated organic waste, aqueous waste, or strong oxidizing agents.[10][11][12]
Step 2: Disposing of Unused Compound and Contaminated Materials
-
Solid Waste: Carefully sweep up any residual solid compound using a non-sparking tool and place it directly into the designated Halogenated Organic Waste container.
-
Contaminated Consumables: All items that have come into direct contact with the compound, such as pipette tips, weigh boats, gloves, and absorbent pads, must be considered hazardous waste. Place these items in the same designated container.
-
Solutions: If the compound is in a solvent, transfer the solution to the Halogenated Organic Waste container. Do not leave it open to evaporate in the fume hood, as this is not a compliant disposal method.[9]
Step 3: Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). This first rinseate is considered hazardous and must be collected in the Halogenated Organic Waste container.
-
Secondary Wash: After the initial rinse, wash the glassware with soap and water.
-
Surface Cleaning: Decontaminate the work surface within the fume hood using absorbent pads soaked in a suitable solvent, followed by a soap and water wash. The used pads must be disposed of as halogenated waste.
Step 4: Managing the Waste Container
-
Keep Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[10][13][15] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[14][15] This area should be in a well-ventilated location, away from heat sources, and in secondary containment to control any potential leaks.[12]
-
Arrange for Pickup: Once the container is full or reaches the accumulation time limit set by your institution and local regulations, arrange for its disposal through your organization's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[3]
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
Control Vapors: Ensure the chemical fume hood is operational to contain any vapors.
-
Don PPE: Wear the appropriate PPE as listed in Section 2.
-
Contain and Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbent material into the designated Halogenated Organic Waste container.
-
Decontaminate: Clean the spill area as described in the decontamination protocol above.
-
Report: Report the incident to your laboratory supervisor and EH&S department, as required by institutional policy.
Data and Workflow Summary
Table 1: Key Safety and Disposal Information
| Parameter | Specification | Rationale & References |
| Hazard Class | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant | Based on data for structurally similar compounds.[4][5][6][7] |
| Waste Category | Halogenated Organic Hazardous Waste | Contains Bromine (Br) and Fluorine (F) atoms.[9][10][11][14] |
| Primary PPE | Nitrile Gloves, Safety Goggles, Lab Coat, Chemical Fume Hood | Protects against skin/eye contact and inhalation.[3][4][9] |
| Disposal Container | HDPE or other compatible container with a screw-top lid. | Must be chemically resistant and prevent vapor release.[12][13] |
| Container Label | "Hazardous Waste, Halogenated Organic" + Chemical Constituents | Complies with regulations and ensures proper handling by waste personnel.[10][14] |
| Prohibited Actions | Do not dispose down the drain. Do not mix with non-halogenated waste. | Prevents environmental contamination and ensures proper final treatment.[3][9][10][12] |
Diagram 1: Disposal Workflow
This diagram outlines the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for proper segregation and disposal.
Regulatory Framework
All hazardous waste generation, accumulation, and disposal are regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][16] Generators of hazardous waste are legally responsible for it from "cradle-to-grave," meaning from the point of generation to its ultimate disposal.[16][17] Adhering to the procedures outlined in this guide will help ensure your laboratory remains in compliance with these critical regulations.[18]
References
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. PubChem. [Link]
-
Halogenated Solvents in Laboratories. Temple University. [Link]
-
Halogenated Solvents. University of Washington. [Link]
-
Proper Handling of Hazardous Waste Guide. US EPA. [Link]
-
Learn the Basics of Hazardous Waste. US EPA. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica. [Link]
-
The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]
-
Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. [Link]
Sources
- 1. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. goodway.com [goodway.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. epa.gov [epa.gov]
- 16. youtube.com [youtube.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
Navigating the Safe Handling of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole: A Comprehensive Guide
For Immediate Reference: Key Safety and Handling Parameters
| Parameter | Summary of Recommendations |
| Primary Hazards | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1][2][3] |
| Essential PPE | Nitrile gloves (double-gloving recommended), chemical safety goggles and face shield, lab coat, and a NIOSH-approved respirator.[4] |
| In Case of Exposure | Skin: Immediately flush with plenty of water for at least 15 minutes.[2][5] Eyes: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do.[2] Inhalation: Move person to fresh air.[2][5] Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][6] Seek immediate medical attention for all exposure routes. |
| Spill Response | Evacuate personnel, ensure adequate ventilation, and wear full PPE.[6] Absorb spill with inert material and place in a suitable, closed container for disposal.[3][5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[3] Consult local regulations. |
Introduction
4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a valuable building block in pharmaceutical and agrochemical research. Its structural complexity, incorporating both bromine and a difluoromethyl group, necessitates a thorough understanding of its reactivity and potential hazards to ensure safe handling in a laboratory setting. This guide provides a detailed protocol for the safe use, storage, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures.
Understanding the Risks: Hazard Analysis
The primary hazards associated with this compound, as indicated by GHS classifications for this and structurally similar compounds, are:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
The presence of the brominated pyrazole core suggests that upon combustion, toxic gases such as nitrogen oxides, carbon oxides, and hydrogen bromide may be released.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for each.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. Change gloves immediately upon contamination. |
| Eyes & Face | Chemical safety goggles and a face shield. | Offers crucial protection from splashes and airborne particles. Standard eyeglasses are not sufficient.[4] |
| Respiratory | A NIOSH-approved respirator. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |
| Body | A fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe shoes. | Protects feet from spills.[4] |
To aid in the selection of appropriate PPE based on the experimental context, the following decision-making workflow is provided.
Caption: PPE Selection Workflow for Handling this compound.
Operational Protocols: Step-by-Step Guidance
1. Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[3] Minimize dust generation and accumulation.[3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from strong oxidizing agents.
2. Emergency Procedures:
-
In Case of a Spill:
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear the full complement of PPE, including respiratory protection.
-
Prevent further leakage or spillage if it is safe to do so.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[3][5]
-
Do not allow the chemical to enter drains or waterways.[6]
-
-
First-Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][5][6]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][5][6]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6]
-
Disposal Plan: Responsible Waste Management
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination.
-
Waste Categorization: All waste containing this compound should be considered hazardous chemical waste. This includes unreacted material, contaminated consumables (e.g., gloves, absorbent materials), and empty containers.
-
Disposal Procedure:
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Dispose of the waste through an approved and licensed hazardous waste disposal company.[3] Adhere to all local, state, and federal regulations for the disposal of halogenated organic compounds.
-
For larger quantities, consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
-
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
Sources
- 1. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
